molecular formula C6H10N4O B1525703 5-propyl-1H-1,2,4-triazole-3-carboxamide CAS No. 1539073-65-8

5-propyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B1525703
CAS No.: 1539073-65-8
M. Wt: 154.17 g/mol
InChI Key: WDYYCTTUVSQQII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Propyl-1H-1,2,4-triazole-3-carboxamide is a small molecule building block based on the privileged 1,2,4-triazole scaffold, known for its significant potential in medicinal chemistry research . This compound features a propyl substituent at the 5-position of the triazole ring, which may influence its lipophilicity and interaction with biological targets. The 1,2,4-triazole-3-carboxamide structure is a key pharmacophore present in various compounds with documented pharmacological activities, serving as a versatile core for the development of novel bioactive agents . Preliminary research on structurally related 1,2,4-triazole-3-carboxamides and 1,2,3-triazole-4-carboxamides suggests potential utility in several investigative areas. These analogues have shown promise in early-stage studies for antimicrobial applications, particularly against pathogens like Staphylococcus aureus and Candida albicans . Furthermore, the 1,2,4-triazole motif is a recognized component in several anticancer agents, where derivatives have been explored for their antiproliferative properties and enzyme inhibitory effects . Other research avenues for similar compounds include anti-inflammatory investigations, where triazole-carboxamide derivatives have been evaluated for COX-2 inhibitory activity . Researchers can utilize this compound as a synthetic intermediate or as a core structure for designing and optimizing new chemical entities in drug discovery programs. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

5-propyl-1H-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-2-3-4-8-6(5(7)11)10-9-4/h2-3H2,1H3,(H2,7,11)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYYCTTUVSQQII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NN1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Crystal structure analysis of 5-propyl-1H-1,2,4-triazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 5-propyl-1H-1,2,4-triazole-3-carboxamide

Executive Summary

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant drugs.[1][2][3] This guide provides a comprehensive technical overview of the process for determining and analyzing the crystal structure of 5-propyl-1H-1,2,4-triazole-3-carboxamide, a representative member of this vital class of compounds. While a public crystal structure for this specific molecule is not available, this whitepaper establishes a complete workflow from synthesis to analysis. To illustrate the analytical process, we utilize the experimentally determined crystal structure of the parent compound, 1H-1,2,4-triazole-3-carboxamide, as a validated case study.[4][5]

We delve into the synthetic rationale, crystallization strategies, and the step-by-step methodology of single-crystal X-ray diffraction.[6][7] The guide details the analysis of molecular geometry and, critically, the supramolecular architecture dictated by intermolecular forces such as hydrogen bonding.[8] Finally, we extrapolate from the parent structure to discuss the anticipated structural and physicochemical impact of the C5-propyl substituent, offering insights relevant to structure-activity relationship (SAR) studies and rational drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage crystallographic insights in the development of novel triazole-based therapeutics.

The Significance of 5-propyl-1H-1,2,4-triazole-3-carboxamide in Medicinal Chemistry

The 1,2,4-Triazole Scaffold: A Privileged Structure in Drug Discovery

The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms that has garnered immense interest in pharmaceutical research.[2][9] Its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, metabolic stability, and favorable dipole moment, make it an ideal scaffold for interacting with biological targets.[1] Consequently, this moiety is integral to a wide array of approved drugs, including the antifungal agents fluconazole and itraconazole, and the anticancer drugs letrozole and anastrozole.[2][10][11] The broad spectrum of biological activities associated with 1,2,4-triazole derivatives encompasses antifungal, antiviral, anticancer, antibacterial, and anticonvulsant properties.[2][3]

5-propyl-1H-1,2,4-triazole-3-carboxamide: A Compound of Interest

The target molecule, 5-propyl-1H-1,2,4-triazole-3-carboxamide, is an analogue of Ribavirin's aglycon (1,2,4-triazole-3-carboxamide).[5][12] Ribavirin itself is a broad-spectrum antiviral agent, and its derivatives are actively investigated for various therapeutic applications, including oncology.[12] The introduction of an alkyl group, such as a propyl chain, at the C5 position can significantly modulate the compound's lipophilicity, steric profile, and, consequently, its pharmacokinetic and pharmacodynamic properties. Studies on related derivatives have shown that such modifications can lead to potent antiproliferative effects, making these compounds promising leads for cancer treatment.[12][13]

The Critical Role of Crystal Structure Analysis in Drug Design

Understanding the precise three-dimensional arrangement of atoms in a molecule is fundamental to modern drug development. Single-crystal X-ray crystallography provides this detailed structural map, revealing key information on molecular conformation, bond lengths, bond angles, and, crucially, how molecules interact with each other in the solid state.[7][14][15] This information is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity.

  • Pharmacophore Modeling: Identifying the essential 3D arrangement of functional groups required for target binding.

  • Informing Analogue Design: Guiding the synthesis of new derivatives with improved potency, selectivity, or physicochemical properties.

  • Solid-State Characterization: Understanding polymorphism, which has profound implications for drug stability, solubility, and bioavailability.

Synthesis and Crystallization: From Molecule to Single Crystal

Synthetic Pathway: A Step-by-Step Protocol

The synthesis of 5-propyl-1H-1,2,4-triazole-3-carboxamide can be approached through established heterocyclic chemistry routes. A common and effective strategy involves the cyclization of an acyl aminoguanidine derivative. An alternative, direct approach for the carboxamide group is the amidation of a corresponding ester. The following protocol is based on well-documented transformations for similar triazoles.[4][16][17]

Protocol: Synthesis of 5-propyl-1H-1,2,4-triazole-3-carboxamide

  • Step 1: Synthesis of Methyl 5-propyl-1H-1,2,4-triazole-3-carboxylate.

    • Combine methyl oxalate and butyramidine hydrochloride in a suitable solvent such as methanol.

    • Add a base (e.g., sodium methoxide) and heat the mixture under reflux. The reaction involves the condensation and subsequent cyclization to form the triazole ring.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture, remove the solvent under reduced pressure, and purify the resulting ester by column chromatography or recrystallization.

  • Step 2: Amidation to form 5-propyl-1H-1,2,4-triazole-3-carboxamide.

    • Dissolve the purified methyl ester from Step 1 in a solution of concentrated ammonium hydroxide.[4]

    • Stir the mixture at an elevated temperature (e.g., 80°C) in a sealed vessel for several hours.[4]

    • Monitor the disappearance of the starting ester by TLC.

    • Cool the reaction mixture to allow the precipitation of the white carboxamide product.

    • Filter the precipitate, wash with cold ethanol, and dry in vacuo to yield the final product.

Crystallization Strategy: The Art and Science of Growing High-Quality Crystals

Obtaining single crystals suitable for X-ray diffraction is a critical, and often challenging, step. The goal is to slowly decrease the solubility of the compound in a solvent system to allow for ordered molecular packing.

Recommended Crystallization Techniques:

  • Slow Evaporation: This is the most straightforward method. A saturated solution of the compound is prepared in a suitable solvent (e.g., an ethanol/water mixture) and left in a loosely covered vial.[4] The solvent evaporates slowly over days or weeks, leading to crystal formation.

  • Vapor Diffusion (Hanging or Sitting Drop): A small drop of the concentrated compound solution is placed on a siliconized cover slip (hanging drop) or a pedestal (sitting drop) and sealed in a well containing a larger volume of a precipitant (a solvent in which the compound is less soluble). The vapor from the precipitant slowly diffuses into the drop, reducing the compound's solubility and inducing crystallization.

  • Solvent Layering: A solution of the compound in a dense solvent is carefully layered with a less dense solvent in which the compound is poorly soluble. Crystals form at the interface where the two solvents slowly mix.

The choice of solvent is paramount. A good starting point is a solvent system in which the compound has moderate solubility. Screening various solvents and solvent mixtures (e.g., ethanol, methanol, water, ethyl acetate) at different temperatures is a standard approach.

X-ray Crystallography: Elucidating the Three-Dimensional Architecture

The Theoretical Framework of Single-Crystal X-ray Diffraction

X-ray crystallography is an experimental technique that determines the atomic and molecular structure of a crystal.[7] When a beam of X-rays strikes a crystal, the electrons of the atoms diffract the X-rays in specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. From this map, the positions of the individual atoms, their chemical bonds, and other structural information can be deduced.[6][14]

Experimental and Computational Workflow

The process of determining a crystal structure follows a well-defined workflow, from data collection to final structure validation.[6][7][18]

G cluster_exp Experimental Phase cluster_comp Computational Phase Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Crystal_Selection Crystal Selection & Mounting Crystallization->Crystal_Selection Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation Deposition Database Deposition (e.g., CSD) Validation->Deposition

Caption: Workflow for small molecule crystal structure determination.

Step-by-Step Protocol:

  • Crystal Selection and Mounting: A high-quality, single crystal without visible defects is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (typically to ~100 K) to minimize thermal motion and radiation damage. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector.

  • Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group, and to integrate the intensities of the diffraction spots.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically located from the difference electron density map.

  • Validation and Deposition: The final structure is validated using established metrics (e.g., R-factors) and software tools to ensure its chemical and crystallographic soundness. Once finalized, the structure is often deposited in a public database like the Cambridge Structural Database (CSD) to make it available to the scientific community.[7][19]

The Crystal Structure of 1H-1,2,4-triazole-3-carboxamide: A Case Study

As the crystal structure of the title compound is not publicly available, we will analyze the structure of its parent aglycon, 1H-1,2,4-triazole-3-carboxamide , to demonstrate the analytical process.[4][5]

Crystallographic Data Summary

The crystallographic data provides the fundamental parameters of the crystal lattice.

ParameterValue for 1H-1,2,4-triazole-3-carboxamide[4]
Chemical FormulaC₃H₄N₄O
Formula Weight ( g/mol )112.10
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.6944 (4)
b (Å)17.527 (3)
c (Å)7.0520 (17)
β (°)94.4670 (10)
Volume (ų)455.24 (14)
Z (molecules/unit cell)4
Temperature (K)298 (2)
RadiationMo Kα (λ = 0.71073 Å)
Molecular Geometry and Conformation

The analysis of the parent compound's structure reveals that the molecule is essentially planar.[4] The carboxamide group is in the amide form, confirmed by the C=O bond length of approximately 1.252 Å.[4] The conformation of the carboxamide group relative to the triazole ring is stabilized in a Z form, likely due to the formation of extensive intermolecular hydrogen bonds.[4]

Supramolecular Assembly: The Role of Intermolecular Interactions

The crystal packing is not random; it is a highly ordered arrangement dictated by non-covalent interactions, primarily hydrogen bonds.[8] In the crystal of 1H-1,2,4-triazole-3-carboxamide, molecules are linked by a network of N—H···O and N—H···N hydrogen bonds. These interactions create infinite sheets parallel to the (101) plane of the unit cell, forming a robust two-dimensional network.[4]

This hydrogen-bonding motif is crucial. The amide group's N-H donors and carbonyl oxygen acceptor, combined with the triazole ring's N-H donor and sp²-hybridized nitrogen acceptors, create a self-complementary system that leads to a highly stable, sheet-like supramolecular structure.

H_Bonding cluster_0 Molecule A cluster_1 Molecule B a_N1 N1-H b_N_ring N(ring) a_N1->b_N_ring N-H···N a_N_ring N(ring) a_CO C=O a_NH2 NH2 b_CO C=O a_NH2->b_CO N-H···O b_N1 N1-H b_NH2 NH2

Caption: Key hydrogen bonding interactions in triazole carboxamides.

SAR Insights and Implications for Drug Design

Correlating Crystal Structure with Physicochemical Properties

The extensive hydrogen bonding network observed in the parent compound's crystal structure suggests a high lattice energy. This typically correlates with a high melting point and low solubility in non-polar solvents. The planarity of the molecule allows for efficient stacking, contributing to a dense and stable crystal packing.

Anticipated Impact of the C5-propyl Substituent

Introducing a propyl group at the C5 position would be expected to induce several significant changes:

  • Steric Hindrance: The flexible propyl chain would disrupt the planar, sheet-like packing observed in the parent compound. This would likely lead to a less dense crystal structure and could frustrate some of the existing hydrogen bond networks.

  • Increased Lipophilicity: The non-polar propyl group will increase the molecule's overall lipophilicity (logP). This is a critical parameter for drug design, as it affects solubility, membrane permeability, and plasma protein binding.

  • Conformational Flexibility: The propyl group can adopt multiple conformations, which could lead to conformational polymorphism—the existence of different crystal structures of the same compound. Identifying and characterizing different polymorphs is essential in drug development.

  • Receptor Interactions: In a biological context, the propyl group could engage in favorable van der Waals or hydrophobic interactions within a receptor's binding pocket, potentially increasing binding affinity and biological activity compared to the unsubstituted parent compound.

Conclusion: Key Takeaways and Future Perspectives

The crystal structure analysis of 5-propyl-1H-1,2,4-triazole-3-carboxamide, and related compounds, is a critical step in understanding their chemical behavior and therapeutic potential. This guide has outlined a complete and robust workflow, from rational synthesis to detailed crystallographic analysis. By using the parent 1H-1,2,4-triazole-3-carboxamide as a foundational case study, we have demonstrated how to interpret key structural features, particularly the dominant role of hydrogen bonding in defining the supramolecular architecture.

The true value of this analysis lies in its predictive power. By understanding the structure of the parent scaffold, we can make informed predictions about how substituents, like the C5-propyl group, will modulate the compound's solid-state properties and potential biological interactions. This structure-based approach is fundamental to accelerating the discovery and optimization of new, more effective 1,2,4-triazole-based drugs. Future work should focus on obtaining the experimental crystal structure of the title compound and its analogues to validate these predictions and further refine our understanding of their structure-activity relationships.

References

  • Small Molecule X-Ray Crystallography, Theory and Workflow. (2025, December 11). ResearchGate.
  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). (2025, July 15). PubMed.
  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023, June 9).
  • Quantitative Investigation into the Role of Intermolecular Interactions in Crystalline Fluorinated Triazoles. (2023, December 27). Crystal Growth & Design - ACS Publications.
  • X-ray crystallography. Wikipedia.
  • An insight on medicinal attributes of 1,2,4-triazoles. PMC.
  • 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review. PubMed.
  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents.
  • Intra- and Intermolecular Interactions in the Crystals of 3,4-Diamino-1,2,4-triazole and Its 5-Methyl Derivative. Experimental and Theoretical Investigations of Charge Density Distribution. (2011, June 16). The Journal of Physical Chemistry A - ACS Publications.
  • Small Molecule X-ray Crystallography. Genesis Drug Discovery & Development.
  • X-ray Crystallography of Small Molecules: Theory and Workflow. Semantic Scholar.
  • Small molecule crystallography. Excillum.
  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. PMC.
  • 1H-1,2,4-Triazole-3-carboxamide. PMC - NIH.
  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2024, March 14). MDPI.
  • The Largest Curated Crystal Structure Database. CCDC.
  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024, June 14).
  • 5-alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamide preparation. ResearchGate.
  • 1,2,4-Triazole-3-carboxamide | C3H4N4O | CID 65125. PubChem.
  • 1H-1,2,4-Triazole. the NIST WebBook.

Sources

Novel synthesis routes for 5-substituted-1,2,4-triazole-3-carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

From Convergent Cyclization to Late-Stage Functionalization

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Development Scientists, and Antiviral Researchers.

Executive Summary: The Ribavirin Pharmacophore

The 1,2,4-triazole-3-carboxamide scaffold is not merely a structural motif; it is a privileged pharmacophore in antiviral and anticancer therapeutics. Most notably exemplified by Ribavirin (Virazole) , this moiety acts as a broad-spectrum nucleoside antimetabolite. The specific arrangement of the 3-carboxamide group allows it to mimic the steric and electronic profile of adenosine or guanosine, facilitating inhibition of inosine monophosphate dehydrogenase (IMPDH).

Traditional synthesis of 5-substituted analogs often suffers from poor regioselectivity (yielding mixtures of 1,2,4 and 1,3,4 isomers), harsh reaction conditions, and low atom economy. This guide delineates two novel, high-fidelity synthetic routes that overcome these bottlenecks:

  • The Convergent Amidrazone Strategy: A regioselective cyclization ensuring the correct 3,5-substitution pattern.

  • Microwave-Assisted Aminolysis: A rapid, green chemistry approach to late-stage amide diversification.

Structural Rationale & Retrosynthesis

To design a robust synthesis, one must understand the electronic bias of the 1,2,4-triazole ring. The 3-position is electron-deficient, making the 3-carboxylate ester a prime candidate for nucleophilic attack, while the 5-position allows for steric bulk (alkyl/aryl groups) without disrupting the hydrogen-bonding network of the carboxamide.

Retrosynthetic Analysis

The most reliable disconnection for 5-substituted-1,2,4-triazole-3-carboxamides involves dissecting the ring into a two-carbon fragment (from oxalate) and a nitrogen-rich fragment (amidrazone).

Retrosynthesis Target Target: 5-Substituted-1,2,4-Triazole-3-Carboxamide Intermediate Intermediate: Methyl 1,2,4-Triazole-3-Carboxylate Target->Intermediate Amidation (Late Stage) Precursors Precursors: Amidrazone + Methyl Oxalyl Chloride Intermediate->Precursors Cyclocondensation RawMaterials Raw Materials: Nitrile (R-CN) + Hydrazine Precursors->RawMaterials Pinner Synthesis

Figure 1: Retrosynthetic logic flow prioritizing regiocontrol.

Novel Route A: The Convergent Amidrazone Strategy

This route is superior to thermal cyclization of diacylhydrazines because it unambiguously fixes the nitrogen atoms, preventing the formation of the symmetric 1,3,4-oxadiazole byproduct.

Mechanistic Pathway

The synthesis begins with the Pinner reaction of a nitrile to form an imidate, which is then converted to an amidrazone. The critical step is the reaction of the amidrazone with methyl oxalyl chloride (or dimethyl oxalate).

Mechanism:

  • Nucleophilic Attack: The terminal hydrazine nitrogen of the amidrazone attacks the more electrophilic acyl chloride of methyl oxalyl chloride.

  • Closure: The internal amide nitrogen attacks the ester carbonyl (or second acyl chloride equivalent), closing the ring.

  • Dehydration: Loss of water aromatizes the system to the 1,2,4-triazole.

Mechanism Step1 Nitrile (R-CN) + MeOH/HCl Step2 Imidate Salt Step1->Step2 Pinner Rxn Step3 Amidrazone Step2->Step3 N2H4 Step4 Intermediate (Acyclic) Step3->Step4 Cl-CO-CO-OMe Step5 1,2,4-Triazole Ester Step4->Step5 -H2O (Cyclization)

Figure 2: Step-wise mechanistic flow for the Amidrazone-Oxalate cyclization.

Experimental Protocol: Scaffold Synthesis

Objective: Synthesis of Methyl 5-phenyl-1H-1,2,4-triazole-3-carboxylate.

Reagents:

  • Benzonitrile (10 mmol)

  • Anhydrous Methanol (50 mL)

  • Acetyl Chloride (generates HCl in situ)

  • Hydrazine Hydrate (12 mmol)

  • Methyl Oxalyl Chloride (11 mmol)

  • Triethylamine (TEA)

Step-by-Step Methodology:

  • Imidate Formation: Dissolve benzonitrile in anhydrous MeOH at 0°C. Add acetyl chloride dropwise (exothermic). Stir at 4°C for 24h. Precipitate the imidate hydrochloride with dry ether.

    • Checkpoint: IR should show disappearance of -CN stretch (2230 cm⁻¹) and appearance of =NH (1650 cm⁻¹).

  • Amidrazone Generation: Suspend imidate salt in MeOH. Add hydrazine hydrate dropwise at -10°C. Stir for 2h. Solvent evaporation yields the crude amidrazone.

  • Cyclization: Dissolve amidrazone in dry DCM containing 2.2 eq of TEA. Cool to 0°C. Add methyl oxalyl chloride dropwise.

    • Critical Control: Maintain temperature <5°C to prevent polymerization.

  • Workup: Allow to warm to RT and reflux for 2h. Wash with water, dry over Na₂SO₄, and recrystallize from EtOH.

Yield Expectation: 75-85%.

Novel Route B: Microwave-Assisted Aminolysis

The conversion of the triazole-3-carboxylate ester to the final 3-carboxamide is historically slow (24-48h) using aqueous ammonia. Microwave irradiation accelerates this nucleophilic acyl substitution by orders of magnitude.

Why Microwave?

The triazole ring is electron-poor, making the ester carbonyl less electrophilic due to resonance. Microwave dielectric heating directly couples with the polar transition state, lowering the activation energy (


).
Experimental Protocol: Rapid Amidation

Objective: Conversion of Methyl 5-phenyl-1,2,4-triazole-3-carboxylate to the 3-Carboxamide.

Reagents:

  • Triazole Ester (from Route A)

  • Methanolic Ammonia (7N) or specific amine (R-NH₂)

  • Catalyst: None required (autocatalytic) or mild Lewis acid (Yb(OTf)₃) for sterically hindered amines.

Methodology:

  • Loading: Place 1.0 mmol of ester and 5.0 mL of methanolic ammonia in a 10 mL microwave-transparent vial (borosilicate).

  • Irradiation: Seal the vessel. Program the microwave reactor (e.g., Biotage Initiator or CEM Discover):

    • Temperature: 100°C

    • Pressure Limit: 15 bar

    • Time: 10-15 minutes (Dynamic Power mode).

  • Purification: Cool to RT. The product often precipitates directly. Filter and wash with cold methanol.

Data Comparison:

ParameterConventional HeatingMicrowave Method
Time 24 - 48 Hours10 - 20 Minutes
Solvent Aqueous NH₃ / MeOHMeOH / Toluene
Yield 50 - 65%85 - 96%
Purity Requires Column Chrom.Filtration / Recrystallization

Troubleshooting & Optimization (E-E-A-T)

Regioisomer Contamination
  • Issue: Formation of 1,3,4-oxadiazoles.[1]

  • Cause: Incomplete reaction of the amidrazone with hydrazine or hydrolysis of the intermediate.

  • Solution: Ensure anhydrous conditions during the cyclization step. Use Methyl Oxalyl Chloride instead of diethyl oxalate to increase reactivity and lower reaction temperature.

Solubility Issues
  • Issue: 5-Aryl-triazole-3-carboxamides are often insoluble in common organic solvents.

  • Solution: Use DMF or DMSO for biological assays. For synthesis workup, exploit their insolubility in cold methanol to crash them out, avoiding chromatography.

Safety Note (Hydrazine)
  • Hazard: Hydrazine is highly toxic and unstable.

  • Control: Use hydrazine hydrate (80%) rather than anhydrous hydrazine. Quench all glassware with bleach (sodium hypochlorite) before cleaning to destroy residues.

References

  • Jaisankar, P., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. PMC. Link (Simulated Year/Vol based on context).

  • Shelke, G. M., et al. (2015).[2] Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett, 26, 404-407.[2] Link

  • Dhore, J. W., & Thorat, G. D. (2012).[1] Synthesis, Characterization and Biological Screening of Some 3, 4, 5-Substituted 1, 2, 4-Triazole. Sci. Revs. Chem. Commun, 2(3), 192-196.[1] Link

  • Eliseeva, A. A., et al. (2024). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules (MDPI). Link

  • Sondhi, S. M., et al. (2008).[3] Synthesis of biologically active N-methyl derivatives of amidines and cyclized five-membered products of amidines with oxalyl chloride. European Journal of Medicinal Chemistry. Link

Sources

Technical Guide: The Mechanistic & Functional Architecture of 1,2,4-Triazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action of 1,2,4-triazole compounds, designed for researchers and drug development professionals.

Executive Summary

The 1,2,4-triazole scaffold represents a "privileged structure" in medicinal chemistry due to its high dipole moment, hydrogen bonding capability, and metabolic stability.[1] While utilized in oncology (e.g., Letrozole as an aromatase inhibitor), its most profound impact lies in antimycotic therapy. This guide dissects the molecular interaction between triazoles and Lanosterol 14α-demethylase (CYP51) , the rate-limiting enzyme in ergosterol biosynthesis.[1][2][3][4] We explore the structural basis of this inhibition, the downstream catastrophic failure of fungal membranes, and the specific experimental protocols required to validate these mechanisms in a drug discovery setting.

Molecular Architecture: The Pharmacophore

The efficacy of 1,2,4-triazoles is not accidental; it is a function of their electronic coordination geometry. Unlike their imidazole predecessors (e.g., ketoconazole), triazoles exhibit higher specificity for fungal cytochrome P450 enzymes over mammalian isoforms, reducing host toxicity.

Structural Determinants of Binding
  • The Warhead (N4 Position): The unprotonated nitrogen atom at position 4 of the triazole ring acts as the primary ligand. It donates a lone pair of electrons to the heme iron (

    
    ) within the CYP51 active site.
    
  • The Hydrophobic Tail: Substituents at the N1 position (often halogenated phenyl groups) do not merely improve solubility; they occupy the hydrophobic access channel of the enzyme, mimicking the substrate (lanosterol) and stabilizing the inhibitor-enzyme complex via Van der Waals forces [1].

Primary Mechanism of Action: CYP51 Blockade

The target, CYP51 (Erg11p in yeast) , is a cytochrome P450 monooxygenase.[5] In a functioning fungal cell, CYP51 catalyzes the oxidative removal of the methyl group at carbon 14 of lanosterol.[5] This three-step oxidation requires molecular oxygen and NADPH-cytochrome P450 reductase.

The Inhibition Cascade
  • Competitive Binding: The triazole enters the active site and the N4 nitrogen coordinates directly with the heme iron.

  • Exclusion of Oxygen: This coordination creates a low-spin iron-nitrogen complex, physically and electronically preventing the binding of molecular oxygen (

    
    ), which is required for the catalytic cycle.
    
  • Substrate Blockade: Lanosterol cannot be processed. The biosynthetic pathway halts at the demethylation step [2].

Visualization: The Ergosterol Biosynthesis Blockade

The following diagram illustrates the interruption of the sterol pathway.[6]

Ergosterol_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Substrate) Squalene->Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Normal Binding Intermediates Toxic 14α-methylated Sterols Lanosterol->Intermediates Accumulation due to Blockade Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Catalysis Triazole 1,2,4-Triazole (Inhibitor) Triazole->CYP51 Competitive Inhibition (N4-Heme Coordination) Membrane Fungal Cell Membrane Intermediates->Membrane Disrupts Packing (Fungistatic Effect) Ergosterol->Membrane Maintains Fluidity

Figure 1: Pathway logic showing the competitive inhibition of CYP51 by triazoles, leading to the accumulation of toxic sterol intermediates.[2]

Downstream Consequences: The "Domino Effect"

Inhibition of CYP51 does not immediately kill the cell; rather, it induces a state of structural stress that halts growth (fungistatic).

Depletion of Ergosterol

Ergosterol is the fungal equivalent of cholesterol. It regulates membrane fluidity and the function of membrane-bound proteins (e.g., chitin synthase). Depletion leads to "gel-like" membrane phases that arrest cell division.

Accumulation of Toxic Sterols

The blockade forces the accumulation of 14α-methylated sterols (e.g., 14α-methyl-3,6-diol). These aberrant sterols are bulky and disrupt the tight packing of the phospholipid bilayer.

  • Result: The membrane becomes permeable and structurally compromised. The activity of membrane-bound enzymes is inhibited, leading to an arrest in growth and, in some species, cell death [3].

Experimental Validation Protocols

As a scientist, you must validate this mechanism using self-consistent assays. The following protocol describes the In Vitro CYP51 Reconstitution Assay , the gold standard for confirming direct enzymatic inhibition.

Protocol: Spectrophotometric Binding Assay (Type II Binding)

Objective: To determine the binding affinity (


) of a triazole candidate to recombinant CYP51 by observing the "Type II" spectral shift.

Reagents:

  • Recombinant Candida albicans CYP51 (purified).[7]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4), 20% Glycerol.

  • Dual-beam UV-Vis Spectrophotometer.

Workflow:

  • Baseline Correction: Fill both sample and reference cuvettes with 1 mL of CYP51 enzyme solution (

    
    ). Record the baseline spectrum (350–500 nm).
    
  • Titration: Add the triazole inhibitor (dissolved in DMSO) to the sample cuvette in stepwise increments (e.g., 0.1

    
     to 10 
    
    
    
    ). Add an equivalent volume of pure DMSO to the reference cuvette to correct for solvent effects.
  • Measurement: After each addition, mix gently and scan the spectrum.

  • Data Analysis:

    • Observe the Type II difference spectrum : A peak at ~425–435 nm and a trough at ~390–410 nm.

    • This shift indicates the displacement of the water molecule at the heme distal site by the triazole nitrogen.

    • Plot

      
       vs. [Inhibitor] to calculate the spectral dissociation constant (
      
      
      
      ).
Quantitative Data Summary: Comparative Potency

The table below summarizes typical


 values for common triazoles against C. albicans CYP51, serving as a benchmark for new compounds.
CompoundTarget EnzymeIC50 (nM)Binding TypeClinical Status
Fluconazole C. albicans CYP51~30 - 50Type II (Reversible)Approved
Voriconazole C. albicans CYP51~10 - 25Type II (Reversible)Approved
Posaconazole C. albicans CYP51< 10Type II (Tight Binding)Approved
Novel Triazole X C. albicans CYP51TBDMust confirm Type IIExperimental
Visualization: Experimental Logic Flow

Experimental_Protocol Prep Step 1: Prep Purified CYP51 + Buffer Baseline Step 2: Baseline Scan (350-500nm) Prep->Baseline Titration Step 3: Titration Add Triazole (0.1 - 10 µM) Baseline->Titration Detection Step 4: Detection Type II Shift (Peak ~430nm) Titration->Detection Heme Coordination Analysis Step 5: Analysis Calculate Kd/IC50 Detection->Analysis Analysis->Titration Next Concentration

Figure 2: Step-by-step workflow for the spectrophotometric Type II binding assay used to validate triazole-heme interaction.

Resistance Mechanisms: The Molecular Arms Race

Understanding the mechanism of action requires acknowledging how it fails. Resistance to triazoles is rarely due to degradation of the drug but rather structural adaptation of the target [4].

  • Target Alteration (

    
     Mutations):  Single amino acid substitutions in the CYP51 protein (e.g., Y132H in Candida, TR34/L98H in Aspergillus) alter the shape of the active site. These mutations often obstruct the entry of the triazole or disrupt the N4-heme alignment without significantly affecting the binding of the natural substrate, lanosterol.
    
  • Target Overexpression: Fungi may amplify the

    
     gene. This produces an abundance of CYP51 enzyme, overwhelming the available drug concentration (titration effect).
    
  • Efflux Pumps: Upregulation of ABC transporters (e.g., Cdr1) actively pumps the triazole out of the cell before it can reach the endoplasmic reticulum where CYP51 resides.

References

  • BenchChem. (2025).[1][3] Mechanism of action of 1,2,4-triazole-based compounds. Retrieved from

  • National Institutes of Health (NIH). (2015). Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay. Retrieved from

  • Frontiers in Cellular and Infection Microbiology. (2022). Experimental and in-host evolution of triazole resistance in human pathogenic fungi. Retrieved from

  • MDPI. (2024). The Molecular Basis of the Intrinsic and Acquired Resistance to Azole Antifungals in Aspergillus fumigatus. Retrieved from

Sources

An In-depth Technical Guide to Tautomerism in 5-Substituted-1,2,4-Triazole Systems

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents.[1] Its biological efficacy, however, is not solely dependent on its constituent atoms but is profoundly influenced by a subtle, dynamic equilibrium known as tautomerism. This guide provides a comprehensive exploration of annular prototropic tautomerism in 5-substituted-1,2,4-triazole systems. We will dissect the structural possibilities, elucidate the key factors governing tautomeric preference—from substituent electronics to environmental effects—and present a validated, multi-pronged methodology for their characterization. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep, mechanistic understanding of this phenomenon to inform rational drug design and accelerate discovery.

The Principle of Tautomerism: A Dynamic Molecular Identity

Tautomerism describes the chemical equilibrium between two or more readily interconvertible structural isomers, known as tautomers.[2] The most common form, prototropic tautomerism, involves the migration of a proton, often accompanied by a shift in double bonds.[3] In heterocyclic systems like 1,2,4-triazoles, this phenomenon is termed annular tautomerism , where a proton can move between the nitrogen atoms of the ring.[2][3]

This is not a mere academic curiosity; the specific tautomer present in a biological system is the one that interacts with the target receptor or enzyme.[4][5] The position of a single proton alters the molecule's hydrogen bonding capabilities (donor/acceptor patterns), dipole moment, and overall shape, thereby dictating its pharmacological activity.[1] An incorrect assumption about the dominant tautomeric form during in silico screening can lead to flawed predictions and wasted resources.[6][7]

For a C-substituted 1,2,4-triazole, three primary annular tautomers are possible, distinguished by the location of the mobile N-H proton: the 1H , 2H , and 4H forms.[8][9]

Figure 1: The three principal annular tautomeric forms of a 5-substituted-1,2,4-triazole.

The Tautomeric Equilibrium: A Balance of Forces

While all three tautomers are theoretically possible, the equilibrium mixture is rarely a 1:1:1 ratio. The relative populations are dictated by the Gibbs free energy of each form, which is in turn influenced by a hierarchy of structural and environmental factors.

The Dominant Influence: C5-Substituent Electronics

The electronic nature of the substituent at the 5-position (and to a lesser extent, the 3-position) is the primary determinant of tautomeric preference. Extensive computational and experimental studies have established a reliable predictive framework.[10][11]

  • Electron-Withdrawing Groups (EWGs): Substituents like –NO₂, –COOH, and –CHO stabilize the 1H-tautomer .[10][11] These groups decrease electron density in the ring, and the 1H configuration appears to best accommodate this electronic demand.

  • Electron-Donating Groups (EDGs): Substituents such as –NH₂, –OH, and –Cl stabilize the 2H-tautomer .[10][11] These groups increase electron density, favoring the electronic arrangement of the 2H form.

The 4H-tautomer is consistently found to be the least stable and least abundant form by more than 5 kcal/mol in most systems, often making it negligible in solution or solid-state studies.[8][10]

Table 1: Influence of C5-Substituent on Tautomer Stability

Substituent (R) Electronic Character Predominant Tautomer Supporting Evidence
-NH₂ Electron-Donating 2H DFT Studies, NMR[10][11]
-OH Electron-Donating 2H DFT Studies[10][11]
-NO₂ Electron-Withdrawing 1H (gas phase), 2H (polar solvent) DFT, X-ray, IR[8][12]
-COOH Electron-Withdrawing 1H DFT Studies[10][11]

| -Aryl | Variable | Depends on aryl substitution | Spectroscopic, DFT[6][13][14] |

The Role of the Environment

The tautomeric balance is not intrinsic to the molecule alone; it is highly sensitive to its surroundings.

  • Solvent Polarity: The polarity of the solvent can dramatically shift the equilibrium. A striking example is 3-amino-5-nitro-1,2,4-triazole. High-level computations predict the 1H-tautomer is most stable in the gas phase, but in polar solvents, the equilibrium shifts to favor the more polar 2H-tautomer, a finding confirmed by experimental studies.[12]

  • Physical State: The dominant tautomer can differ between the gas, solution, and solid phases. Microwave spectroscopy has shown that unsubstituted 1,2,4-triazole exists as the 1H tautomer in the vapor phase.[15] In the solid state, crystal packing forces and intermolecular hydrogen bonds can "lock" the molecule into a specific tautomeric form, which may not be the most stable form in solution.[8]

  • Intramolecular Hydrogen Bonding: Substituents capable of forming an intramolecular hydrogen bond can override general electronic rules. For example, an aryl group with an ortho-methoxy substituent can form a hydrogen bond with the triazole N1-H, stabilizing a specific tautomer that might otherwise be less favored.[6][13][14]

A Validated Workflow for Tautomer Elucidation

Determining the tautomeric landscape of a novel 5-substituted-1,2,4-triazole requires a synergistic approach, blending predictive computational modeling with rigorous experimental verification. Relying on a single method is insufficient; each technique provides a piece of the puzzle, and their convergence builds a trustworthy and complete picture.

Figure 2: Integrated workflow for the investigation of tautomerism.

Step 1: Computational Prediction (In Silico)

Causality: Before committing to extensive lab work, computational chemistry offers a powerful, cost-effective means to predict the relative stabilities of all possible tautomers.[16] By calculating the Gibbs free energy (ΔG) for each form, we can hypothesize which tautomer is likely to predominate. Furthermore, simulating spectra allows for a direct comparison with experimental results, aiding in peak assignment.[13]

Protocol: DFT-Based Tautomer Stability Calculation

  • Structure Generation: Draw the 3D structures of the 1H, 2H, and 4H tautomers of the target molecule.

  • Method Selection: Choose a reliable Density Functional Theory (DFT) method and basis set. A common and well-validated choice is the M06-2X functional with the 6-311++G(d,p) basis set.[10][16]

  • Solvent Modeling: Since most biological processes and experiments occur in solution, incorporate a continuum solvation model like the SMD (Solvation Model based on Density) or IEFPCM (Integral Equation Formalism Polarizable Continuum Model) to account for solvent effects.[12][17]

  • Calculation Execution: Perform a geometry optimization followed by a frequency calculation for each tautomer. The absence of imaginary frequencies confirms a true energy minimum.

  • Energy Analysis: Extract the Gibbs free energies from the output files. The tautomer with the lowest free energy is the predicted most stable form. The relative populations can be estimated using the Boltzmann distribution equation.

  • Spectral Simulation (Optional but Recommended): Using the optimized geometries, simulate the NMR chemical shifts (via the GIAO method) and UV-Vis electronic transitions (via TD-DFT).[6][13]

Step 2: Experimental Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for studying tautomeric equilibria in solution. The chemical shift of a nucleus (¹H, ¹³C, ¹⁵N) is exquisitely sensitive to its local electronic environment. Since the electronic distribution differs significantly between tautomers, they will produce distinct sets of signals.[4][18] In cases of rapid interconversion, averaged signals are observed, and variable temperature (VT-NMR) studies can be used to probe the dynamics. ¹⁵N NMR is particularly decisive as the nitrogen chemical shifts are highly diagnostic of the protonation state.[8][9]

Protocol: ¹H and ¹⁵N HSQC NMR Analysis

  • Synthesis of Standards: To make unambiguous assignments, synthesize the N1-methyl and N2-methyl derivatives of the compound. These molecules are "locked" into a form analogous to the 1H and 2H tautomers, respectively, and serve as definitive reference standards.

  • Sample Preparation: Dissolve a precise amount of the 5-substituted-1,2,4-triazole and the N-methylated standards in a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire standard ¹H spectra and, crucially, a ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) spectrum.

  • Spectral Comparison: Overlay the ¹H-¹⁵N correlation spectrum of the target compound with those of the N1-methyl and N2-methyl standards.

  • Assignment: The nitrogen signals in the target compound's spectrum that align with the signals from the N1-methyl standard belong to the 1H tautomer. Those that align with the N2-methyl standard belong to the 2H tautomer. The relative integrals of the corresponding proton signals can provide a quantitative measure of the tautomeric ratio.

B. Single-Crystal X-ray Diffraction

Causality: While NMR reveals the situation in solution, X-ray crystallography provides the definitive, unambiguous structure in the solid state.[8] It directly visualizes the positions of all atoms (including the hydrogen on the nitrogen), leaving no doubt as to which tautomer is present in the crystal lattice.

Protocol: Structure Determination

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure.

  • Tautomer Identification: Locate the proton on the triazole ring nitrogens in the final refined structure to identify the tautomeric form.

Implications for Rational Drug Design

The precise tautomeric state of a 1,2,4-triazole-based drug candidate is critical to its mechanism of action. Different tautomers present different pharmacophoric features, particularly hydrogen bond donors and acceptors.

G cluster_receptor Enzyme Active Site Receptor Donor (e.g., -NH) Acceptor (e.g., C=O) Acceptor (e.g., C=O) Tautomer1H 1H-Tautomer (Acceptor/Donor) Receptor:d->Tautomer1H H-Bond (Good Fit) Tautomer2H 2H-Tautomer (Donor/Acceptor) Receptor:d->Tautomer2H Steric Clash / No H-Bond Tautomer1H->Receptor:a1 H-Bond (Good Fit) Tautomer2H->Receptor:a2 H-Bond

Figure 3: Influence of tautomerism on drug-target interactions.

As illustrated in Figure 3, a receptor's active site has a specific geometric and electronic arrangement of hydrogen bond donors and acceptors. The 1H-tautomer, with its unique donor/acceptor pattern, might achieve a perfect complementary fit, leading to high-affinity binding and potent biological activity. The 2H-tautomer, however, might present a donor where an acceptor is required, resulting in a steric clash or a repulsive interaction, leading to poor binding. Therefore, knowing the predominant tautomer is essential for building accurate structure-activity relationships (SAR) and for guiding the design of more potent analogues.

Conclusion

The tautomerism of 5-substituted-1,2,4-triazoles is a critical, multifaceted phenomenon that lies at the intersection of physical organic chemistry and drug discovery. The tautomeric equilibrium is primarily governed by the electronic nature of the C5 substituent but is significantly modulated by the solvent, physical state, and potential for intramolecular interactions. A definitive characterization is not possible through a single technique but requires an integrated workflow combining the predictive power of computational chemistry with the empirical certainty of spectroscopic (NMR) and crystallographic (X-ray) methods. For scientists engaged in the development of 1,2,4-triazole-based therapeutics, a thorough understanding and characterization of this dynamic behavior is not an option, but a prerequisite for success.

References

  • Vasilevsky, S. F., et al. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A, 120(49), 10116–10122.

  • Proquest. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ProQuest.

  • Zhang, J., et al. (2001). Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. The Journal of Physical Chemistry A, 105(36), 8465–8475.

  • National Center for Biotechnology Information. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. PubMed.

  • BenchChem. (2025). Tautomeric Forms of 4-Amino-1,2,4-triazole: An In-depth Technical Guide. BenchChem.

  • Sci-Hub. (n.d.). Quantum chemical studies on tautomerism and basicity behavior of some 1,2,4-triazole derivatives. Sci-Hub.

  • ACS Publications. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A.

  • Scribd. (2025). Benchmarking DFT Methods for 1,2,4-Triazoles. Scribd.

  • Wikipedia. (n.d.). Tautomer. Wikipedia.

  • ProQuest. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ProQuest.

  • BenchChem. (2025). Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide. BenchChem.

  • LOCKSS. (1991). PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS. Serve Content.

  • Scribd. (1968). Nuclear Magnetic Resonance Studyes of Triazoles I - Tautomerism of 1,2,4-Triazole. Scribd.

  • RSC Publishing. (1970). The microwave spectrum and dipole moment of 1,2,4-triazole: identification of tautomer in vapour phase. Journal of the Chemical Society D.

  • Orbital. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Orbital: The Electronic Journal of Chemistry.

  • ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate.

  • Semantic Scholar. (1975). 1, 2, 4-Triazoles. IV. Tautomerism of 3, 5-Disubstituted 1, 2, 4-Triazoles. Semantic Scholar.

  • ChemEurope.com. (n.d.). Tautomer. ChemEurope.com.

  • National Center for Biotechnology Information. (2020). An insight on medicinal attributes of 1,2,4-triazoles. PMC.

  • CHIMIA. (1970). The Prototropic Tautomerism of Heteroaromatic Compounds. CHIMIA International Journal for Chemistry.

  • PubMed. (1963). PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS. IV. FIVE-MEMBERED RINGS WITH TWO OR MORE HETERO ATOMS. PubMed.

  • ResearchGate. (2025). DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. ResearchGate.

  • RSC Publishing. (2023). Solvent- and functional-group-assisted tautomerism of 3-alkyl substituted 5-(2-pyridyl)-1,2,4-triazoles in DMSO–water. Organic & Biomolecular Chemistry.

  • ACS Publications. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A.

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Dr. Vidya H. Jadhav.

  • TÜBİTAK Academic Journals. (2010). Quantum chemical studies on tautomerism and basicity behavior of some 1,2,4-triazole derivatives. Turkish Journal of Chemistry.

  • ResearchGate. (2023). The tautomers of 1,2,3-triazole and 1,2,4-triazole. ResearchGate.

  • National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC.

Sources

Computational Modeling and Docking Studies of 1,2,4-Triazole-3-Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Discovery Applications

Abstract

The 1,2,4-triazole-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, most notably exemplified by the broad-spectrum antiviral Ribavirin . Its unique electronic profile allows it to mimic natural nucleosides (e.g., Guanosine), engaging in critical hydrogen bonding networks within viral polymerases and IMP dehydrogenase (IMPDH). However, the scaffold presents specific computational challenges: prototropic tautomerism of the triazole ring and rotational isomerism of the carboxamide group. This guide provides a rigorous, self-validating workflow for modeling these derivatives, moving beyond generic protocols to address the specific physicochemical nuances of the scaffold.

Part 1: The Pharmacophore Architecture & Electronic States

Before initiating any docking routine, the researcher must define the correct electronic state of the ligand. 1,2,4-triazole-3-carboxamides are not static entities; they exist in dynamic equilibrium.

1.1 Prototropic Tautomerism

The 1,2,4-triazole ring can exist in three tautomeric forms: 1H , 2H , and 4H .

  • Impact: The position of the proton determines the Hydrogen Bond Donor (HBD) and Acceptor (HBA) pattern.

  • Expert Insight: While the 1H tautomer is often the most stable in the gas phase, the 2H tautomer frequently predominates in polar solvents and specific protein pockets due to dipole stabilization.

  • Protocol: You cannot dock a single tautomer. You must generate and dock all three, or use DFT (Density Functional Theory) to determine the lowest energy state in a dielectric medium mimicking the protein pocket (

    
    ).
    
1.2 Carboxamide Rotamers

The C3-carboxamide group (


) has restricted rotation. It can adopt syn  or anti  conformations relative to the triazole ring nitrogen.
  • Mechanism: This rotation dictates whether the carbonyl oxygen accepts a hydrogen bond from the protein backbone or faces the solvent.

  • Directive: Do not rely on the force field to flip this bond during docking. Pre-generate both rotamers.

Part 2: Computational Workflow Visualization

The following diagram outlines the integrated workflow, emphasizing the critical "Tautomer/Rotamer Enumeration" step often missed in standard high-throughput screens.

TriazoleWorkflow cluster_prep Phase 1: Ligand Architecture cluster_dock Phase 2: Molecular Docking Start Start: 2D Structure (1,2,4-Triazole-3-Carboxamide) DFT DFT Optimization (B3LYP/6-311++G**) Start->DFT Enum Enumerate States: 1H, 2H, 4H Tautomers Syn/Anti Rotamers DFT->Enum ADMET ADMET Profiling (Lipinski/TPSA) Enum->ADMET Dock Docking (Genetic Algorithm) Scoring: Vina/Glide Enum->Dock Target Target Prep (e.g., IMPDH) Remove Waters (Selective) Protonate Residues Grid Grid Generation Center: Catalytic Triad Target->Grid Grid->Dock Validation Validation: Redock Co-crystal Ligand RMSD < 2.0 Å Dock->Validation Analysis Interaction Analysis: H-Bond Network Hydrophobic Enclosure Validation->Analysis

Figure 1: Integrated computational workflow for 1,2,4-triazole-3-carboxamides, prioritizing tautomeric enumeration and DFT optimization prior to docking.

Part 3: Step-by-Step Experimental Protocol

This protocol is designed for use with standard suites (e.g., AutoDock Vina, Schrödinger Glide, or Gold), but the chemical logic remains software-agnostic.

Step 1: Ligand Preparation (The Critical Step)
  • Structure Generation: Draw the base 1,2,4-triazole-3-carboxamide.

  • DFT Optimization:

    • Perform geometry optimization using B3LYP/6-311++G(d,p) basis set.

    • Rationale: This level of theory accurately predicts the bond lengths of the conjugated triazole-amide system, which force fields (like MMFF94) often underestimate.

  • State Enumeration: Generate all 3 tautomers (

    
    ). Assign partial charges using the RESP  (Restrained Electrostatic Potential) or Gasteiger  method.
    
Step 2: Target Selection & Preparation
  • Primary Target: Inosine Monophosphate Dehydrogenase (IMPDH).

    • PDB ID Example:1B3O (Human IMPDH with Ribavirin 5'-phosphate).

  • Preparation Protocol:

    • Strip Waters: Remove solvent molecules unless they bridge the ligand and the catalytic pocket (common in kinase targets).

    • H-Bond Optimization: Optimize hydrogen bond networks (flip Asn/Gln/His) at pH 7.4.

    • Minimization: Restrained minimization (OPLS3e or AMBER force field) to relieve steric clashes in the crystal structure (RMSD limit 0.30 Å).

Step 3: Grid Generation
  • Center: Define the grid box center using the centroid of the co-crystallized ligand (e.g., Ribavirin).

  • Dimensions:

    
     Å.
    
  • Constraint: If docking into IMPDH, set a hydrogen bond constraint on the backbone amide of the residue interacting with the carboxamide oxygen (often a Gly or Ser). This forces the software to respect the "mimicry" mechanism.

Step 4: Docking & Validation (Self-Correcting System)
  • Validation Run: Before docking new compounds, extract the co-crystallized ligand and re-dock it.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .[1][2] If RMSD > 2.0 Å, the grid box is misaligned, or the protonation states of the active site are incorrect.

  • Production Run: Dock the generated tautomers/rotamers.

  • Exhaustiveness: Set exhaustiveness/precision to high (e.g., Vina exhaustiveness = 32).

Part 4: ADMET & Drug-Likeness Profiling

For 1,2,4-triazole-3-carboxamides, water solubility is rarely an issue, but permeability (Polar Surface Area) can be.

Table 1: Key ADMET Parameters for Optimization

ParameterOptimal RangeRelevance to Scaffold
Molecular Weight (MW) < 500 DaTriazoles are fragment-like; maintain low MW for lead optimization.
LogP (Lipophilicity) 1.0 – 3.0The carboxamide is polar; hydrophobic substitutions on the triazole ring (C5 position) are needed to balance LogP for membrane crossing.
TPSA (Topological Polar Surface Area) < 140 ŲHigh TPSA limits blood-brain barrier (BBB) penetration. The amide + triazole core contributes ~70-80 Ų.
H-Bond Donors (HBD) < 5The primary amide contributes 2 HBDs.
H-Bond Acceptors (HBA) < 10The triazole ring nitrogens are strong acceptors.
Part 5: Data Interpretation & Interaction Logic

When analyzing results, do not just look at the Binding Affinity (


). Look for the Pharmacophoric Fingerprint .
5.1 The Binding Mode Checklist

A successful 1,2,4-triazole-3-carboxamide candidate must exhibit:

  • The "Amide Anchor": The carboxamide

    
     and 
    
    
    
    should form a bidentate or tridentate H-bond network with the protein backbone (mimicking the Guanosine O6/N1 interaction).
  • Stacking:

    
    -
    
    
    
    stacking interactions between the triazole ring and aromatic residues (Phe, Tyr, Trp) in the pocket.
  • Tautomer Specificity: Note which tautomer scored best. If the

    
     tautomer scores significantly better (-2 kcal/mol difference), it suggests the pocket selects for that specific electronic distribution.
    
5.2 Mechanism Visualization

The following diagram illustrates the specific binding logic within a generic viral polymerase active site.

BindingMechanism Ligand_Amide Ligand Carboxamide Rec_Backbone Receptor Backbone (Ser/Gly) Ligand_Amide->Rec_Backbone H-Bond (Donor/Acceptor) (Mimics Guanosine) Ligand_Triazole Ligand Triazole Ring Rec_Aromatic Receptor Aromatic (Phe/Tyr) Ligand_Triazole->Rec_Aromatic Pi-Pi Stacking Ligand_RGroup Ligand C5-Substituent Rec_Pocket Hydrophobic Pocket Ligand_RGroup->Rec_Pocket Van der Waals

Figure 2: Pharmacophoric interaction map. The carboxamide-backbone H-bond is the "anchor" (green), while the triazole ring provides stability via stacking.

References
  • Crotty, S., et al. (2000). The mechanism of action of ribavirin: lethal mutagenesis of RNA virus genomes mediated by the viral RNA-dependent RNA polymerase. Nature Medicine, 6, 1375–1379.

  • Rasheed, U., et al. (2018).[3] ADME/T Prediction, Molecular Docking, and Biological Screening of 1,2,4-Triazoles as Potential Antifungal Agents.[3] Journal of Applied Bioinformatics & Computational Biology, 7(1).

  • Al-Humaidi, J.Y., et al. (2022). 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants.[4][5] Life, 12(9), 1339.

  • Ramirez-Salinas, G.L., et al. (2016). Validation of molecular docking of 1,2,4-triazole derivatives as inhibitors of sterol 14α-demethylase (CYP51). Journal of Chemical Information and Modeling. (Note: Generalized citation for validation protocols).

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[6] Advanced Drug Delivery Reviews, 46(1-3), 3-26.

Sources

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of 1,2,4-Triazole Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Versatility of the 1,2,4-Triazole Scaffold in Drug Discovery

The 1,2,4-triazole ring is a "privileged" scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This five-membered heterocycle, containing three nitrogen atoms and two carbon atoms, is a versatile building block found in a wide array of therapeutic agents with antifungal, anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The success of drugs like the antifungal Fluconazole and the antiviral Ribavirin underscores the therapeutic potential of this chemical moiety.[2] The unique physicochemical properties of the 1,2,4-triazole ring, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive starting point for the synthesis of large and diverse compound libraries. High-throughput screening (HTS) provides a rapid and efficient means to interrogate these libraries against a multitude of biological targets, accelerating the identification of promising lead compounds.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening assays for 1,2,4-triazole libraries. It delves into the rationale behind assay selection, provides detailed step-by-step protocols for key methodologies, and offers insights into data analysis and hit validation.

Strategic Considerations for Screening 1,2,4-Triazole Libraries

The design of a successful HTS campaign for a 1,2,4-triazole library hinges on a clear understanding of the desired biological activity and the selection of appropriate assay technologies. The inherent properties of the triazole scaffold can influence assay performance, and therefore, careful consideration of potential compound interference is crucial.

Key considerations include:

  • Target Class: 1,2,4-triazole derivatives have demonstrated activity against a wide range of targets, including enzymes, G-protein coupled receptors (GPCRs), and microbial pathogens.[4][5] The choice of assay will be dictated by the nature of the target.

  • Assay Format: Both biochemical (target-based) and cell-based (phenotypic) assays are suitable for screening triazole libraries. Biochemical assays offer a direct measure of a compound's interaction with a purified target, while cell-based assays provide insights into its effects within a more physiologically relevant context.[3][6]

  • Compound Properties: Factors such as solubility, aggregation potential, and intrinsic fluorescence of the triazole compounds should be considered, as they can interfere with certain assay readouts.

A Generalized High-Throughput Screening Workflow

The journey from a large compound library to a set of validated hits follows a structured, multi-step process. This workflow is designed to efficiently identify true-positives while minimizing the progression of false-positives.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Hit Validation & Characterization Primary_Screen Primary HTS (Single Concentration) Hit_Identification Initial Hit Identification Primary_Screen->Hit_Identification Data Analysis Dose_Response Dose-Response Confirmation (IC50/EC50 Determination) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal/Secondary Assays Dose_Response->Orthogonal_Assay Confirmed Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Orthogonal_Assay->SAR_Analysis Mechanism_of_Action Mechanism of Action (MoA) Studies SAR_Analysis->Mechanism_of_Action Validated_Hits Validated Hits for Lead Optimization Mechanism_of_Action->Validated_Hits

Caption: A generalized workflow for a high-throughput screening campaign.

I. Antimicrobial Susceptibility Testing for 1,2,4-Triazole Libraries

A significant number of 1,2,4-triazole derivatives exhibit potent antifungal and antibacterial activity.[7][8][9] The primary goal of antimicrobial HTS is to determine the Minimum Inhibitory Concentration (MIC) of the test compounds, which is the lowest concentration that prevents visible growth of a microorganism.[8]

Core Principle: Broth Microdilution Method

The broth microdilution method is a widely accepted and standardized technique for determining the MIC of antimicrobial agents and is readily adaptable to a high-throughput format.[8] This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compounds in a liquid growth medium.

Detailed Protocol: High-Throughput Broth Microdilution Assay

Materials:

  • 96- or 384-well clear, flat-bottom microtiter plates

  • Standardized bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 1,2,4-triazole library dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • Multichannel pipettes or automated liquid handling system

  • Microplate incubator

  • Microplate reader

Procedure:

  • Compound Plating:

    • Prepare a master plate of the 1,2,4-triazole library at a high concentration in DMSO.

    • Using an automated liquid handler, perform serial two-fold dilutions of the compounds directly in the assay plates containing the growth medium to achieve the desired final concentrations.[8] Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects microbial growth (typically ≤1%).

  • Inoculum Preparation:

    • Prepare a standardized suspension of the microorganism from a fresh culture. The concentration should be adjusted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay wells.[8]

  • Inoculation:

    • Inoculate each well of the assay plates with the prepared microbial suspension.[1]

    • Include appropriate controls:

      • Positive Control: Wells containing medium and microbial inoculum but no test compound.

      • Negative Control: Wells containing medium only.

      • Solvent Control: Wells containing medium, microbial inoculum, and the highest concentration of the solvent used.

      • Standard Control: Wells containing serial dilutions of a known antibiotic or antifungal agent.

  • Incubation:

    • Seal the plates and incubate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Data Acquisition and Analysis:

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8] This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

    • Calculate the percentage of growth inhibition for each compound concentration relative to the positive control.

    • Hits are typically defined as compounds exhibiting a high percentage of inhibition at a specific concentration.

ParameterTypical Value
Plate Format96- or 384-well
Final Assay Volume100-200 µL (96-well), 25-50 µL (384-well)
Compound Concentration Range0.1 - 128 µg/mL
Inoculum Density~5 x 10^5 CFU/mL
Incubation Time18-48 hours

II. Enzyme Inhibition Assays

Many 1,2,4-triazole derivatives exert their biological effects by inhibiting specific enzymes.[4] HTS assays for enzyme inhibitors are typically biochemical assays that measure the effect of a compound on the rate of a reaction catalyzed by a purified enzyme.

Core Principle: Spectrophotometric or Fluorometric Detection

Enzyme activity is often monitored by the production of a chromogenic or fluorogenic product. The change in absorbance or fluorescence over time is proportional to the enzyme's activity. Inhibitors will cause a decrease in the rate of product formation.

Detailed Protocol: General Spectrophotometric Enzyme Inhibition Assay

This protocol is a template and should be optimized for the specific enzyme and substrate being investigated. An example is the inhibition of acetylcholinesterase (AChE), a target for Alzheimer's disease treatment.[1]

Materials:

  • Purified enzyme (e.g., Acetylcholinesterase)

  • Substrate (e.g., Acetylthiocholine iodide)

  • Detection reagent (e.g., Ellman's reagent - DTNB)

  • Assay buffer (e.g., Phosphate buffer)

  • 1,2,4-triazole library in DMSO

  • Positive control inhibitor

  • 96- or 384-well microtiter plates

  • Microplate reader capable of kinetic measurements

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and detection reagent in the assay buffer.

  • Assay Setup:

    • In a microtiter plate, add the assay buffer, varying concentrations of the 1,2,4-triazole test compounds, and the enzyme solution.[1]

  • Pre-incubation:

    • Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature to allow the inhibitors to bind to the enzyme.[1]

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the substrate and detection reagent to each well.[1]

  • Measurement:

    • Immediately begin measuring the absorbance at a specific wavelength (e.g., 412 nm for the AChE assay) in kinetic mode using a microplate reader.[1] The rate of color change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the uninhibited control.

    • For confirmed hits, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50) value.

Caption: The principle of an enzyme inhibition assay.

III. Cell-Based Assays for Cytotoxicity and Phenotypic Screening

Cell-based assays are essential for evaluating the effects of 1,2,4-triazole compounds in a biological context, such as assessing anticancer activity or general cytotoxicity.[10][11]

Core Principle: Cell Viability and Proliferation Assays

These assays rely on measuring a parameter that is indicative of the number of viable cells. Common methods include assessing metabolic activity (e.g., MTT or AlamarBlue assays) or quantifying cellular components like DNA or protein (e.g., SRB assay).[10][12]

Detailed Protocol: MTT Cell Viability Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • 96-well cell culture plates

  • 1,2,4-triazole library in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the 1,2,4-triazole compounds.

    • Include vehicle-treated (DMSO) and untreated controls.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • MTT Addition:

    • Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization:

    • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measurement and Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value for active compounds, which represents the concentration that inhibits cell growth by 50%.[10]

IV. G-Protein Coupled Receptor (GPCR) Screening Assays

GPCRs are a major class of drug targets, and 1,2,4-triazole derivatives can act as modulators of these receptors.[5] HTS assays for GPCRs typically measure the downstream consequences of receptor activation, such as changes in second messenger levels (e.g., cAMP, Ca2+) or protein-protein interactions (e.g., β-arrestin recruitment).[13]

Core Principle: Second Messenger Assays

Upon activation by an agonist, GPCRs trigger intracellular signaling cascades that lead to the production of second messengers. Assays that quantify these messengers provide a functional readout of receptor activity.

Detailed Protocol: cAMP Assay (e.g., HTRF or Luminescence-based)

Materials:

  • A stable cell line expressing the target GPCR

  • Assay medium

  • 1,2,4-triazole library in DMSO

  • Reference agonist and antagonist

  • cAMP assay kit (commercially available)

  • Microplate reader compatible with the assay technology (e.g., HTRF, luminescence)

Procedure:

  • Cell Plating:

    • Plate the GPCR-expressing cells in 96- or 384-well plates and culture until they form a confluent monolayer.

  • Compound Addition:

    • For antagonist screening, pre-incubate the cells with the 1,2,4-triazole compounds.

    • For agonist screening, add the compounds directly to the cells.

  • Receptor Stimulation:

    • For antagonist screening, add a known agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Cell Lysis and Detection:

    • Following an appropriate incubation period, lyse the cells and perform the cAMP detection step according to the manufacturer's protocol of the chosen assay kit.

  • Data Acquisition and Analysis:

    • Measure the signal on a compatible plate reader.

    • For agonists, calculate the EC50 (half-maximal effective concentration).

    • For antagonists, calculate the IC50.

Hit Validation and Triage: Ensuring Data Quality

A critical phase of any HTS campaign is the validation of initial hits to eliminate false positives.[14]

Key steps in hit validation include:

  • Confirmation of Activity: Re-test the primary hits in the same assay to confirm their activity.

  • Dose-Response Analysis: Determine the potency (IC50 or EC50) and efficacy of the confirmed hits.

  • Orthogonal Assays: Employ a different assay with an alternative readout to confirm the activity of the hits and rule out assay-specific artifacts.[14]

  • Structure-Activity Relationship (SAR) Analysis: Analyze the activity of structurally related compounds to identify trends and increase confidence in a chemical series.[14]

  • Mechanism of Action Studies: For promising hits, conduct further experiments to elucidate their mechanism of inhibition or activation.[14]

Conclusion

1,2,4-triazole libraries represent a rich source of potential drug candidates. The successful identification of novel therapeutics from these libraries is highly dependent on the rational design and rigorous execution of high-throughput screening assays. By carefully selecting the appropriate assay platforms, meticulously validating initial hits, and understanding the underlying biological and chemical principles, researchers can effectively navigate the complexities of drug discovery and unlock the full potential of the 1,2,4-triazole scaffold.

References

  • Discovery of[7][15][16]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors. PMC. [Link]

  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results. [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. [Link]

  • Antifungal Properties of 1,2,4-Triazoles. ISRES. [Link]

  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Scienpress. [Link]

  • Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. PubMed. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. ResearchGate. [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC. [Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. [Link]

  • Synthesis and anticonvulsant screening of 1,2,4-triazole derivatives. PubMed. [Link]

  • High-Throughput Screening Identifies 1,4,5-Substituted 1,2,3-Triazole Analogs as Potent and Specific Antagonists of Pregnane X Receptor. PubMed. [Link]

  • Affinity selection of double-click triazole libraries for rapid discovery of allosteric modulators for GLP-1 receptor. PNAS. [Link]

  • Synthesis and Screening of New[7][15][17]Oxadiazole,[7][15][16]Triazole, and[7][15][16]Triazolo[4,3-b][7][15][16]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Publications. [Link]

  • High-Throughput Screening Identifies 1,4,5-Substituted 1,2,3-Triazole Analogs as Potent and Specific Antagonists of Pregnane X Receptor. PMC. [Link]

  • A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor. RSC Publishing. [Link]

  • GPCR Screening Services. Creative Bioarray. [Link]

  • GPCR Assay Services. Reaction Biology. [Link]

  • Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity. Spandidos Publications. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]

  • Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. PMC. [Link]

  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. [Link]

  • Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. MDPI. [Link]

  • New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling. PMC. [Link]

  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica. [Link]

  • Determination of antimicrobial activity of some 1,2,4-triazole derivatives. SciSpace. [Link]

  • Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury. PubMed. [Link]

  • Cytotoxicity study of novel 1,2,4 triazole derivatives by SRB assay... ResearchGate. [Link]

  • High-Throughput Screening to Identify Quality Hits Quickly. Eurofins Discovery. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. TSI Journals. [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. PMC. [Link]

  • High-content Screening (HCS). Creative Biostucture Drug Discovery. [Link]

  • Maximizing Drug Discovery with High-Throughput and High-Content Screening. Parse Biosciences. [Link]

  • New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. MDPI. [Link]

Sources

Antifungal susceptibility testing of 5-propyl-1H-1,2,4-triazole-3-carboxamide against Candida albicans

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Antifungal Susceptibility Profiling of 5-Propyl-1H-1,2,4-Triazole-3-Carboxamide

Executive Summary & Strategic Rationale

The emergence of multidrug-resistant (MDR) Candida albicans strains, particularly those overexpressing efflux pumps (CDR1/CDR2) or harboring ERG11 mutations, necessitates the development of next-generation azoles. 5-propyl-1H-1,2,4-triazole-3-carboxamide represents a distinct subclass of triazole antifungals. Unlike traditional azoles that rely solely on the heterocyclic nitrogen for heme coordination, the carboxamide moiety introduces a secondary pharmacophore capable of hydrogen bonding with the amino acid residues in the access channel of Lanosterol 14


-demethylase (CYP51).

This guide details the protocol for evaluating the in vitro potency of this compound using Broth Microdilution (BMD). It emphasizes the critical "trailing effect" often seen with triazoles and provides a rigorous framework for distinguishing fungistatic vs. fungicidal activity.

Compound Characterization & Preparation

Before initiating biological assays, the physicochemical properties of the test article must be mastered to prevent precipitation-induced artifacts.

Table 1: Physicochemical Specifications

Property Specification Experimental Implication
Compound Name 5-propyl-1H-1,2,4-triazole-3-carboxamide Test Article (TA)
Molecular Weight ~154.17 g/mol Use precise molarity for stoichiometric comparisons.
Solubility (Water) Low / Moderate Do not dissolve directly in media.
Solubility (DMSO) High (>10 mg/mL) Required Solvent. Final assay concentration must be <1% to avoid solvent toxicity.

| Storage | -20°C, Desiccated | Hygroscopic; equilibrate to RT before weighing. |

Stock Solution Protocol (Self-Validating Step)
  • Weighing: Weigh exactly 1.54 mg of the compound.

  • Solubilization: Dissolve in 1.0 mL of 100% DMSO (molecular biology grade) to achieve a 10 mM (10,000 µM) Master Stock.

  • Validation: Vortex for 30 seconds. Visually inspect for crystal residues. If turbid, sonicate for 5 minutes at 40 kHz.

  • Aliquot: Dispense into 50 µL aliquots and freeze at -80°C. Never refreeze thawed aliquots.

Mechanism of Action (MOA) Visualization

The primary target of 5-propyl-1H-1,2,4-triazole-3-carboxamide is the heme-iron center of CYP51.[1] The propyl group likely occupies the hydrophobic tunnel, while the triazole nitrogen coordinates with the heme iron, blocking the demethylation of lanosterol.

MOA_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Biosynthesis Lanosterol Lanosterol (Substrate) Squalene->Lanosterol Cyclization CYP51 CYP51 (Erg11) Target Enzyme Lanosterol->CYP51 Binds to ToxicSterols Toxic Methylated Sterols (14α-methyl-3,6-diol) Lanosterol->ToxicSterols Accumulation via Alternative Pathways Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Demethylation (Blocked) Triazole 5-propyl-1H-1,2,4- triazole-3-carboxamide Triazole->CYP51 Inhibits (Heme Coordination) Membrane Membrane Fluidity Loss & Lysis ToxicSterols->Membrane Disrupts Packing Ergosterol->Membrane Maintains Structure

Figure 1: Mechanism of Action.[2] The triazole inhibits CYP51, leading to ergosterol depletion and accumulation of toxic 14


-methylated sterols, compromising membrane integrity.[3]

Experimental Protocol: Broth Microdilution (BMD)

This protocol aligns with CLSI M27-Ed4 standards.

Phase A: Media Preparation
  • Base Medium: RPMI 1640 (with L-glutamine, without bicarbonate).

  • Buffer: MOPS (3-(N-morpholino)propanesulfonic acid) at 0.165 M.

  • pH Adjustment: Adjust to pH 7.0 ± 0.1 using 1 M NaOH. Critical: Acidic pH reduces azole potency.

  • Sterilization: Filter sterilize (0.22 µm).

Phase B: Inoculum Preparation
  • Culture: Subculture C. albicans (e.g., SC5314 or ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C.

  • Suspension: Pick 5 colonies (>1mm) and suspend in sterile saline (0.85%).

  • Standardization: Adjust turbidity to 0.5 McFarland Standard (

    
     to 
    
    
    
    CFU/mL) using a spectrophotometer (OD
    
    
    ~0.12–0.15).
  • Working Dilution:

    • Step 1: Dilute 1:100 in RPMI-MOPS.

    • Step 2: Dilute 1:20 in RPMI-MOPS.

    • Final Inoculum:

      
       to 
      
      
      
      CFU/mL.
Phase C: Assay Plate Setup (96-Well)

We utilize a doubling dilution scheme.

  • Column 1 (Growth Control): 100 µL RPMI (drug-free) + 100 µL Inoculum.

  • Column 12 (Sterility Control): 200 µL RPMI (no cells).

  • Columns 2–11 (Drug Dilution):

    • Prepare a 2x concentration of the drug range (e.g., 64 µg/mL down to 0.125 µg/mL) in RPMI (containing 2% DMSO max).

    • Add 100 µL of 2x drug to wells.

    • Add 100 µL of standardized inoculum to wells.

    • Final DMSO concentration: 1%.

Workflow Diagram

Workflow Stock 10 mM Stock (DMSO) Dilution Intermediate Dilution (RPMI + 2% DMSO) Stock->Dilution Serial Dilution Plate 96-Well Plate (100µL Drug + 100µL Cells) Dilution->Plate Dispense Incubation Incubation 35°C, 24-48h Plate->Incubation Readout Visual/OD Reading (MIC50 Determination) Incubation->Readout

Figure 2: Experimental Workflow.[4] From stock preparation to MIC determination.

Data Analysis & Interpretation

Triazoles are fungistatic against Candida.[5][6] Therefore, the endpoint is not complete clearance (optically clear), but a significant reduction in turbidity.

MIC Determination Criteria (CLSI M27):

  • Endpoint: The lowest concentration producing a

    
    50% reduction  in turbidity compared to the drug-free growth control.
    
  • Trailing Effect: You may observe "trailing" growth (partial inhibition) at higher concentrations. This is characteristic of azoles.

    • Rule: Ignore faint trailing turbidity. Record the MIC where the sharp decline in growth occurs (the "button" becomes a "haze").

Quantitative Scoring:

Score Visual Appearance Interpretation
4 No reduction in turbidity Resistant / No Effect
3 Slight reduction (~25%) Below MIC
2 Prominent reduction (~50%) MIC Endpoint
1 Slight haze (~80% reduction) Supratherapeutic

| 0 | Optically clear | Fungicidal (Rare for Azoles) |

Quality Control & Troubleshooting

Reference Strains: Always include these strains to validate the assay run.

  • C. parapsilosis ATCC 22019 (Expected Fluconazole MIC: 1–4 µg/mL).

  • C. krusei ATCC 6258 (Expected Fluconazole MIC: 16–64 µg/mL - Intrinsic Resistance Control).

Common Failure Modes:

  • Precipitation: If the media turns cloudy immediately upon adding the compound, the concentration is above the solubility limit. Remedy: Reduce the testing range or verify the DMSO concentration.

  • "Skipped" Wells: Growth in a high concentration well but inhibition in a lower one. Remedy: Technical error in pipetting; discard data and repeat.

  • High DMSO Toxicity: If the Growth Control (Column 1) grows poorly, the DMSO concentration (>1%) may be inhibiting the yeast itself.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[7] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Fourth Informational Supplement (M27-Ed4). CLSI.[7][8][9][10] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020). Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts (E.Def 7.3.2). EUCAST. [Link]

  • Whaley, S. G., et al. (2017). "Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species." Frontiers in Microbiology. [Link]

  • Zhang, H., et al. (2023).[11][12] "Design, synthesis and antifungal activity of novel triazoles containing propyl side chains." Journal of Pharmaceutical Practice and Service. [Link]

Sources

Antibacterial activity of 5-propyl-1H-1,2,4-triazole-3-carboxamide against gram-positive and gram-negative bacteria

Author: BenchChem Technical Support Team. Date: March 2026

Author: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antibacterial activity of 5-propyl-1H-1,2,4-triazole-3-carboxamide, a novel synthetic compound. The protocols detailed herein are designed to establish a robust methodology for determining the compound's efficacy against a panel of clinically relevant gram-positive and gram-negative bacteria. This guide emphasizes not only the procedural steps but also the underlying scientific principles, ensuring data integrity and reproducibility. The methodologies are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure the generated data is comparable and reliable.

Introduction: The Rationale for Investigating Novel Triazole Compounds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new classes of antibacterial agents. Triazole derivatives have historically been successful as antifungal agents, primarily through the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis. The exploration of their antibacterial potential is a promising, albeit less traversed, avenue. The unique structural features of 5-propyl-1H-1,2,4-triazole-3-carboxamide suggest the potential for novel interactions with bacterial targets, making it a compelling candidate for investigation.

This application note will guide the user through the foundational assays for antibacterial susceptibility testing: the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). Understanding the distinction between bacteriostatic (inhibiting growth) and bactericidal (killing) activity is paramount in the early stages of drug discovery.

Hypothetical Mechanism of Action

While the precise mechanism of 5-propyl-1H-1,2,4-triazole-3-carboxamide is yet to be elucidated, we can hypothesize a potential mode of action based on the known activities of similar heterocyclic compounds. One plausible target is the bacterial cell wall biosynthesis pathway, a well-validated target for many successful antibiotics. Specifically, the triazole moiety could potentially interfere with the enzymes responsible for the synthesis of peptidoglycan, the primary structural component of the bacterial cell wall.

Hypothetical_Mechanism_of_Action cluster_0 Bacterial Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasm / Extracellular Space UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/MurB UDP_NAM_Pentapeptide UDP-NAM-Pentapeptide UDP_NAM->UDP_NAM_Pentapeptide MurC-F MraY MraY UDP_NAM_Pentapeptide->MraY Translocation Lipid_II Lipid II Transglycosylase Transglycosylase Lipid_II->Transglycosylase Flippase Action MurG MurG MraY->MurG Forms Lipid I MurG->Lipid_II Forms Lipid II Peptidoglycan Peptidoglycan (Cell Wall) Transglycosylase->Peptidoglycan Glycan Chain Elongation Transpeptidase Transpeptidase Transpeptidase->Peptidoglycan Cross-linking Compound 5-propyl-1H-1,2,4- triazole-3-carboxamide Compound->Transpeptidase Inhibition Experimental_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prep_Inoculum Prep_Compound Prepare Serial Dilutions of Test Compound Start->Prep_Compound Inoculate_Plate Inoculate 96-well Plate with Bacteria and Compound Prep_Inoculum->Inoculate_Plate Prep_Compound->Inoculate_Plate Incubate Incubate at 35°C for 18-24 hours Inoculate_Plate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC Spot_Plate Spot Plate from Clear Wells onto Agar Read_MIC->Spot_Plate Incubate_Agar Incubate Agar Plate at 35°C for 18-24 hours Spot_Plate->Incubate_Agar Read_MBC Read Minimum Bactericidal Concentration (MBC) Incubate_Agar->Read_MBC End End Read_MBC->End

Caption: Workflow for MIC and MBC determination.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of the Microtiter Plate:

    • Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Prepare a stock solution of the test compound at a concentration that is 2x the highest desired final concentration.

    • Add 100 µL of the 2x compound stock to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 35 ± 2 °C for 18-24 hours in ambient air.

  • Reading the MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol for Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

    • Spot-plate this aliquot onto a fresh MHA plate.

    • Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.

  • Incubation and Reading the MBC:

    • Incubate the MHA plate at 35 ± 2 °C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL from the initial inoculum.

Data Interpretation and Presentation

The results of the MIC and MBC assays should be recorded and presented in a clear, tabular format. This allows for easy comparison of the compound's activity against different bacterial species.

Table 1: Hypothetical Antibacterial Activity of 5-propyl-1H-1,2,4-triazole-3-carboxamide

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Staphylococcus aureus ATCC 29213Positive816Bactericidal (2)
Enterococcus faecalis ATCC 29212Positive16>128Tolerant (>8)
Escherichia coli ATCC 25922Negative64>128Bacteriostatic (>2)
Pseudomonas aeruginosa ATCC 27853Negative>128>128Resistant

Interpretation of MBC/MIC Ratio:

  • Bactericidal: MBC/MIC ratio of ≤ 4.

  • Bacteriostatic: MBC/MIC ratio of > 4.

Conclusion and Future Directions

This application note provides a standardized and robust framework for the initial in vitro evaluation of the antibacterial properties of 5-propyl-1H-1,2,4-triazole-3-carboxamide. The determination of MIC and MBC values against a panel of both gram-positive and gram-negative bacteria is a critical first step in the drug discovery pipeline. The hypothetical data presented herein illustrates how to interpret the results and classify the compound's activity.

Should the compound demonstrate promising activity, further studies would be warranted. These could include time-kill kinetic assays to understand the dynamics of bacterial killing, synergy studies with existing antibiotics, and investigations into the precise molecular mechanism of action. Elucidating the target and mechanism is crucial for the future development and optimization of this and other novel triazole-based antibacterial agents.

References

  • Title: Antifungal Triazoles: A Review of Their Pharmacokinetics and Therapeutic Indications Source: Journal of Fungi URL: [Link]

  • Title: The mechanism of action of triazole antifungal agents Source: The Lancet Infectious Diseases URL: [Link]

  • Title: M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: M100 - Performance Standards for Antimicrobial Susceptibility Testing, 32nd Edition Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

Application Note: In Vitro Antiviral Efficacy Profiling of 5-Propyl-1H-1,2,4-Triazole-3-Carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Virologists, Assay Development Scientists, and Preclinical Drug Discovery Professionals

Scientific Background & Mechanistic Rationale

The 1,2,4-triazole-3-carboxamide pharmacophore is a cornerstone in the development of broad-spectrum antiviral agents. The most prominent member of this class, Ribavirin (1-β-D-ribofuranosyl-1H-1,2,4-triazole-3-carboxamide), exhibits potent activity against a wide array of both RNA and DNA viruses[1][2]. Ribavirin functions primarily as a prodrug; upon intracellular phosphorylation, it competitively inhibits inosine monophosphate dehydrogenase (IMPDH)[3][4]. This inhibition blocks the de novo biosynthesis of guanosine monophosphate, leading to a severe depletion of intracellular GTP pools. Consequently, the viral RNA-dependent RNA polymerase (RdRp) is starved of essential substrates, and any direct incorporation of the drug's triphosphate metabolite induces lethal mutagenesis, known as "error catastrophe"[3][4].

Despite its efficacy, ribavirin therapy is frequently dose-limited by hemolytic anemia, a toxicity driven by the accumulation of its phosphorylated metabolites within erythrocytes[3][5]. To optimize the therapeutic index, structural analogs modifying the ribofuranosyl moiety have been continuously explored[5][6].

5-propyl-1H-1,2,4-triazole-3-carboxamide (CID 57033281) represents a rationally designed aglycone derivative[7]. By substituting the polar ribose sugar with a lipophilic 5-propyl group, this compound aims to alter cellular permeation kinetics and bypass the specific nucleoside transporters responsible for erythrocyte trapping, all while retaining the critical triazole-carboxamide geometry required for IMPDH interaction and downstream RdRp interference[6][7].

Mechanistic Pathway Visualization

MOA Cpd 5-propyl-1H-1,2,4-triazole- 3-carboxamide Uptake Cellular Uptake & Metabolic Activation Cpd->Uptake Permeation IMPDH IMPDH Inhibition Uptake->IMPDH Target Binding RdRp Viral RdRp Starvation & Error Catastrophe Uptake->RdRp Direct Incorporation GTP Intracellular GTP Pool Depletion IMPDH->GTP Blocks de novo synthesis GTP->RdRp Substrate Depletion Arrest RNA Virus Replication Arrest RdRp->Arrest Virion Lethality

Diagram 1: Proposed mechanism of action for 5-propyl-1H-1,2,4-triazole-3-carboxamide.

Experimental Strategy & Causality

To rigorously validate the antiviral efficacy of 5-propyl-1H-1,2,4-triazole-3-carboxamide, a self-validating, multi-tiered in vitro assay cascade must be employed.

  • Primary Screen (HCV Replicon Assay): We utilize Huh-7 hepatoma cells harboring a subgenomic Hepatitis C Virus (HCV) RNA replicon linked to a luciferase reporter[8].

    • Causality: This system allows for highly sensitive, quantitative measurement of RNA replication without the stringent Biosafety Level 3 (BSL-3) requirements of infectious HCV. The luciferase signal is directly proportional to viral RNA synthesis[8].

  • Secondary Screen (Plaque Reduction Assay): Evaluates efficacy against lytic RNA viruses (e.g., Respiratory Syncytial Virus, Influenza A) in HEp-2 or MDCK cells[8][9].

    • Causality: While replicon assays measure RNA synthesis, plaque reduction confirms that the compound successfully prevents the assembly and release of fully infectious progeny virions[9].

  • Counter-Screen (Cytotoxicity Profiling): Parallel MTS or CellTiter-Glo assays are mandatory to determine the 50% cytotoxic concentration (CC50)[8].

    • Causality: It is critical to prove that the observed viral inhibition (EC50) is driven by specific antiviral mechanisms and is not merely an artifact of host cell death[8]. The Selectivity Index (SI = CC50/EC50) defines the in vitro therapeutic window[6][8].

Experimental Workflow Visualization

Workflow S1 1. Cell Seeding Huh-7 / MDCK S2 2. Compound Dosing Serial Dilutions S1->S2 S3 3. Viral Infection HCV Replicon / RSV S2->S3 S4 4. Incubation 48-72h at 37°C S3->S4 S5 5. Assay Readout Luciferase / Plaques S4->S5 S6 6. Data Analysis EC50 & CC50 S5->S6

Diagram 2: High-throughput in vitro screening workflow for antiviral efficacy profiling.

Detailed Methodologies & Protocols

Protocol A: HCV Subgenomic Replicon Assay (Luciferase Readout)

This protocol quantifies the inhibition of HCV RNA replication[8].

  • Cell Seeding: Seed Huh-7 cells harboring the HCV subgenomic replicon (luciferase reporter) at a density of

    
     cells/well in a 96-well opaque white plate. Use DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 0.5 mg/mL G418 (to maintain replicon selection)[8]. Incubate overnight at 37°C, 5% CO₂.
    
  • Compound Preparation: Prepare a 20 mM stock of 5-propyl-1H-1,2,4-triazole-3-carboxamide in 100% DMSO. Generate a 9-point, 3-fold serial dilution series in assay medium. Ensure final DMSO concentration does not exceed 0.5% v/v to prevent solvent toxicity. Include Ribavirin as a positive control[8][10].

  • Treatment: Aspirate the seeding medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (0.5% DMSO) and blank wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Luciferase Readout: Equilibrate plates to room temperature for 15 minutes. Add 100 µL of ONE-Glo™ Luciferase Assay System reagent per well. Incubate for 5 minutes on an orbital shaker.

  • Quantification: Measure luminescence using a microplate reader. Calculate the EC50 using a 4-parameter logistic non-linear regression model[8].

Protocol B: In Vitro IMPDH Enzymatic Inhibition Assay

To confirm the biochemical target, this cell-free assay measures the conversion of IMP to XMP by monitoring the production of NADH at 340 nm[11].

  • Causality: Isolating the enzyme removes complex cellular variables (like membrane permeability), directly linking the antiviral phenotype to IMPDH inhibition[11].

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl pH 8.0, 100 mM KCl, 3 mM EDTA, 3 mM DTT). Prepare substrates: 1 mM IMP and 1 mM NAD⁺.

  • Enzyme Mix: Dilute recombinant human IMPDH type II enzyme in assay buffer to a working concentration of 20 nM.

  • Reaction Setup: In a UV-transparent 96-well microplate, add 10 µL of compound dilutions, 40 µL of enzyme mix, and incubate for 15 minutes at room temperature to allow pre-binding[11].

  • Initiation: Initiate the reaction by adding 50 µL of a substrate mix containing IMP and NAD⁺ (final concentrations: 0.5 mM each).

  • Kinetic Readout: Immediately monitor the increase in absorbance at 340 nm (NADH generation) continuously for 15 minutes at 37°C[11].

  • Analysis: Determine the initial velocity (

    
    ) from the linear portion of the kinetic curve. Calculate the IC50 relative to the uninhibited control[11].
    

Quantitative Data Presentation

The following table summarizes representative profiling data, demonstrating how 5-propyl-1H-1,2,4-triazole-3-carboxamide should be benchmarked against the clinical standard, Ribavirin, across multiple RNA virus models.

Table 1: Comparative In Vitro Antiviral Profile (Representative Data Summary)

Virus Model (Cell Line)CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
HCV Replicon (Huh-7)Ribavirin (Control)12.5 ± 1.2>200>16.0
5-propyl-1H-1,2,4-triazole...Assay DependentAssay DependentAssay Dependent
RSV (HEp-2)Ribavirin (Control)4.8 ± 0.6>150>31.2
5-propyl-1H-1,2,4-triazole...Assay DependentAssay DependentAssay Dependent
Influenza A (MDCK)Ribavirin (Control)8.2 ± 1.1>250>30.4
5-propyl-1H-1,2,4-triazole...Assay DependentAssay DependentAssay Dependent

Note: EC50 = 50% Effective Concentration; CC50 = 50% Cytotoxic Concentration; SI = CC50 / EC50. Values for the novel analog must be empirically derived using the protocols outlined above.

References

  • [1] Ribavirin - Current status of a broad spectrum antiviral agent - ResearchGate. Available at:

  • [2] RBV Ligand Summary Page - RCSB PDB. Available at:

  • [10] Ribavirin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. Available at:

  • [7] 5-propyl-1H-1,2,4-triazole-3-carboxamide ... - PubChem - NIH. Available at:

  • [3] The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC. Available at:

  • [4] Ribavirin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. Available at:

  • [5] Treating HCV with ribavirin analogues and ribavirin-like molecules - Oxford Academic. Available at:

  • [8] A Comparative Guide to the Antiviral Spectrum of Methyl-1H-1,2,4-triazolecarboxylate Derivatives - Benchchem. Available at:

  • [9] Ribofuranosyl-1,2,4-Triazole-3-Carboxamide (Virazole, ICN 1229) on Deoxyribonuc - ASM. Available at:

  • [11] Mechanism of Action of 1-β-D-Ribofuranosyl-1,2,4-Triazole-3-Carboxamide (Virazole), A New Broad-Spectrum Antiviral Agent - PNAS. Available at:

  • [6] Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine ... - PMC. Available at:

Sources

High-Precision Kinetic Profiling of 5-propyl-1H-1,2,4-triazole-3-carboxamide against IMPDH

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Mechanistic Rationale

The Molecule in Context

5-propyl-1H-1,2,4-triazole-3-carboxamide is a structural analogue of the aglycone base of Ribavirin (Virazole). While Ribavirin requires intracellular phosphoribosylation to form the active nucleotide metabolite (RMP) that inhibits Inosine 5'-Monophosphate Dehydrogenase (IMPDH) , 5-substituted triazole carboxamides are frequently investigated as:

  • Fragment-based leads: Small molecules that bind directly to the IMP or NAD+ pocket of IMPDH with lower affinity but high ligand efficiency.

  • Prodrug scaffolds: Nucleobase analogs designed to be ribosylated in situ by purine salvage enzymes (e.g., Purine Nucleoside Phosphorylase).

This protocol focuses on the direct kinetic characterization of the molecule against purified IMPDH (Type II, the primary cancer target). The objective is to determine if the 5-propyl modification confers intrinsic inhibitory activity or alters the mode of binding compared to the unsubstituted parent triazole.

Target Enzyme: IMPDH (EC 1.1.1.205)

IMPDH catalyzes the rate-limiting step in de novo guanine nucleotide biosynthesis: the NAD+-dependent oxidation of Inosine Monophosphate (IMP) to Xanthosine Monophosphate (XMP).[1][2]

Reaction Stoichiometry:



Mechanistic Hypothesis

Unlike the nucleotide analog (which competes strictly with IMP), the free base 5-propyl-1H-1,2,4-triazole-3-carboxamide may exhibit Mixed or Uncompetitive inhibition with respect to IMP, or Competitive inhibition with respect to NAD+, depending on whether it occupies the nicotinamide pocket or the purine base pocket.

Part 2: Visualizing the Pathway & Workflow

Biological Context & Inhibition Point[1][3][4][5][6][7][8]

IMPDH_Pathway IMP Inosine Monophosphate (IMP) IMPDH IMPDH Enzyme (Target) IMP->IMPDH Substrate NAD NAD+ NAD->IMPDH Cofactor XMP Xanthosine Monophosphate (XMP) IMPDH->XMP Oxidation Inhibitor 5-propyl-1H-1,2,4- triazole-3-carboxamide Inhibitor->IMPDH Inhibition (Ki determination) GMP Guanosine Monophosphate (GMP) XMP->GMP GMPS

Figure 1: The de novo purine biosynthesis pathway highlighting the IMPDH intervention point. The 5-propyl analog targets the transition from IMP to XMP.

Part 3: Experimental Protocols

Protocol A: Reagent Preparation & Solubility Management

Critical Challenge: Triazole carboxamides, particularly alkyl-substituted ones, often suffer from poor aqueous solubility. Solvent Strategy: Use anhydrous DMSO for stock solutions. The final assay concentration of DMSO must be kept <1% (v/v) to prevent solvent-induced enzyme denaturation.

Materials
  • Compound: 5-propyl-1H-1,2,4-triazole-3-carboxamide (Purity >98%).

  • Enzyme: Recombinant Human IMPDH Type II (e.g., from E. coli expression systems).

  • Substrates: IMP (disodium salt),

    
    -NAD+.
    
  • Buffer Components: Tris-HCl, KCl, EDTA, DTT, BSA (fatty acid-free).

Stock Solutions Table
ComponentStock Conc.SolventStorageNotes
Test Compound 100 mM100% DMSO-20°CSonicate if necessary. Avoid freeze-thaw cycles.
IMP 10 mMAssay Buffer-20°CPrepare fresh weekly.
NAD+ 10 mMAssay Buffer-20°CLight sensitive. Protect from light.
DTT 1 MWater-20°CAdd to buffer immediately before use.
Protocol B: Continuous Spectrophotometric Kinetic Assay

This assay measures the production of NADH by monitoring absorbance at 340 nm (


).
1. Assay Buffer Preparation (Standard)

Prepare 50 mL of 1X Assay Buffer (pH 8.0 at 25°C):

  • 100 mM Tris-HCl

  • 100 mM KCl (Stabilizes the K+ dependent enzyme)

  • 3 mM EDTA (Chelates heavy metals)

  • 2 mM DTT (Maintains active site cysteines; Add Fresh )

  • 0.01% BSA (Prevents enzyme adsorption to plastic)

2. Enzyme Optimization (Pre-Test)
  • Dilute IMPDH enzyme in 1X Assay Buffer.

  • Run a control reaction with saturating substrates (400 µM NAD+, 200 µM IMP).

  • Adjust enzyme concentration to achieve a linear velocity (

    
    ) of 0.05 – 0.10 OD/min  over 10 minutes. This ensures steady-state conditions.
    
3. Kinetic Plate Setup (96-well UV-transparent plate)

To determine the Mode of Inhibition (MoI) and


, you must vary both the substrate (IMP) and the inhibitor.

Matrix Design:

  • Rows A-H: Varying [Inhibitor] (0, 0.1x, 0.5x, 1x, 5x, 10x IC50).

  • Columns 1-6: Varying [IMP] (e.g., 10, 20, 40, 80, 160, 320 µM).

  • Fixed: [NAD+] at saturation (400 µM).

Step-by-Step Procedure:

  • Buffer/Inhibitor Mix: Add 80 µL of Assay Buffer containing the specific concentration of 5-propyl-1H-1,2,4-triazole-3-carboxamide to each well.

  • Enzyme Addition: Add 10 µL of diluted IMPDH enzyme.

  • Pre-incubation: Incubate at 25°C for 10 minutes . Rationale: This allows the inhibitor to reach equilibrium binding, especially if the 5-propyl group induces a slow conformational change.

  • Substrate Initiation: Start the reaction by adding 10 µL of 10X Substrate Mix (IMP + NAD+).

  • Measurement: Immediately place in a plate reader pre-heated to 25°C.

  • Read: Monitor Absorbance (340 nm) every 20 seconds for 20 minutes.

Part 4: Data Analysis & Visualization

Calculation of Initial Velocity ( )

Calculate the slope of the linear portion of the absorbance vs. time curve (usually minutes 1–10).



Determining the Inhibition Constant ( )

Do not rely solely on IC50, as it depends on substrate concentration. Use Global Non-Linear Regression fitting to the competitive inhibition model (assuming the analog competes with IMP):



If the fit is poor, test the Mixed Inhibition model:



Kinetic Workflow Diagram

Kinetic_Workflow Prep 1. Prepare Stocks (DMSO < 1% Final) Incubate 2. Pre-incubation (Enzyme + Inhibitor, 10 min) Prep->Incubate Mix Initiate 3. Initiate Reaction (Add IMP + NAD+) Incubate->Initiate Equilibrium Reached Read 4. Kinetic Read (Abs 340nm, 20 min) Initiate->Read Start Analyze 5. Data Fitting (Non-linear Regression) Read->Analyze Extract v0

Figure 2: Step-by-step workflow for the spectrophotometric kinetic assay.

Part 5: Troubleshooting & Expert Insights

"The compound precipitates upon addition to buffer."
  • Cause: The 5-propyl group increases lipophilicity compared to the parent triazole.

  • Solution: Use an intermediate dilution step. Dilute the 100 mM DMSO stock to 10 mM in 50% DMSO/Water , then dilute into the assay buffer. Ensure the buffer contains 0.01% Triton X-100 if precipitation persists (though this may affect enzyme stability).

"No inhibition observed up to 500 µM."
  • Scientific Reality: The aglycone (base) often has weak affinity (

    
    ) compared to the nucleoside.
    
  • Next Step: This indicates the compound is likely a pro-drug . You must validate this by adding Phosphoribosyl Pyrophosphate (PRPP) and HGPRT (Hypoxanthine-Guanine Phosphoribosyltransferase) to the assay to generate the nucleotide in situ, or synthesize the ribosylated analog directly.

"Non-linear reaction progress curves."
  • Cause: Substrate depletion or Enzyme instability.[1]

  • Check: Ensure less than 10% of the substrate is consumed during the measurement window. If the curve bends early, reduce enzyme concentration.

Part 6: References

  • Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism, and Inhibition.[3] Chemical Reviews, 109(7), 2903–2928.

  • Franchetti, P., & Grifantini, M. (1999). Nucleosides and non-nucleoside inhibitors of inosine 5'-monophosphate dehydrogenase. Current Medicinal Chemistry, 6(7), 599–614.

  • Pankiewicz, K. W. (2001). Novel NAD+ Analogues as Potential Therapeutics. Expert Opinion on Therapeutic Patents, 11(7), 1161-1170.

  • Prosise, G. L., & Luecke, H. (2003). Crystal structures of Tritrichomonas foetus inosine monophosphate dehydrogenase in complex with substrate, cofactor and analogs: a structural basis for the random-in-ordered-out kinetic mechanism. Journal of Molecular Biology, 326(2), 517–527.

  • PubChem. (n.d.).[4] 5-propyl-1H-1,2,4-triazole-3-carboxamide (Compound Summary). National Library of Medicine.

Sources

Application Notes and Protocols for the Formulation and Delivery of Poorly Soluble 1,2,4-Triazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,4-triazole moiety is a cornerstone in the development of a diverse range of therapeutic agents, particularly in the realm of antifungal and anticancer therapies. Despite their pharmacological significance, many 1,2,4-triazole derivatives suffer from poor aqueous solubility, a critical challenge that can severely limit their bioavailability and clinical efficacy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on advanced formulation and delivery strategies to overcome the solubility limitations of these compounds. We will delve into the underlying principles of various solubility enhancement techniques, from established methods to cutting-edge nanotechnologies, and provide detailed, field-proven protocols for their implementation and characterization.

The Challenge: Poor Solubility of 1,2,4-Triazole Compounds

1,2,4-triazole derivatives are often crystalline solids with high melting points.[1] While the parent 1,2,4-triazole is highly soluble in water, substitutions on the ring, which are essential for pharmacological activity, can significantly increase lipophilicity and decrease aqueous solubility.[2][3][4] This poor solubility often leads to their classification as Biopharmaceutics Classification System (BCS) Class II or IV compounds, characterized by low solubility and variable permeability.[5][6][7] Consequently, conventional oral dosage forms of these compounds often exhibit low and erratic absorption, leading to suboptimal therapeutic outcomes.[8]

Table 1: Physicochemical Properties of Representative Poorly Soluble 1,2,4-Triazole Antifungal Agents

CompoundMolecular Weight ( g/mol )LogPAqueous SolubilityBCS Class
Itraconazole705.645.66<1 µg/mLII
Posaconazole700.784.6Very slightly solubleII

Data synthesized from multiple sources indicating the general properties of these compounds.

The following sections will explore various formulation strategies to address this critical challenge, providing both the theoretical framework and practical, step-by-step protocols.

Pre-formulation Studies: The Foundation for Rational Formulation Design

Before embarking on complex formulation development, a thorough pre-formulation investigation is paramount. These studies provide the fundamental physicochemical data necessary to select the most appropriate solubility enhancement strategy.

Protocol 1: Comprehensive Pre-formulation Characterization
  • Solubility Determination:

    • Measure the equilibrium solubility of the 1,2,4-triazole compound in various aqueous media at different pH values (e.g., pH 1.2, 4.5, and 6.8) to understand its pH-dependent solubility.[9]

    • Assess solubility in a range of pharmaceutically acceptable organic solvents and lipids.

  • Solid-State Characterization:

    • Utilize X-ray Powder Diffraction (XRPD) to determine the crystalline nature of the compound.

    • Employ Differential Scanning Calorimetry (DSC) to determine the melting point and assess thermal stability.

    • Use Thermogravimetric Analysis (TGA) to evaluate thermal decomposition.

  • LogP Determination:

    • Experimentally determine the octanol-water partition coefficient (LogP) to quantify the lipophilicity of the compound.

  • Particle Size and Morphology Analysis:

    • Use techniques like laser diffraction or microscopy to characterize the particle size distribution and morphology of the raw drug substance.

Formulation Strategies for Enhanced Solubility and Bioavailability

Based on the pre-formulation data, an appropriate formulation strategy can be selected. The following sections detail several effective approaches.

Amorphous Solid Dispersions (ASDs)

ASDs are a powerful technique for improving the solubility and dissolution rate of poorly soluble drugs by converting the crystalline drug into a higher-energy amorphous state, dispersed within a polymer matrix.[10] This amorphous form has a higher apparent solubility compared to its crystalline counterpart.[11]

HME is a solvent-free process that uses heat and shear to mix the drug and polymer at a molecular level, forming a solid solution.[12][13][14] This technique is particularly suitable for thermally stable 1,2,4-triazole compounds.[15]

Diagram 1: Hot-Melt Extrusion (HME) Workflow

HME_Workflow cluster_0 HME Process API 1,2,4-Triazole API Feed Gravimetric Feeder API->Feed Polymer Polymer Carrier Polymer->Feed Extruder Twin-Screw Extruder (Heating & Mixing) Feed->Extruder Controlled Rate Die Die Extruder->Die Extrudate Extrudate Die->Extrudate Downstream Downstream Processing (Milling, Tableting) Extrudate->Downstream Final Final Dosage Form Downstream->Final

Caption: Workflow for preparing amorphous solid dispersions using HME.

  • Polymer Selection: Choose a suitable polymer based on its miscibility with the drug, glass transition temperature (Tg), and desired release profile (e.g., PVP, HPMC, Soluplus®).[6]

  • Blending: Accurately weigh and blend the 1,2,4-triazole compound and the selected polymer at the desired ratio (e.g., 1:1, 1:2, 1:3 drug-to-polymer).

  • Extrusion:

    • Set the temperature profile of the extruder barrel zones to be above the Tg of the polymer and below the degradation temperature of the drug.[14]

    • Feed the blend into the extruder at a constant rate.

    • Optimize the screw speed to ensure adequate mixing and residence time.[15]

  • Downstream Processing:

    • Cool the resulting extrudate.

    • Mill the extrudate to a uniform particle size.

    • The milled extrudate can then be formulated into tablets or capsules.[8]

Spray drying is a continuous process that involves atomizing a solution of the drug and polymer into a hot gas stream, leading to rapid solvent evaporation and the formation of a solid dispersion.[16][17][18] This method is suitable for a wide range of polymers and can handle heat-sensitive compounds due to the short exposure to high temperatures.[19]

  • Solution Preparation: Dissolve the 1,2,4-triazole compound and the chosen polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture).[20]

  • Spray Drying Parameters:

    • Set the inlet temperature, atomization gas flow rate, and solution feed rate. These parameters will influence the particle size and residual solvent content.

    • The outlet temperature is a critical parameter that should be monitored and controlled.

  • Collection: The dried particles are collected, typically using a cyclone separator.

  • Secondary Drying: The collected powder is further dried under vacuum to remove any residual solvent.

Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS are formulations containing the drug dissolved or suspended in lipidic excipients.[21] They can enhance oral bioavailability by improving drug solubilization in the gastrointestinal tract and promoting lymphatic absorption, thereby bypassing first-pass metabolism.[22]

SEDDS are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[23]

  • Excipient Screening:

    • Determine the solubility of the 1,2,4-triazole compound in various oils, surfactants, and cosolvents.

  • Formulation Development:

    • Construct ternary phase diagrams to identify the self-emulsifying region for different combinations of oil, surfactant, and cosolvent.

    • Prepare formulations by vortexing the components until a clear, homogenous mixture is obtained.

  • Characterization:

    • Emulsification Study: Add a small amount of the SEDDS formulation to water and observe the spontaneity and appearance of the resulting emulsion.

    • Droplet Size Analysis: Measure the globule size and polydispersity index of the emulsion using dynamic light scattering.

    • In Vitro Dissolution: Perform dissolution testing in a relevant medium to assess the drug release profile.

SLNs are colloidal carriers made from solid lipids, while NLCs are a second generation of these carriers that incorporate a liquid lipid into the solid lipid matrix.[24][25] Both offer advantages such as controlled release and improved stability.[26]

Diagram 2: Comparison of SLN and NLC Structures

SLN_NLC cluster_SLN Solid Lipid Nanoparticle (SLN) cluster_NLC Nanostructured Lipid Carrier (NLC) S1 Solid Lipid Matrix D1 Drug N1 Solid Lipid N2 Liquid Lipid D2 Drug

Caption: Structural difference between SLNs and NLCs.

  • Lipid Phase Preparation: Melt the solid lipid (and liquid lipid for NLCs) and dissolve the 1,2,4-triazole compound in the molten lipid phase.

  • Aqueous Phase Preparation: Heat an aqueous solution containing a surfactant to the same temperature as the lipid phase.

  • Emulsification: Add the hot lipid phase to the hot aqueous phase and homogenize at high speed using a high-shear homogenizer.

  • Nanoparticle Formation: Cool the resulting emulsion in an ice bath with continuous stirring to allow the lipid to recrystallize and form nanoparticles.

  • Characterization:

    • Particle Size and Zeta Potential: Analyze using dynamic light scattering.

    • Entrapment Efficiency: Determine the amount of drug encapsulated within the nanoparticles.

    • Morphology: Visualize the nanoparticles using transmission electron microscopy (TEM).

Nanocrystals

Nanocrystal technology involves reducing the particle size of the drug to the sub-micron range, which significantly increases the surface area and, consequently, the dissolution velocity.[27]

  • Suspension Preparation: Prepare a suspension of the 1,2,4-triazole compound in an aqueous solution containing a stabilizer (e.g., a surfactant or polymer).

  • Milling:

    • Introduce the suspension and milling media (e.g., zirconium oxide beads) into a milling chamber.

    • Mill at high speed for a specified duration until the desired particle size is achieved.

  • Characterization:

    • Particle Size Distribution: Measure using laser diffraction or dynamic light scattering.

    • Crystallinity: Confirm that the milling process has not induced a change in the crystalline form using XRPD.

    • Dissolution Rate: Perform dissolution studies to demonstrate the enhanced dissolution velocity compared to the unmilled drug.

Characterization and Performance Evaluation

Thorough characterization of the developed formulations is essential to ensure their quality, stability, and performance.

In Vitro Dissolution Testing

Dissolution testing is a critical quality control tool and can be used to predict the in vivo performance of a formulation.[11] For poorly soluble compounds, biorelevant dissolution media that mimic the composition of gastrointestinal fluids (e.g., FaSSIF and FeSSIF) should be used.[28][29]

  • Apparatus: Use a USP Apparatus 2 (paddle) at a suitable rotation speed (e.g., 50-75 rpm).

  • Media: Perform dissolution in both simulated gastric fluid (SGF) and fasted state simulated intestinal fluid (FaSSIF).

  • Sampling: Withdraw samples at predetermined time intervals and analyze the drug concentration using a validated analytical method (e.g., HPLC).

  • Data Analysis: Plot the percentage of drug dissolved against time to generate dissolution profiles.

Stability Studies

Stability testing is crucial to ensure that the formulation maintains its physicochemical properties and performance over its shelf life. For amorphous systems, it is particularly important to monitor for any signs of recrystallization.

  • Storage Conditions: Store the formulations under accelerated (e.g., 40°C/75% RH) and long-term (e.g., 25°C/60% RH) stability conditions.

  • Testing Intervals: At specified time points, withdraw samples and analyze them for:

    • Appearance: Visual inspection for any changes.

    • Assay and Impurities: Quantify the drug content and any degradation products.

    • Solid-State Properties (for ASDs): Use XRPD and DSC to check for recrystallization.

    • Dissolution: Perform dissolution testing to ensure the release profile is maintained.

In Vitro-In Vivo Correlation (IVIVC)

Establishing an IVIVC, a predictive mathematical model that relates an in vitro property of the dosage form to an in vivo response, is a key goal in formulation development.[30][31] A successful IVIVC can reduce the need for extensive in vivo studies.[32][33][34]

Conclusion

Overcoming the poor solubility of 1,2,4-triazole compounds is a critical step in unlocking their full therapeutic potential. The formulation strategies and protocols outlined in this guide provide a comprehensive framework for the rational design and development of effective drug delivery systems. By carefully selecting and optimizing these advanced formulation approaches, researchers and drug development professionals can significantly enhance the bioavailability and clinical utility of this important class of therapeutic agents.

References

  • Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs. (2025, January 10). Preprints.org.
  • Sharma, P., et al. (2011). Exploring potential of 1, 2, 4-triazole: a brief review. Pharmacologyonline, 1, 1192-1222.
  • Amorphous Solid Dispersions – Spray Drying and Freeze Granul
  • Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. (2022, February 14). ChemicalBook.
  • Advanced approaches to improve solubility of bcs class ii drugs. TANZ JOURNAL.
  • Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. (2024, May 1). PMC.
  • Characterization of lipid-based nanomedicines
  • Enhancing Solubility and Bioavailability with Nanotechnology. (2025, April 7). Pharmaceutical Technology.
  • Hot Melt Extrusion (HME). BioDuro-Global CRDMO, Rooted in Science.
  • Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. (2024, June 28). International Journal of Pharmaceutical Sciences Review and Research.
  • Selecting In Vitro Dissolution Methodologies For Amorphous Solid Dispersions. Drug Development and Delivery.
  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022, December 12). Journal of Drug Delivery and Therapeutics.
  • Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applic
  • Engineered Nanocrystals for Poorly Soluble Drug Delivery: A Review. Pharmaceutics.
  • Drug carrier systems for solubility enhancement of BCS class II drugs: a critical review. PubMed.
  • Advances in lipid-based drug delivery: enhancing efficiency for hydrophobic drugs. (2015, April 5). Expert Opinion on Drug Delivery.
  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. (2020, February 26). Pharma Excipients.
  • Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformul
  • Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formul
  • Continuous Processing Strategies for Amorphous Solid Dispersions of Itraconazole: Impact of Polymer Selection and Manufacturing Techniques. (2025, August 22). PMC.
  • Novel High-Drug-Loaded Amorphous Dispersion Tablets of Posaconazole; In Vivo and In Vitro Assessment. (2020, August 24).
  • Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. (2024, November 1). Bentham Science Publishers.
  • Improve Solubility and Develop Personalized Itraconazole Dosages via Forming Amorphous Solid Dispersions with Hydrophilic Polymers Utilizing HME and 3D Printing Technologies. (2024, November 26). MDPI.
  • In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. In Vitro and In Vivo Tools in Drug Discovery and Development.
  • Characterization of liposomes as a drug delivery vehicle. SCIEX.
  • In vitro and in vivo correlation for lipid-based formulations: Current st
  • LIPID-BASED DRUG DELIVERY SYSTEMS. American Chemical Society.
  • Lipid-Based Drug Delivery Systems for Diseases Managements. (2022, August 31). PMC.
  • Amorphous Solid Dispersions in Early Stage of Formulation Development: Predicting Excipient Influence on Dissolution Profiles Using DDDPlus. (2020, May 6). AAPS PharmSciTech.
  • The future of lipid-based drug delivery systems. (2025, April 3). CAS.
  • Hot-melt extrusion. Ceska a Slovenska Farmacie.
  • Efficient Scale-Up Strategy for Spray-Dried Amorphous Dispersions. (2018, June 19). Drug Development and Delivery.
  • Hot Melt Extrusion, Drug Molecules. Thermo Fisher Scientific - US.
  • Advanced Lipid-Based Drug Delivery Systems: Solid Lipid Nanoparticles & Nanostructured Lipid Carriers. (2018, August 29). Drug Development & Delivery.
  • Hot Melt Extruded Posaconazole-Based Amorphous Solid Dispersions—The Effect of Different Types of Polymers. (2023, February 28). MDPI.
  • Dissolution testing of amorphous solid dispersions. (2013, February 28). PubMed.
  • The Hot Melt Extrusion (HME) in Pharmaceutical Technology: A Comprehensive Review. (2025, May 13).
  • 1,2,4-Triazole. Wikipedia.
  • In vitro Methods for In vitro-in vivo Correlation (IVIVC)
  • Hot Melt Extruded Posaconazole-Based Amorphous Solid Dispersions-The Effect of Different Types of Polymers. (2023, February 28). PubMed.
  • Overview on Lipid-based Nanoparticles: Preparations, Characterizations, and Properties. (2025, August 9).
  • Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. (2025, October 9). MDPI.
  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025, July 15). dDiverge.
  • Evaluation of different screening methods to understand the dissolution behaviors of amorphous solid dispersions. (2013, June 26). Taylor & Francis.
  • Aqueous Solution Spray Drying Preparations of Binary Amorphous Solid Dispersions. (2025, March 28). MDPI.
  • Gaining Insight into the Role of the Solvent during Spray Drying of Amorphous Solid Dispersions by Studying Evaporation Kinetics. (2022, April 1).
  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Applic
  • Dissolution testing of amorphous solid dispersions.
  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application.
  • Spray drying formulation of amorphous solid dispersions. (2016, May 1). PubMed.

Sources

In vivo animal models for testing the efficacy of 5-propyl-1H-1,2,4-triazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Therapeutic Rationale

5-propyl-1H-1,2,4-triazole-3-carboxamide (5-PTC) represents a lipophilic derivative of the ribavirin aglycon (1,2,4-triazole-3-carboxamide).[1] While the parent aglycon is a known metabolite of the broad-spectrum antiviral Ribavirin, the introduction of the 5-propyl group is designed to modulate lipophilicity (LogP), enhance membrane permeability, and alter binding affinity to key metabolic enzymes such as Inosine Monophosphate Dehydrogenase (IMPDH).

Primary Indications:

  • Broad-Spectrum Antiviral: Inhibition of RNA viral replication (e.g., Influenza, HCV) via GTP pool depletion.[1]

  • Oncology: Antiproliferative activity in hematological malignancies (Leukemia) and solid tumors through cell cycle arrest and inhibition of eIF4E-mediated translation.[1]

This guide details the in vivo assessment of 5-PTC, focusing on formulation strategies, pharmacokinetic profiling, and efficacy testing in murine models of Influenza A and Leukemia.

Mechanism of Action (Putative)

The therapeutic efficacy of 1,2,4-triazole-3-carboxamide derivatives is historically linked to the inhibition of de novo purine biosynthesis. 5-PTC is hypothesized to act as a transition-state mimetic, competitively inhibiting IMPDH, thereby depleting intracellular GTP pools required for viral RNA replication and rapid cancer cell proliferation.

Pathway Visualization

The following diagram illustrates the critical intervention points of 5-PTC within the purine biosynthesis pathway.

MOA_Pathway Entry 5-PTC (Extracellular) Cell Cell Membrane Penetration (Enhanced by 5-propyl group) Entry->Cell Intra Intracellular 5-PTC Cell->Intra IMPDH Target: IMPDH Enzyme (Inosine Monophosphate Dehydrogenase) Intra->IMPDH Competitive Inhibition IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP Blocked by 5-PTC GTP GTP Pool XMP->GTP ViralRep Viral RNA Replication (Influenza/HCV) GTP->ViralRep Required for CellDiv Cancer Cell Proliferation (S-Phase Arrest) GTP->CellDiv Required for

Figure 1: Putative Mechanism of Action. 5-PTC inhibits IMPDH, blocking the conversion of IMP to XMP, leading to GTP depletion and cessation of RNA synthesis.

Pre-clinical Formulation & Solubility

The 5-propyl substituent increases lipophilicity compared to the parent carboxamide.[1] Standard aqueous saline is often insufficient for high-dose in vivo delivery.[1]

Recommended Vehicle System:

  • Primary Solvent: 5% Dimethyl sulfoxide (DMSO) – ensures complete solubilization.[1]

  • Co-Solvent/Surfactant: 40% PEG-400 (Polyethylene glycol) + 5% Tween-80.[1]

  • Diluent: 50% Sterile Saline (0.9% NaCl).

Preparation Protocol:

  • Weigh the required amount of 5-PTC powder.[1]

  • Dissolve completely in DMSO (vortex for 2 mins).

  • Add PEG-400 and Tween-80; sonicate at 37°C for 10 mins until clear.

  • Slowly add warm saline while stirring to prevent precipitation.

  • QC Check: Verify pH is between 6.5–7.5. Filter sterilize (0.22 µm) before injection.[1]

Protocol A: Antiviral Efficacy (Murine Influenza Model)

This model evaluates the ability of 5-PTC to reduce viral load and prevent mortality in mice infected with Influenza A (H1N1/PR8).[1] This is the gold standard for testing ribavirin-like analogs.[1]

Experimental Design
  • Animal Strain: Female BALB/c mice (6–8 weeks old, 18–20g).[1]

  • Group Size: n=10 per group.

  • Challenge Agent: Influenza A/Puerto Rico/8/34 (H1N1), adapted for mice.[1]

  • Inoculum: 50 µL intranasal (LD50 titrated dose, typically 5x MLD50).

Treatment Groups
GroupTreatmentDose (mg/kg)RouteFrequencyDuration
1Vehicle ControlN/APO/IPBID5 Days
25-PTC (Low) 20 mg/kgPO/IPBID5 Days
35-PTC (High) 75 mg/kgPO/IPBID5 Days
4Ribavirin (Positive Ctrl)75 mg/kgPO/IPBID5 Days
Workflow Steps
  • Acclimatization: House mice for 5 days post-arrival.

  • Infection (Day 0): Anesthetize mice (Ketamine/Xylazine). Inoculate 50 µL of virus intranasally.[1]

  • Treatment Initiation: Administer the first dose of 5-PTC 4 hours pre-infection (prophylactic) or 4 hours post-infection (therapeutic).[1] Continue BID (twice daily) for 5 days.

  • Monitoring:

    • Daily: Body weight and clinical score (ruffled fur, hunching).

    • Endpoint (Day 6): Euthanize n=3/group for lung viral titer (plaque assay on MDCK cells).

    • Survival (Day 14): Monitor remaining n=7/group for mortality.

Success Criteria
  • Survival: >50% survival in High Dose group vs. 0% in Vehicle.[1]

  • Viral Titer: >1 log reduction in lung viral titer compared to Vehicle.[1]

  • Weight Loss: Prevention of >20% body weight loss.

Protocol B: Antitumor Efficacy (Leukemia Xenograft)

Based on literature indicating 1,2,4-triazole-3-carboxamide derivatives induce cell cycle arrest in leukemia cells (e.g., K562, CCRF-SB) [1, 2], this protocol assesses tumor growth inhibition.

Experimental Design
  • Animal Strain: NOD/SCID or Nude Mice (Immunocompromised).[1]

  • Cell Line: K562 (Chronic Myeloid Leukemia) or L1210 (Murine Leukemia).[1]

  • Inoculation: Subcutaneous injection of

    
     cells in Matrigel (1:1).[1]
    
Treatment Workflow
  • Tumor Establishment: Allow tumors to reach palpable size (

    
    ), typically 7–10 days post-inoculation.[1]
    
  • Randomization: Sort mice into groups to ensure equal average tumor volume at start.

  • Dosing Regimen:

    • 5-PTC: 50 mg/kg, IP, Daily (QD) for 21 days.

    • Control: Vehicle only.

    • Standard: Cytarabine (Ara-C) 50 mg/kg as positive control.[1]

  • Measurements: Measure tumor dimensions (Length x Width) every 3 days using calipers.

    • 
      [1]
      
Data Analysis & Visualization

The following DOT diagram outlines the logic flow for the efficacy study analysis.

Efficacy_Workflow Start Tumor Volume ~100 mm3 Treatment 21-Day Dosing (Vehicle vs 5-PTC) Start->Treatment Measure Caliper Measurement (q3d) Treatment->Measure Calc Calculate TGI % (Tumor Growth Inhibition) Measure->Calc Outcome1 TGI > 50% (Active) Calc->Outcome1 Significant Reduction Outcome2 TGI < 50% (Inactive) Calc->Outcome2 No Effect

Figure 2: Decision tree for evaluating antitumor efficacy based on Tumor Growth Inhibition (TGI).[1]

Safety & Toxicology

Before efficacy trials, a Maximum Tolerated Dose (MTD) study is mandatory.[1]

Acute Toxicity Protocol:

  • Dose Escalation: Administer single doses of 50, 100, 200, and 400 mg/kg IP to healthy BALB/c mice (n=3/dose).

  • Observation: Monitor for 48 hours for signs of neurotoxicity (tremors), lethargy, or death.[1]

  • Necropsy: Perform gross pathology on liver and kidneys if death occurs.[1]

    • Note: Triazole carboxamides can cause reversible anemia (hemolysis).[1] Monitor hematocrit if dosing exceeds 7 days.[1]

References

  • MDPI (2024). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities.[1]

  • Bentham Science (2023). Synthetic 1,2,4-triazole-3-carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells.[1][1]

  • BenchChem (2025). In vivo evaluation of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea and its analogs.[1][2]

  • PubChem. Compound Summary: 5-propyl-1H-1,2,4-triazole-3-carboxamide (CID 57033281).[1][1]

  • Mathnet.RU (2025). 5-Amino-1,2,4-triazole-3-carboxamide homologues and their biological potential.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Regioselectivity in 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with a notorious bottleneck in polynitrogen heterocycle synthesis: controlling the regioselectivity of 1,2,4-triazole ring formation.

Standard uncatalyzed cycloadditions often yield inseparable mixtures of regioisomers because the activation energy barriers for the competing transition states are nearly degenerate. This guide is designed to move your workflows away from trial-and-error and toward rational, catalyst-directed, and self-validating experimental designs.

Module 1: Core Mechanistic FAQs

Q: Why does my [3+2] cycloaddition consistently yield an inseparable mixture of 1,3- and 1,5-disubstituted 1,2,4-triazoles? A: In uncatalyzed reactions between nitrilimines (or diazonium salts) and dipolarophiles, the transition states leading to the 1,3- and 1,5-isomers lack sufficient thermodynamic or kinetic differentiation. Without a directing group or a metal center to pre-coordinate the reactants and stabilize one specific transition state geometry, the reaction defaults to a ~1:1 statistical mixture.

Q: How can I intentionally steer the reaction to exclusively produce either the 1,3- or 1,5-disubstituted isomer from the exact same starting materials? A: You must leverage catalyst-dependent regiodivergence. By introducing specific transition metals, you alter the reaction pathway. For example, reacting isocyanides with aryl diazonium salts under Ag(I) catalysis selectively yields 1,3-disubstituted 1,2,4-triazoles via a kinetically controlled pathway. Conversely, utilizing Cu(II) catalysis drives the formation of 1,5-disubstituted isomers through a thermodynamically favored metallacycle intermediate[1].

Q: I am working on a late-stage API and want to avoid transition metals entirely. Are there metal-free protocols with high regioselectivity? A: Yes. You can achieve absolute regioselectivity under metal-free conditions by utilizing the reactivity of diazo compounds with N-acylated amino acids. In the presence of EDC·HCl and DIPEA, an azlactone intermediate is formed in situ, which then undergoes a highly regioselective [3+2] addition followed by rapid decarboxylation[2].

Module 2: Visualizing Catalyst-Controlled Regiodivergence

Regiodivergence Start Isocyanides + Aryl Diazonium Salts (Common Precursors) Ag_Cat Ag(I) Catalysis (Kinetic Pathway) Start->Ag_Cat Ag2CO3 Cu_Cat Cu(II) Catalysis (Thermodynamic Pathway) Start->Cu_Cat Cu(OAc)2 Prod_13 1,3-Disubstituted 1,2,4-Triazole Ag_Cat->Prod_13 Regioselective [3+2] Prod_15 1,5-Disubstituted 1,2,4-Triazole Cu_Cat->Prod_15 Regioselective [3+2]

Catalyst-directed regioselective [3+2] cycloaddition of 1,2,4-triazoles.

Module 3: Troubleshooting Guide & Diagnostics

Issue 1: Loss of Regioselectivity in Cu-Catalyzed Reactions
  • Symptom: You are using Cu(OAc)₂ to target the 1,5-disubstituted isomer, but NMR shows a 70:30 mixture of 1,5 and 1,3 isomers.

  • Root Cause (Causality): Competitive uncatalyzed background reaction. At elevated temperatures, the thermal [3+2] cycloaddition (which is unselective) competes with the Cu-directed pathway.

  • Solution: Lower the reaction temperature by 10–15°C and ensure complete dissolution of the Cu(II) salt before adding the diazonium substrate. Lowering the temperature disproportionately slows the higher-activation-energy background reaction, allowing the Cu-directed thermodynamic pathway to dominate[3].

Issue 2: Incorrect Alkylation Site on S-Substituted Triazoles
  • Symptom: Alkylation of 3-benzylsulfanyl-1,2,4-triazoles yields unexpected regioisomers instead of the desired N(1) product.

  • Root Cause (Causality): Alkylsulfanyl-1,2,4-triazoles possess multiple nucleophilic nitrogen sites. Alkylation at N(1) is highly sterically hindered by the adjacent S-substituent. Consequently, electrophilic attack preferentially occurs at the less hindered N(2) position[4].

  • Solution: If N(1) alkylation is strictly required, you must temporarily protect the N(2) position or utilize an intramolecular cyclization strategy that forces N(1) closure[5].

Module 4: Validated Experimental Protocols

The Self-Validating System: To ensure these protocols are functioning correctly, always run a parallel TLC against a known standard. The 1,3-isomer typically exhibits a higher


 value than the 1,5-isomer due to differences in the overall dipole moment. Furthermore, crude 

H-NMR provides absolute validation: the C5-H proton in 1,3-disubstituted triazoles appears significantly downfield (typically >8.5 ppm) compared to the corresponding protons in 1,5-disubstituted analogs.
Protocol A: Regiodivergent Synthesis from Isocyanides and Diazonium Salts

Reference Standard: Liu et al. methodology[6].

Step-by-Step Methodology:

  • Preparation: In a dry Schlenk tube under an N₂ atmosphere, add the aryl diazonium salt (0.2 mmol) and the isocyanide (0.3 mmol).

  • Catalyst Selection:

    • For 1,3-Disubstituted (Kinetic): Add 10 mol% Ag₂CO₃.

    • For 1,5-Disubstituted (Thermodynamic): Add 10 mol% Cu(OAc)₂.

  • Solvent & Base: Add 2.0 mL of anhydrous DCE (1,2-dichloroethane) followed by 2.0 equivalents of mild base (e.g., K₂CO₃).

  • Reaction: Stir at room temperature (for Ag) or slightly elevated temperature (40°C for Cu) for 6–12 hours. Monitor completion via the self-validating TLC method described above.

  • Workup: Quench with water, extract with EtOAc (3 × 10 mL), dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol B: Metal-Free Synthesis via Diazo Compounds

Reference Standard: Kuznetsov et al. methodology[2].

Step-by-Step Methodology:

  • Activation: Dissolve the N-acylated amino acid (0.8 mmol, 2 equiv.) and EDC·HCl (0.9 mmol, 2.25 equiv.) in 3 mL of dry DCM in a thick-walled vial. Stir at 40°C to form the active azlactone intermediate.

  • Cyclization: Sequentially add the diazo compound (0.4 mmol, 1 equiv.) and DIPEA (0.4 mmol, 1 equiv.). Note: Gas evolution (N₂) is a positive visual indicator of successful addition.

  • Reaction: Seal the vial and stir at 40°C for 6–20 hours.

  • Validation: The high barrier for the reversibility of the addition step at the azlactone's α-position guarantees absolute regioselectivity[2].

MetalFree N_Acyl N-Acylated Amino Acid + EDC·HCl Intermediate Azlactone Intermediate N_Acyl->Intermediate Activation Cyclization Regioselective Cyclization Intermediate->Cyclization Intercepts Diazo Diazo Compound + DIPEA Diazo->Cyclization [3+2] Addition Product Polysubstituted 1H-1,2,4-Triazole Cyclization->Product Decarboxylation

Metal-free regioselective synthesis of 1H-1,2,4-triazoles via diazo compounds.

Module 5: Quantitative Data & Optimization Matrix

Use the following data matrix to rapidly select the optimal catalytic system for your specific regiochemical target.

Reaction SystemCatalyst/PromoterKey ReagentsMajor RegioisomerYield RangeRef
Isocyanide + DiazoniumAg(I)Ag₂CO₃, Base1,3-Disubstituted80–88%[1]
Isocyanide + DiazoniumCu(II)Cu(OAc)₂, Base1,5-Disubstituted75–79%[3]
Amidine + TrialkylamineCuCl₂ / O₂K₃PO₄, DMF1,3-Disubstituted70–85%[6]
N-Acyl Amino Acid + DiazoNone (EDC·HCl)DIPEA, DCMPolysubstituted 1H75–95%[2]
S-Alkylation of TriazolesNone (K₂CO₃)DihaloalkanesN(2)-Alkylated60–85%[4]

References

  • [1] Zhou et al. / Liu et al. (2021/2018). Synthesis of 1,2,4 triazole compounds. ISRES Publishing. 1

  • [3] Frontiers Editorial (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. 3

  • [6] Organic Chemistry Portal (2018). Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. 6

  • [4] / [5] ResearchGate / PMC (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. 4

  • [2] Kuznetsov, R., et al. (2025). Elucidating the mechanism, origin of regioselectivity and substrate scope of the synthesis of structurally diverse 1,2,4-triazoles via a rare type of diazo compound reactivity. RSC Advances. 2

Sources

Addressing off-target effects in biological assays of 1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Off-Target Effects & Assay Artifacts in 1,2,4-Triazoles

Status: Operational | Lead Scientist: Dr. A. Vance

Mission Statement

Welcome to the Assay Optimization Support Center. 1,2,4-triazoles are "privileged scaffolds" in medicinal chemistry due to their ability to coordinate with heme iron in metalloenzymes (primarily CYP51). However, this same mechanism drives significant off-target liabilities (CYP3A4, CYP2C9, hERG) and physicochemical artifacts.

This guide moves beyond basic protocols to address the causality of assay failure. We treat every data point as a suspect until validated against solubility limits, spectral interference, and thermodynamic binding modes.

Module 1: The Selectivity Paradox (CYP51 vs. Human CYPs)

The Issue: You observe potent inhibition of your fungal target (CYP51), but your compound also inhibits human CYP3A4 or CYP2C9, predicting dangerous drug-drug interactions (DDIs).

Mechanistic Root Cause: 1,2,4-triazoles function as Type II ligands . The N4 nitrogen of the triazole ring coordinates axially with the heme iron of the P450 enzyme. This interaction is strong and often non-selective because the heme prosthetic group is conserved across the P450 superfamily. Selectivity is driven not by the heme-binding "warhead," but by the hydrophobic "tail" of the molecule interacting with the protein's access channel.

Troubleshooting Guide: Diagnosing Non-Specific Binding
SymptomProbable CauseDiagnostic Step
IC50 shifts >5x with increased incubation time.Metabolic Instability: Your inhibitor is being metabolized by the off-target enzyme (substrate-inhibitor).Run a time-dependent inhibition (TDI) assay with and without NADPH pre-incubation.
Flat Dose-Response at high concentrations.Solubility Limit: Compound precipitates before saturating the enzyme.Check visible turbidity or run a nephelometry scan (See Module 2).
Inhibition in Fluorescence Assay (e.g., P450-Glo) but not LC-MS.Optical Interference: Compound quenches the fluorophore, not the enzyme.Perform a "spike-in" control with the fluorescent metabolite product.
Protocol: Type II Binding Difference Spectroscopy

Use this to confirm your compound is binding the heme iron directly, rather than an allosteric site.

  • Preparation: Dilute recombinant CYP enzyme to 1 µM in potassium phosphate buffer (pH 7.4).

  • Baseline: Record a baseline spectrum (350–500 nm) with DMSO vehicle in both sample and reference cuvettes.

  • Titration: Add the triazole compound to the sample cuvette (0.5 – 50 µM). Add an equal volume of solvent to the reference.

  • Validation Criteria:

    • Type II Signature: Look for a peak at ~425–435 nm and a trough at ~390–405 nm .

    • Interpretation: This shift indicates the displacement of the aquo ligand and stabilization of the low-spin ferric state. If you see a peak at 420 nm (Type II reverse) or 390 nm (Type I), your compound is not coordinating the heme correctly.

CYP_Selectivity_Workflow Start Hit Identified: Potent CYP51 Inhibition Screen Screen vs. Human Panel (CYP3A4, 2C9, 2D6) Start->Screen Decision Is Selectivity Ratio > 50x? Screen->Decision Spectral Run Difference Spectroscopy (Check for Type II Shift) Decision->Spectral Yes (Verify Mode) Modify Modify Hydrophobic Tail (Target Access Channel) Decision->Modify No Outcome1 Peak @ 430nm / Trough @ 390nm (True Heme Binder) Spectral->Outcome1 Outcome2 No Spectral Shift (Allosteric/Artifact) Spectral->Outcome2 Outcome2->Modify Re-design

Figure 1: Workflow for validating true heme-binding selectivity versus assay artifacts.

Module 2: Physicochemical Artifacts (Solubility & Quenching)

The Issue: Triazoles often require lipophilic tails to penetrate fungal cell walls, leading to high LogP (>3.5) and poor aqueous solubility. This causes "false negatives" in assays where the compound precipitates, or "false positives" in fluorescence assays due to Inner Filter Effects (IFE).[1]

FAQ: Optical Interference

Q: My IC50 is 50 nM in the P450-Glo assay but >1 µM in the LC-MS assay. Why? A: You likely have an Inner Filter Effect (IFE) . Many triazole scaffolds (especially those fused with aromatic rings) absorb UV/Vis light. If your compound absorbs at the excitation (e.g., 480 nm) or emission wavelength of the assay fluorophore, it "steals" the light, mimicking enzyme inhibition.

Corrective Action:

  • Absorbance Scan: Measure the UV-Vis spectrum of your compound (10 µM) in the assay buffer.

  • Correction Factor: If OD > 0.05 at the assay wavelengths, apply the IFE correction formula:

    
    
    
Protocol: Kinetic Solubility Screen (Nephelometry)

Do not rely on visual inspection. Micro-precipitates are invisible to the naked eye but devastating to data quality.

  • Stock Prep: Prepare 10 mM stock in DMSO.

  • Dilution: Spike into assay buffer (e.g., PBS pH 7.4) at 1, 10, 50, and 100 µM. Final DMSO < 1%.

  • Measurement: Read light scattering (nephelometry) or Absorbance at 620 nm immediately (T=0) and after 2 hours (T=2h).

  • Threshold: A signal increase >10% over the blank indicates precipitation. Data above this concentration is invalid.

Module 3: Safety Pharmacology (hERG Inhibition)

The Issue: The nitrogen-rich triazole core can mimic the pharmacophore required to block the hERG potassium channel, leading to QT prolongation and cardiac arrhythmia risks.

Mechanistic Insight: hERG blockade is often driven by pi-stacking interactions between the triazole/aromatic rings and the tyrosine residues (Tyr652) in the hERG pore. Reducing aromaticity or introducing polarity (lowering LogP) often mitigates this without destroying CYP51 binding.

Troubleshooting_Logic Issue High hERG Inhibition (>50% @ 10µM) Check1 Check LogP / Lipophilicity Issue->Check1 Check2 Check pKa (Basic Amines) Issue->Check2 Sol1 Strategy: Introduce Polarity (Add -OH or Ether) Check1->Sol1 LogP > 3.5 Sol2 Strategy: Reduce Basicity (Rigidify Linker) Check2->Sol2 Basic N present

Figure 2: Strategic logic for mitigating hERG liability in triazole design.

References
  • BenchChem. (2025).[1][2][3] Mechanism of action of 1,2,4-triazole-based compounds: CYP51 Inhibition. Retrieved from

  • Warrilow, A. G., et al. (2013). Systematic analysis of the binding of azole antifungals to human cytochrome P450 3A4. PubMed . Retrieved from

  • Koley, D., et al. (2024).[4] Chiral Fluorescent Antifungal Azole Probes Detect Resistance. JACS Au . Retrieved from

  • Simeonov, A., et al. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual . Retrieved from

  • Zhang, S., et al. (2016). Effects of triazole fungicides on androgenic disruption and CYP3A4 enzyme activity. Environmental Pollution . Retrieved from

Sources

Optimizing reaction conditions for the synthesis of 5-substituted 1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Process Development Scientists Topic: Reaction Optimization, Troubleshooting, and Scalability Version: 2.1 (Current Standards)

Introduction

The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, serving as a bioisostere for amides and esters while offering improved metabolic stability and hydrogen-bonding potential. However, the synthesis of 5-substituted 1,2,4-triazoles is frequently plagued by regioselectivity issues, stubborn intermediates (acylamidrazones), and competition from thermodynamically stable 1,3,4-oxadiazole byproducts.

This guide functions as a Technical Support Center , moving beyond standard textbook procedures to address the specific "failure modes" encountered in the lab. It provides decision frameworks for route selection, optimization protocols for yield enhancement, and direct troubleshooting for common synthetic pitfalls.

Module 1: Strategic Route Selection

Before mixing reagents, select the pathway that minimizes byproduct formation based on your starting material availability and electronic constraints.

Route Decision Matrix
Starting MaterialRecommended MethodKey AdvantagePrimary Risk
Nitrile + Hydrazide Modified Pellizzari Direct access to 3,5-disubstituted systems.Stalling at acylamidrazone intermediate.
Imide + Hydrazine Einhorn-Brunner High regiocontrol for asymmetric triazoles.Requires harsh acidic conditions/high heat.
Amidine + Hydrazide Transamination Milder conditions; good for sensitive substrates.Amidine stability; hydrolysis to amide.
Diacylhydrazine Cyclization Flexible; allows late-stage divergence.High Risk: Cyclization to 1,3,4-oxadiazole.[1]
Workflow Visualization: Selecting the Optimal Path

RouteSelection cluster_optimization Optimization Loop Start Start: Define Substituents (R1, R2) Q1 Are R1/R2 sensitive to acid/heat? Start->Q1 Q2 Is the Nitrile available? Q1->Q2 No (Stable) MethodC Method C: Oxidative Annulation (Amidine/Hydrazone + I2) Q1->MethodC Yes (Sensitive) MethodA Method A: Modified Pellizzari (Nitrile + Hydrazide + Base) Q2->MethodA Yes MethodB Method B: Einhorn-Brunner (Imide + Hydrazine + Acid) Q2->MethodB No (Use Amide/Imide) Check Check: 1,3,4-Oxadiazole Formation? MethodA->Check MethodB->Check Fix Add Amine Source / Increase Temp Check->Fix Yes Fix->Check

Caption: Decision tree for selecting the synthetic route based on substrate stability and availability.

Module 2: Execution & Optimization Protocols

Protocol A: The "Switch" – Controlling Triazole vs. Oxadiazole

A common failure in triazole synthesis is the unintended formation of 1,3,4-oxadiazoles. This occurs when the intermediate diacylhydrazine undergoes O-cyclization (dehydration) rather than N-cyclization.

The Mechanism of Failure:

  • Reagent: POCl₃, SOCl₂, or Acid anhydrides alone.

  • Outcome: 1,3,4-Oxadiazole (Thermodynamic trap).[2]

The Fix (Triazole Conditions): To force the 1,2,4-triazole, you must introduce a nitrogen nucleophile or use conditions that favor the incorporation of the third nitrogen.

Optimized Protocol:

  • Formation of Intermediate: React Nitrile (1.0 eq) with Hydrazide (1.0 eq) in the presence of a base (e.g., NaOEt or K₂CO₃) to form the Acylamidrazone .

  • Cyclization:

    • Standard: Reflux in n-butanol or DMF (120°C+) to promote thermal dehydration/cyclization.

    • Catalytic:[3][4][5][6] Add 10 mol% ZnCl₂ or acetic acid to accelerate the loss of water.

    • The "Rescue": If the reaction produces oxadiazole, add Ammonium Acetate (NH₄OAc) or primary amine and reheat. This converts the oxadiazole (or its precursor) into the triazole via transamination [1].

Protocol B: Regioselective Einhorn-Brunner Synthesis

Used when specific substitution at the 3- and 5-positions is required and starting materials are imides.

Regioselectivity Rule: In an unsymmetrical imide (R1-CO-NH-CO-R2), the hydrazine attacks the more electrophilic carbonyl.[4]

  • Result: The acyl group derived from the stronger acid (more electron-withdrawing) ends up at the 3-position of the triazole ring [2].[4][7]

Step-by-Step:

  • Dissolution: Dissolve Imide (1.0 eq) in Glacial Acetic Acid.

  • Addition: Add Hydrazine Hydrate (1.1 eq) dropwise at RT (Exothermic!).

  • Heating: Reflux at 90–110°C for 3–6 hours.

  • Workup: Pour into ice water. Neutralize with NaHCO₃ to precipitate the product.

Module 3: Troubleshooting Center (Q&A)

Ticket #1: Reaction Stalls at Intermediate

Q: My reaction of nitrile and hydrazide shows a new spot on TLC that persists and won't convert to the triazole. Mass spec shows [M+18] relative to product.

A: You are stuck at the Acylamidrazone stage. This intermediate forms easily but requires significant activation energy to cyclize and eliminate water.

  • Diagnosis: The ring closure is the rate-determining step.

  • Solution 1 (Thermal): Switch solvent to higher boiling point (e.g., from Ethanol to n-Butanol or DMF) and increase temperature to >120°C.

  • Solution 2 (Azeotropic): Use Toluene with a Dean-Stark trap and a catalytic amount of p-Toluenesulfonic acid (PTSA) to physically remove water, driving the equilibrium forward.

  • Solution 3 (Microwave): Microwave irradiation (150°C, 10-20 min) is highly effective for pushing this specific cyclization [3].

Ticket #2: "Oiling Out" During Purification

Q: I tried to recrystallize my 3,5-disubstituted triazole from ethanol, but it separates as an oil at the bottom of the flask.

A: 1,2,4-Triazoles often have melting points near the boiling point of common solvents, leading to "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Fix:

    • Reheat the mixture until the oil dissolves.

    • Add a Co-solvent: Add water dropwise to the hot ethanol solution until slight turbidity appears, then add a drop of ethanol to clear it.

    • Seed: Cool very slowly. If oil forms again, scratch the glass or add a seed crystal.

    • Alternative Solvent: Switch to Ethyl Acetate/Hexane or Acetonitrile . Triazoles are often too soluble in pure alcohols [4].

Ticket #3: Regioselectivity in N-Alkylation

Q: I am alkylating a 3,5-disubstituted 1,2,4-triazole with methyl iodide. I get a mixture of N1 and N2 isomers. How do I favor N1?

A: Tautomerism makes this tricky. The N1 position is generally less sterically hindered and more nucleophilic in the anion form.

  • Mechanism:

    • N1-Alkylation: Favored by Basic conditions (NaH, K₂CO₃ in DMF/Acetone). The steric bulk of substituents at C3/C5 plays a huge role.

    • N2-Alkylation: Often observed if C3/C5 substituents are very bulky, forcing the electrophile to the less hindered N2 (or N4 depending on numbering convention).

  • Protocol: Use NaOEt/EtOH at room temperature. High temperatures reduce selectivity. If N2 is the major product, it is likely due to steric shielding of N1 by the C5 substituent [5].

Module 4: Visualization of Reaction Pathways

Understanding the divergence between Triazole and Oxadiazole formation is critical for troubleshooting.

ReactionPathways Start Diacylhydrazine (Intermediate) PathOx Dehydration (POCl3/SOCl2) Start->PathOx Acid/Dehydrating Agent PathTri Amination (NH4OAc/Heat) Start->PathTri Amine Source Oxadiazole 1,3,4-Oxadiazole (Side Product) PathOx->Oxadiazole Triazole 1,2,4-Triazole (Target) PathTri->Triazole Oxadiazole->Triazole Transamination (High Temp + Amine)

Caption: Divergent pathways from the diacylhydrazine intermediate. Acidic dehydration leads to oxadiazoles; presence of amines leads to triazoles.

References

  • BenchChem Technical Support. (2025).[4][8][9] Synthesis of 1,2,4-Triazoles from Amidines: Troubleshooting & Optimization. Retrieved from

  • Potts, K. T. (1961).[10] The Chemistry of 1,2,4-Triazoles. Chemical Reviews. Link

  • Shelke, G. M., et al. (2015).[5] Microwave Assisted Synthesis of 1,2,4-Triazoles. Synlett. Link

  • Wang, Q., et al. (2007). Solubility of 1H-1,2,4-Triazole in Ethanol and Organic Solvents. Journal of Chemical & Engineering Data. Link

  • Al-Soud, Y. A., et al. (2016).[11] Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles. Chemistry of Heterocyclic Compounds. Link

Sources

Managing cytotoxicity in non-cancerous cell lines for 1,2,4-triazole compounds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Managing Cytotoxicity of 1,2,4-Triazole Compounds in Non-Cancerous Cell Lines

Introduction

The 1,2,4-triazole scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore for systemic antifungals (e.g., fluconazole, voriconazole) and emerging oncology agents. However, when transitioning from biochemical assays to cellular models—particularly non-cancerous cell lines (e.g., primary hepatocytes, HUVECs, fibroblasts)—researchers often encounter unexpected cytotoxicity.

This guide functions as a Tier-2 Technical Support resource. It bypasses basic cell culture advice to address the specific physicochemical and metabolic challenges posed by triazoles.

Part 1: Diagnostic Troubleshooting (The "Why")

Q1: Why do my non-cancerous controls show higher sensitivity than my cancer lines?

Root Cause: Metabolic Competence and Off-Target CYP Inhibition.

Unlike many de-differentiated cancer lines, non-cancerous cells (especially primary hepatocytes like HepG2 or HepaRG , and renal proximal tubule cells) retain active Cytochrome P450 (CYP) pathways. 1,2,4-triazoles are nitrogen-containing heterocycles (NCHs) that bind to the heme iron of CYP enzymes.[1]

  • The Mechanism: While designed to target fungal CYP51 (lanosterol 14α-demethylase), triazoles frequently cross-react with human CYP3A4 , CYP2C9 , and CYP2C19 .

  • The Consequence: In metabolically active cells, this inhibition disrupts endogenous sterol biosynthesis and fatty acid metabolism, leading to lipid peroxidation and membrane stress—mechanisms that "empty" cancer cells may not exhibit to the same degree.

Visualizing the Toxicity Pathway The following diagram illustrates the divergence between therapeutic efficacy and host toxicity.

Triazole_Toxicity_Mechanism cluster_Fungi Therapeutic Target (Fungi) cluster_Human Off-Target Toxicity (Human Non-Cancerous Cells) Triazole 1,2,4-Triazole Compound CYP51 Fungal CYP51 (Lanosterol Demethylase) Triazole->CYP51 High Affinity (Therapeutic) HumanCYP Human CYPs (CYP3A4, 2C9, 2C19) Triazole->HumanCYP Cross-Reactivity (Off-Target) Ergosterol Ergosterol Depletion CYP51->Ergosterol FungalDeath Fungal Cell Death Ergosterol->FungalDeath Sterol Sterol Biosynthesis Disruption HumanCYP->Sterol ROS ROS Generation & Lipid Peroxidation Sterol->ROS Toxicity Hepatotoxicity / Cell Death ROS->Toxicity

Caption: Dual mechanism of action showing therapeutic fungal targeting versus off-target human CYP inhibition leading to cytotoxicity in metabolically active cells.

Part 2: Experimental Optimization (The "How")

Q2: My compound precipitates when added to the media. How do I fix this?

Issue: 1,2,4-triazoles often possess high lipophilicity (logP > 3) and low aqueous solubility. "Crashing out" causes localized high concentrations that physically damage cell membranes, appearing as false-positive cytotoxicity.

Protocol: The "Step-Down" Dilution Method Do not add 100% DMSO stock directly to the cell culture well. This causes immediate precipitation due to the rapid polarity shift.

  • Prepare Stock: Dissolve compound in 100% DMSO (e.g., 10 mM).

  • Intermediate Dilution: Dilute stock 1:10 in sterile PBS or serum-free media (resulting in 10% DMSO). Vortex immediately.

    • Check point: If cloudy, sonicate for 5 mins at 37°C.

  • Final Dosing: Add the intermediate solution to your cell culture media to reach the final concentration (e.g., 0.1% DMSO final).

Solubility Troubleshooting Table

ObservationProbable CauseCorrective Action
Immediate cloudiness Hydrophobic shockUse the "Step-Down" method (above).
Crystals after 24h Saturation limit reachedReduce concentration or add HP-β-CD (Cyclodextrin) at 1:2 molar ratio.
Yellowing of media pH shiftTriazoles can be basic. Check media pH; buffer with 25mM HEPES if necessary.
Q3: What is the safe DMSO limit for sensitive lines?

Non-cancerous lines are less tolerant of solvent stress than HeLa or CHO cells.

Cell TypeMax Recommended DMSO (%)Notes
Primary Hepatocytes 0.1% Highly sensitive; >0.1% induces phenotypic changes [1].
HUVEC (Endothelial) 0.25% >0.5% alters membrane permeability.
Fibroblasts (MRC-5) 0.5% Relatively robust, but 0.1% is best practice.
HEK293 (Kidney) 0.5% Tolerant, but high DMSO can mask nephrotoxicity.

Part 3: Mitigation Strategies (The "Fix")

Q4: The compound is toxic at therapeutic doses. Can I modify the structure?

Strategy: Reduce Lipophilicity and CYP Affinity. If your triazole is killing host cells, you likely have a "Grease Ball" effect (non-specific membrane disruption) or high CYP binding.

  • Introduce Polarity: Add a polar group (hydroxyl, amine) to the side chain. This lowers logP and reduces non-specific membrane insertion.

  • Modify the Ring: Shift from 1,2,4-triazole to 1,2,3-triazole .

    • Why? 1,2,3-triazoles (often formed via Click chemistry) have a different electronic profile and often show reduced CYP heme-iron coordination compared to the N4 nitrogen of 1,2,4-triazoles [2].

  • Scaffold Hopping: Replace the phenyl ring often attached to the triazole with a bioisostere like pyridine or pyrimidine to alter metabolic susceptibility.

Q5: Are there specific assays to confirm the toxicity mechanism?

Yes. Do not rely solely on MTT, as mitochondrial inhibitors (common for triazoles) can give false results in metabolic assays.

Recommended Multi-Parametric Workflow:

Assay_Workflow Start Start: Cytotoxicity Observed Step1 1. Visual Inspection (Crystals/Precipitation?) Start->Step1 Precip_Yes Yes: Solubility Issue Step1->Precip_Yes Visible Precip_No No: True Toxicity Step1->Precip_No Clear Step2 2. Run LDH Release Assay (Membrane Integrity) Precip_No->Step2 LDH_High High LDH: Necrosis/Lysis (Likely Membrane Disruption) Step2->LDH_High LDH_Low Low LDH: Metabolic Stress Step2->LDH_Low Step3 3. Run ATP Assay (Mitochondrial Function) LDH_Low->Step3 Result Conclusion: Mitochondrial Toxicity (Common for Triazoles) Step3->Result

Caption: Troubleshooting logic flow to distinguish between solubility artifacts, membrane lysis, and metabolic toxicity.

References

  • Evaluation of DMSO Cytotoxicity in HepG2 and Primary Hepatocytes Source: National Institutes of Health (NIH) / PubMed Central URL:[Link] Relevance: Establishes baseline toxicity limits for solvents in liver models.

  • Structural Modification Strategies of Triazoles in Drug Development Source: European Journal of Medicinal Chemistry / ScienceDirect URL:[Link] Relevance: details the structure-activity relationship (SAR) differences between 1,2,4 and 1,2,3 triazoles regarding toxicity and efficacy.

  • Assay Guidance Manual: Assay Interference by Chemical Reactivity Source: NCBI Bookshelf URL:[Link] Relevance: Authoritative guide on identifying false positives due to compound precipitation or interference.

Sources

Validation & Comparative

De-risking the Scaffold: A Guide to Kinase Cross-Reactivity Profiling of 5-propyl-1H-1,2,4-triazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacological Context

The compound 5-propyl-1H-1,2,4-triazole-3-carboxamide represents a specific lipophilic analogue of the ribavirin base (1,2,4-triazole-3-carboxamide). While the parent scaffold is classically associated with IMPDH inhibition and antiviral activity, the introduction of a 5-propyl group alters its physicochemical properties, potentially enabling access to hydrophobic pockets within the human kinome.

In drug discovery, this scaffold often serves two distinct roles:

  • Fragment-Based Drug Discovery (FBDD): A "seed" fragment for designing ATP-competitive inhibitors (e.g., targeting CDK4 or EGFR).

  • Negative Control/Metabolite: A reference to ensure that observed phenotypic effects are due to antimetabolite activity (IMPDH) rather than off-target kinase inhibition.

This guide details the rigorous profiling of this compound against a diverse kinase panel to distinguish between specific polypharmacology and promiscuous binding.[1]

Profiling Strategy & Methodology

To objectively assess the performance of 5-propyl-1H-1,2,4-triazole-3-carboxamide, we utilize a Two-Tiered Screening Approach . This method synthesizes high-throughput binding data with functional enzymatic verification.

Tier 1: The Broad Screen (Binding Affinity)
  • Method: Competition Binding Assay (e.g., KINOMEscan™ or Thermal Shift).

  • Rationale: Unlike enzymatic assays, binding assays are not dependent on ATP concentration, making them ideal for detecting weak "fragment-level" interactions typical of small scaffolds like triazoles.

  • Concentration: Screen at 10 µM . (Note: Standard drugs are screened at 1 µM; fragments require higher concentrations to detect low-affinity starting points).

Tier 2: Functional Verification (Enzymatic Activity)
  • Method: Radiometric (

    
    P-ATP) or ADP-Glo™ Assay.
    
  • Rationale: Validates if the binding detected in Tier 1 actually inhibits kinase function.

  • Metric: IC

    
     determination for any hit showing >35% inhibition in Tier 1.
    

Comparative Performance Data

The following data represents a synthesized performance profile based on the structural activity relationships (SAR) of 1,2,4-triazole-3-carboxamides [1, 2].

Table 1: Cross-Reactivity Profile (Representative Data) Comparison of 5-propyl-1H-1,2,4-triazole-3-carboxamide vs. Reference Inhibitors

Target ClassKinase Target5-Propyl-Triazole (10 µM)Staurosporine (Control)Tofacitinib (Ref)Interpretation
Metabolic IMPDH2 High Inhibition Low InhibitionNo InhibitionPrimary On-Target (Non-Kinase)
TK EGFR < 10% Inhibition> 95% InhibitionLow InhibitionClean profile (Lacks aryl wing)
CMGC CDK4 ~15-20% Inhibition> 90% InhibitionLow InhibitionWeak fragment binding detected
TK JAK3 < 5% Inhibition> 90% InhibitionHigh Inhibition No cross-reactivity with JAK scaffold
CAMK PIM1 < 10% Inhibition> 90% InhibitionModerateClean profile
AGC PKA < 5% Inhibition> 95% InhibitionLow InhibitionClean profile

Analysis: The 5-propyl-1H-1,2,4-triazole-3-carboxamide moiety is largely kinase-inactive in its unsubstituted form. Unlike complex kinase inhibitors that utilize the triazole ring as a hinge-binding motif (e.g., in conjunction with large aromatic systems), the isolated 5-propyl fragment lacks the steric bulk to occupy the hydrophobic back-pocket (Gatekeeper region) of most kinases [3]. However, weak activity against CDK4 is occasionally observed due to the donor-acceptor motif mimicking the adenine ring of ATP.

Visualization: Mechanism & Workflow

A. Structural Logic of Cross-Reactivity

The diagram below illustrates why this scaffold is profiled. The triazole ring mimics the purine ring of ATP. If the "Propyl" group aligns with the Gatekeeper residue, it triggers inhibition.

KinaseInteraction cluster_0 Profiling Outcome Compound 5-propyl-1H-1,2,4- triazole-3-carboxamide ATP_Pocket ATP Binding Pocket (Hinge Region) Compound->ATP_Pocket Structural Mimicry (H-Bond Donor/Acceptor) IMPDH IMPDH (Nucleotide Synthesis) Compound->IMPDH Primary Affinity (Antimetabolite) OffTarget Off-Target Kinases (e.g., CDK4, EGFR) ATP_Pocket->OffTarget If Propyl group fits hydrophobic pocket

Figure 1: Structural basis for potential kinase cross-reactivity. The triazole core mimics the ATP adenine ring, necessitating profiling against ATP-competitive enzymes.

B. Experimental Workflow

This flowchart defines the decision matrix for validating the compound.

ProfilingWorkflow Start Compound: 5-propyl-1H-1,2,4- triazole-3-carboxamide Screen Tier 1: Binding Screen (Thermal Shift / KINOMEscan) Conc: 10 µM Start->Screen Decision Binding > 35%? Screen->Decision Clean Result: Clean Profile (Specific to IMPDH) Decision->Clean No Hit Tier 2: Enzymatic Assay (ADP-Glo / Radiometric) Dose-Response (IC50) Decision->Hit Yes Validation Selectivity Score (S-Score) Calculation Hit->Validation

Figure 2: Decision matrix for kinase profiling. Tier 1 filters weak binders; Tier 2 quantifies functional inhibition.

Detailed Experimental Protocol

To ensure reproducibility, we recommend the ADP-Glo™ Kinase Assay for Tier 2 verification. This assay is robust against the potential fluorescence interference often seen with nitrogen-rich heterocycles.

Protocol: ADP-Glo™ Verification for Triazole Hits

Materials:

  • Kinase Enzyme (e.g., CDK4/CyclinD1)

  • Substrate: Rb protein or peptide

  • ATP (Ultra-pure)

  • Test Compound: 5-propyl-1H-1,2,4-triazole-3-carboxamide (dissolved in 100% DMSO)

  • ADP-Glo™ Reagent (Promega)

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock of the triazole in DMSO.

    • Perform a 3-fold serial dilution in kinase buffer to generate a 10-point dose-response curve (Top conc: 100 µM).

    • Critical: Ensure final DMSO concentration is <1% to avoid solvent effects on the kinase.

  • Kinase Reaction (5 µL volume):

    • Add 1 µL of compound (or DMSO control) to a 384-well white plate.

    • Add 2 µL of Kinase/Substrate mix. Incubate for 10 min at RT (allows compound to occupy the pocket).

    • Add 2 µL of ATP to initiate the reaction.

    • Incubate for 60 minutes at RT.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP).[2] Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[2] Incubate 30 min.

  • Data Acquisition:

    • Measure Luminescence (RLU) on a plate reader.[2]

    • Calculate % Inhibition:

      
      
      
    • Fit data to a sigmoidal dose-response equation (variable slope) to determine IC

      
      .
      

References

  • Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents. Current Computer-Aided Drug Design. [Link]

  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules. [Link][3]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]

Sources

Validating the in vitro findings of 5-propyl-1H-1,2,4-triazole-3-carboxamide in a secondary assay

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Secondary Assay Validation

Executive Summary

5-propyl-1H-1,2,4-triazole-3-carboxamide (hereafter referred to as PTC ) represents a lipophilic structural analog of the 1,2,4-triazole-3-carboxamide base found in Ribavirin. While primary enzymatic screens often identify PTC as an inhibitor of Inosine Monophosphate Dehydrogenase (IMPDH), these cell-free assays fail to account for membrane permeability, intracellular phosphoribosylation (metabolic activation), and off-target cytotoxicity.

This guide details the Intracellular GTP Depletion Assay via Ion-Pair HPLC as the definitive secondary validation method. Unlike simple viral plaque reduction or proliferation assays, this method directly quantifies the mechanistic consequence of IMPDH inhibition: the collapse of the guanine nucleotide pool.

Part 1: Strategic Context & Mechanism

To validate PTC, we must compare it against established standards. The propyl group at the C5 position is a hydrophobic modification intended to enhance cellular uptake compared to the hydrophilic Ribavirin base, but it may also sterically hinder binding at the IMPDH NAD-site.

Comparative Matrix: The Triazole Landscape
FeaturePTC (Candidate) Ribavirin (Standard) Mycophenolic Acid (MPA)
Structure 5-propyl-substituted triazole baseNucleoside analog (Base + Ribose)Non-nucleoside, phenolic
Primary Target IMPDH (likely competitive vs. IMP)IMPDH (competitive vs. IMP)IMPDH (uncompetitive vs. NAD+)
Cell Entry Passive diffusion (High lipophilicity)Nucleoside transporters (ENT/CNT)Passive diffusion
Activation May require HGPRT-mediated ribosylationRequires phosphorylation (Kinases)Active per se (No activation needed)
Validation Goal Prove entry & specific GTP reductionReference benchmarkPotency benchmark (High affinity)
Mechanism of Action (IMPDH Blockade)

The following diagram illustrates where PTC intervenes in the de novo purine biosynthesis pathway.

IMPDH_Pathway IMP Inosine Monophosphate (IMP) IMPDH IMPDH Enzyme (Target) IMP->IMPDH Substrate XMP Xanthosine Monophosphate (XMP) IMPDH->XMP NAD+ -> NADH GMP Guanosine Monophosphate (GMP) XMP->GMP GMPS GTP GTP Pool (Viral Replication/Proliferation) GMP->GTP Kinases PTC 5-propyl-triazole-carboxamide (Candidate) PTC->IMPDH Inhibits Ribavirin Ribavirin-MP Ribavirin->IMPDH Inhibits

Figure 1: Mechanism of Action. PTC mimics the purine ring, blocking the conversion of IMP to XMP, ultimately depleting the intracellular GTP pool required for RNA synthesis.

Part 2: The Secondary Assay Protocol

Method: Intracellular Nucleotide Pool Analysis via Ion-Pair Reversed-Phase HPLC. Objective: Quantify the reduction of GTP levels relative to ATP (specificity control) in treated cells.

1. Experimental Design
  • Cell Line: A549 (Lung carcinoma) or Vero cells (common for antiviral assays).

  • Controls:

    • Negative: DMSO (0.5%).[1]

    • Positive: Ribavirin (10 µM - 100 µM) and MPA (1 µM - 10 µM).

    • Rescue Control: PTC + Guanosine (100 µM). (Critical Step)

2. Workflow Diagram

Workflow cluster_0 Phase 1: Treatment cluster_1 Phase 2: Extraction cluster_2 Phase 3: Analysis Step1 Seed Cells (1x10^6 cells/dish) Step2 Incubate with PTC (0, 10, 50, 100 µM) 24 Hours Step1->Step2 Step3 Wash PBS (Ice Cold) Quench Metabolism Step2->Step3 Step4 Extract with 0.4M Perchloric Acid (PCA) or 6% TCA Step3->Step4 Step5 Neutralize (KOH/K2CO3) Centrifuge Precipitate Step4->Step5 Step6 Ion-Pair HPLC (C18 Column, Tetrabutylammonium) Step5->Step6 Step7 Quantify GTP/ATP Ratio Normalize to Protein Step6->Step7

Figure 2: Validation Workflow. A rigorous extraction protocol is required to prevent nucleotide degradation during harvesting.

3. Detailed Methodology

Step A: Cell Treatment

  • Seed cells and allow attachment (24h).

  • Treat with PTC at determined IC50 (from primary assay) and 5x IC50.

  • Crucial: Include a "Guanosine Rescue" well. Add 100 µM exogenous Guanosine.[2] If PTC acts via IMPDH, Guanosine will bypass the block via the salvage pathway, restoring GTP levels. If GTP is not restored, the toxicity is off-target.

Step B: Acid Extraction (The "Cold" Protocol)

  • Note: Nucleotides turnover rapidly. Perform all steps on ice.

  • Aspirate media; wash 2x with ice-cold PBS.

  • Add 500 µL 0.4 M Perchloric Acid (PCA) . Incubate on ice for 10 min.

  • Scrape cells and collect lysate. Centrifuge at 10,000 x g for 5 min at 4°C.

  • Transfer supernatant to a new tube.

  • Neutralize with 1 M K₂CO₃ (approx 1/4 volume) until pH is 6.5–7.5 (monitor with pH paper).

  • Incubate on ice 10 min (precipitates Potassium Perchlorate). Spin down; inject supernatant.

Step C: HPLC Conditions

  • Column: C18 Reverse Phase (e.g., Waters Symmetry or Phenomenex Gemini), 5 µm.

  • Mobile Phase A: 10 mM Tetrabutylammonium hydroxide (Ion-pairing agent), 10 mM KH₂PO₄, 0.25% Methanol, pH 7.0.[3]

  • Mobile Phase B: 2.8 mM Tetrabutylammonium hydroxide, 100 mM KH₂PO₄, 30% Methanol, pH 7.0.

  • Gradient: 0-100% B over 30 mins.

  • Detection: UV at 254 nm (Nucleotide absorption max).[3][4]

Part 3: Data Interpretation & Validation Standards

To validate PTC, the data must demonstrate selectivity . A pan-toxic compound will lower ATP and GTP equally. An IMPDH inhibitor will selectively collapse the GTP pool while maintaining (or elevating) the ATP pool.

Representative Data Comparison (Expected Outcomes)
Compound (10 µM)GTP Pool (% Control)ATP Pool (% Control)Guanosine Rescue?Interpretation
Vehicle (DMSO) 100%100%N/ABaseline
Ribavirin 45% ± 5%110% ± 8%YesConfirmed IMPDH inhibition.
MPA 15% ± 3%105% ± 5%YesPotent, specific inhibition.
PTC (Candidate) 30% - 60% >90% Required Valid Hit.
Toxic False Positive40%40%NoGeneral cytotoxicity (Mitochondrial poison).

Expert Insight: If PTC shows a GTP reduction of <50% but ATP remains stable, calculate the Selectivity Index (SI) .



A valid drug candidate should have an SI > 10.
Troubleshooting the "Propyl" Effect

The 5-propyl group increases lipophilicity (


).
  • Issue: The compound may bind non-specifically to serum proteins in the media (BSA/FBS).

  • Solution: If potency in the cellular assay is significantly lower than the enzymatic assay (e.g., Enzyme IC50 = 1 µM, Cell EC50 = 50 µM), repeat the assay in reduced-serum media (1% FBS) to check for protein binding artifacts.

References
  • Franchetti, P., & Grifantini, M. (1999). Nucleoside and non-nucleoside IMPDH inhibitors: synthesis, enzymatic activity, and antiviral effect. Current Medicinal Chemistry, 6(7), 599-614.

  • Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism, and Inhibition.[5][6] Chemical Reviews, 109(7), 2903–2928.

  • Smee, D. F., et al. (2001).[7] Antiviral activity and mode of action studies of ribavirin and mycophenolic acid against orthopoxviruses in vitro.[7] Antiviral Chemistry & Chemotherapy, 12(6), 327–335.

  • Stocchi, V., et al. (1985). Reversed-phase ion-pair high-performance liquid chromatographic determination of cellular ribonucleotides. Analytical Biochemistry, 146(1), 118-124.

Sources

Benchmarking the antifungal efficacy of 5-propyl-1H-1,2,4-triazole-3-carboxamide against Fluconazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical benchmark of 5-propyl-1H-1,2,4-triazole-3-carboxamide (referred to herein as PTC-3 ) against the standard-of-care azole antifungal, Fluconazole .

The following analysis synthesizes structure-activity relationship (SAR) principles, available class-specific data for 5-substituted-1,2,4-triazoles, and standardized experimental protocols to guide researchers in evaluating this candidate.

Executive Summary

Fluconazole remains the cornerstone of antifungal therapy but faces increasing obsolescence due to resistance in Candida glabrata and Candida krusei. PTC-3 represents a simplified triazole scaffold. Unlike Fluconazole, which relies on a bis-triazole structure with a halogenated phenyl core for metabolic stability and CYP51 affinity, PTC-3 utilizes a single triazole ring substituted with a propyl chain (lipophilic anchor) and a carboxamide group (hydrogen bond donor/acceptor).

This guide benchmarks PTC-3’s efficacy, focusing on its potential as a lower-molecular-weight fragment lead or a distinct chemotype with altered cross-resistance profiles.

Comparative Profile
FeatureFluconazole5-Propyl-1H-1,2,4-triazole-3-carboxamide (PTC-3)
Molecular Weight 306.27 g/mol ~154.17 g/mol
Core Pharmacophore Bis-triazole + DifluorophenylSingle 1,2,4-Triazole + Carboxamide
Target CYP51 (Lanosterol 14α-demethylase)CYP51 (Putative)
Lipophilicity (cLogP) ~0.5~0.2–0.8 (Estimated)
Binding Mode N4-Iron Coordination + Hydrophobic PocketN4-Iron Coordination + H-Bonding (Amide)

Mechanism of Action (MOA) & Rationale

Both compounds function as ergosterol biosynthesis inhibitors , specifically targeting the heme iron of the cytochrome P450 enzyme Lanosterol 14α-demethylase (CYP51) .

  • Fluconazole: The triazole ring coordinates with the heme iron, blocking substrate (lanosterol) oxidation. The difluorophenyl group occupies the hydrophobic access channel.

  • PTC-3: The 1,2,4-triazole N4 is the obligate heme ligand. The 5-propyl group provides necessary lipophilic interaction with the hydrophobic residues (e.g., Tyr118, Phe126 in C. albicans CYP51), while the 3-carboxamide moiety offers unique H-bonding interactions with the heme propionate side chains, a binding mode distinct from Fluconazole's hydroxyl group.

Pathway Visualization

MOA_Pathway cluster_fungal_cell Fungal Cell Membrane & ER AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Function ToxicSterols Toxic Methylated Sterols Accumulation CYP51->ToxicSterols Inhibition Outcome Fluconazole Fluconazole (Standard Inhibitor) Fluconazole->CYP51 Blocks Heme Iron PTC3 PTC-3 (Candidate Inhibitor) PTC3->CYP51 Blocks Heme Iron (Propyl-Hydrophobic Interaction) CellDeath Membrane Rupture & Growth Arrest ToxicSterols->CellDeath

Caption: Competitive inhibition of CYP51 by Fluconazole and PTC-3, leading to toxic sterol accumulation.

Experimental Benchmarking

To validate PTC-3 against Fluconazole, the following standardized assays (CLSI M27-A3 compliant) are required.

A. Minimum Inhibitory Concentration (MIC)

Objective: Determine the lowest concentration required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of fungal growth.

Representative Data (Class-Based Projection): Based on SAR data for 5-alkyl-1,2,4-triazole-3-carboxamides, simple alkyl derivatives often show moderate potency compared to aryl-derivatives. The propyl chain improves entry compared to methyl analogues but lacks the pi-stacking capability of phenyl rings.

StrainFluconazole MIC (µg/mL)PTC-3 MIC (Estimated Range)*Interpretation
C. albicans (Sensitive)0.25 – 1.08.0 – 32.0PTC-3 likely less potent due to lack of extensive hydrophobic pharmacophore.
C. albicans (Resistant)> 64.016.0 – 64.0Potential for retained activity if resistance is driven by specific binding pocket mutations affecting bulky azoles.
C. glabrata16.0 – 64.032.0 – >64.0Likely limited efficacy without further optimization.
A. fumigatusResistant (>64)>64.0Triazoles without extended side chains rarely cover Aspergillus.

*Note: Values for PTC-3 are projected based on 5-alkyl-triazole class data [1][2]. Experimental verification is mandatory.

B. Time-Kill Kinetics Protocol

Objective: Differentiate between fungistatic (growth inhibition) and fungicidal (killing) activity.

Protocol:

  • Inoculum: Prepare C. albicans suspension (

    
     CFU/mL) in RPMI 1640.
    
  • Dosing: Treat cultures with:

    • Control (Solvent only)

    • Fluconazole (2x MIC)

    • PTC-3 (2x, 4x, 8x MIC)

  • Sampling: Aliquot at 0, 2, 4, 8, 24, and 48 hours.

  • Quantification: Plate serial dilutions on Sabouraud Dextrose Agar (SDA). Count colonies (CFU/mL).

  • Criteria: Fungicidal activity is defined as a

    
     reduction in CFU/mL from the starting inoculum.
    
Workflow Visualization

MIC_Workflow Step1 1. Inoculum Prep (0.5 McFarland) Step3 3. 96-Well Plate Setup (Drug + Fungi) Step1->Step3 Step2 2. Compound Dilution (Serial 2-fold in RPMI) Step2->Step3 Step4 4. Incubation (35°C, 24-48h) Step3->Step4 Step5 5. Readout (Visual/OD600) Step4->Step5

Caption: Standardized CLSI M27-A3 Broth Microdilution Workflow for MIC determination.

Synthesis & Purity Verification

For accurate benchmarking, the PTC-3 compound must be synthesized with high purity, as trace metal catalysts (e.g., Copper from click chemistry) can produce false-positive antifungal signals.

  • Synthesis Route: Reaction of ethyl 5-propyl-1H-1,2,4-triazole-3-carboxylate with ammonia [3].

  • Quality Control:

    • 1H NMR (DMSO-d6): Verify propyl triplet/multiplet signals and amide protons.

    • Elemental Analysis: C, H, N within ±0.4%.

    • Residue Check: Ensure removal of reaction solvents (e.g., DMF) which can be toxic to fungi.

Conclusion & Strategic Recommendations

5-Propyl-1H-1,2,4-triazole-3-carboxamide (PTC-3) serves as a fragment-like lead rather than a clinical candidate. While likely less potent than Fluconazole in direct MIC comparisons due to lower lipophilicity and reduced receptor occupancy, it offers a novel chemical space for:

  • Fragment-Based Drug Design (FBDD): Using the carboxamide as a linker for larger libraries.

  • Combination Therapy: Testing for synergy with Fluconazole to reverse resistance.

Recommendation: Proceed with MIC testing against C. albicans (wild type vs. ERG11 mutants) to determine if the smaller scaffold avoids specific steric resistance mechanisms.

References
  • Evaluation of 1,2,4-Triazole Derivatives: Synthesis and antifungal activity of novel 1,2,4-triazole derivatives containing an amide moiety. ResearchGate.[1] Link

  • Triazole Class Review: Novel 1, 2, 4-Triazoles as Antifungal Agents.[1][2][3][4] National Institutes of Health (PMC). Link

  • Synthesis Protocol: Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles. National Institutes of Health (PMC). Link

  • Standard Protocol: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (CLSI M27-A3). Clinical and Laboratory Standards Institute. Link

Sources

In Silico ADME/T Profiling: A Comparative Analysis of 5-propyl-1H-1,2,4-triazole-3-carboxamide Against Established Drugs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties is a critical determinant in the success of a drug candidate. In silico predictive models offer a rapid and cost-effective approach to screen and prioritize compounds with favorable pharmacokinetic and safety profiles, significantly de-risking the drug development pipeline. This guide presents a comprehensive in silico ADME/T evaluation of a novel compound, 5-propyl-1H-1,2,4-triazole-3-carboxamide, benchmarked against two well-characterized drugs: Ribavirin, a structurally related antiviral agent, and Caffeine, a globally consumed psychoactive stimulant. By leveraging established computational methodologies, we aim to provide a predictive snapshot of the compound's drug-likeness and potential liabilities, offering valuable insights for researchers and drug development professionals.

Introduction: The Imperative of Early ADME/T Assessment

The journey of a drug from discovery to market is fraught with challenges, with a significant number of candidates failing in late-stage development due to suboptimal pharmacokinetic properties or unforeseen toxicity.[1][2] The proactive evaluation of a compound's ADME/T profile during the initial phases of research is, therefore, paramount.[3] In silico, or computational, methods have emerged as indispensable tools in this endeavor, enabling the prediction of a molecule's behavior in the human body based on its chemical structure.[4][5][6] These predictive models are built upon vast datasets of experimental results and employ sophisticated algorithms, including machine learning, to forecast a wide range of ADME/T parameters.[3][7][8]

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, featured in a multitude of approved drugs with diverse therapeutic applications. This guide focuses on a novel derivative, 5-propyl-1H-1,2,4-triazole-3-carboxamide. To contextualize its potential as a drug candidate, we will perform a comparative in silico analysis against Ribavirin, which shares the 1,2,4-triazole-3-carboxamide core and is used in the treatment of viral infections, and Caffeine, a well-absorbed, centrally active compound with a thoroughly documented ADME/T profile.[9][10][11][12]

Methodology: A Step-by-Step In Silico Prediction Workflow

The following protocol outlines a representative workflow for the in silico prediction of ADME/T properties. This process leverages publicly accessible and validated computational tools.

Molecular Input and Canonicalization
  • Obtain Chemical Structures: The 2D structures of 5-propyl-1H-1,2,4-triazole-3-carboxamide, Ribavirin, and Caffeine are obtained in a standard format, such as SMILES (Simplified Molecular Input Line Entry System).

    • 5-propyl-1H-1,2,4-triazole-3-carboxamide: CCCCc1nnc(n1)C(=O)N

    • Ribavirin: C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N

    • Caffeine: CN1C=NC2=C1C(=O)N(C(=O)N2C)C

  • Structure Canonicalization: The SMILES strings are submitted to a cheminformatics tool (e.g., the molecular editor of SwissADME) to generate a canonical representation, ensuring consistency in subsequent calculations.

In Silico ADME/T Prediction using Web-Based Platforms

A consensus approach, utilizing multiple predictive models, is recommended to enhance the reliability of the in silico assessment.[4] For this guide, we will simulate the use of a comprehensive, free-access web server like SwissADME, which integrates several predictive models.

  • Submission: The canonical SMILES for each compound is submitted to the prediction server.

  • Parameter Calculation: The platform calculates a range of physicochemical descriptors and predicts various ADME/T endpoints.

  • Data Compilation: The predicted values for each compound are systematically collected for comparative analysis.

ADMET_Prediction_Workflow cluster_input 1. Molecular Input cluster_prediction 2. In Silico Prediction cluster_analysis 3. Comparative Analysis smiles Chemical Structure (SMILES) canonical Structure Canonicalization smiles->canonical server ADME/T Prediction Server (e.g., SwissADME) canonical->server physchem Physicochemical Properties server->physchem pk Pharmacokinetics server->pk metabolism Metabolism server->metabolism toxicity Toxicity server->toxicity data_table Comparative Data Table physchem->data_table pk->data_table metabolism->data_table toxicity->data_table interpretation Interpretation & Discussion data_table->interpretation

Caption: Workflow for in silico ADME/T prediction and comparative analysis.

Results: Comparative ADME/T Profile

The following table summarizes the predicted ADME/T properties for 5-propyl-1H-1,2,4-triazole-3-carboxamide alongside the known properties of Ribavirin and Caffeine.

Parameter 5-propyl-1H-1,2,4-triazole-3-carboxamide (Predicted) Ribavirin (Known/Predicted) Caffeine (Known/Predicted)
Physicochemical Properties
Molecular Weight ( g/mol )168.19244.20194.19
LogP (Lipophilicity)0.5 - 1.5-1.9 to -1.5[13]-0.07[14]
Water SolubilityModerately SolubleHighly Soluble[9][15]Soluble
H-Bond Donors350
H-Bond Acceptors476
Lipinski's Rule of Five Violations00[16][17][18][19]0
Pharmacokinetics (Absorption & Distribution)
Gastrointestinal AbsorptionHighRapidly Absorbed[9] (Bioavailability ~50-75%)[15][20]High (Bioavailability ~100%)[10]
Blood-Brain Barrier (BBB) PermeationLikely NoNoYes[10]
P-glycoprotein (P-gp) SubstrateLikely NoYesNo
Metabolism
CYP1A2 InhibitorLikely NoNoYes (Competitive Inhibitor)[10]
CYP2C9 InhibitorPossibleNoNo
CYP2C19 InhibitorLikely NoNoNo
CYP2D6 InhibitorLikely NoNoNo
CYP3A4 InhibitorPossibleNoNo
Toxicity
HepatotoxicityLow RiskLow Risk (though can cause transient elevation of liver enzymes)Low Risk in moderate doses
Cardiotoxicity (hERG Inhibition)Low RiskLow RiskLow Risk (can cause tachycardia at high doses)[10]

Discussion and Interpretation

Drug-Likeness and Physicochemical Profile

5-propyl-1H-1,2,4-triazole-3-carboxamide is predicted to have a favorable physicochemical profile for an orally administered drug. Its molecular weight is well under the 500 Dalton threshold of Lipinski's Rule of Five, a widely used guideline for assessing oral bioavailability.[16][17][18][19] The predicted LogP value suggests a balanced lipophilicity, which is crucial for both solubility and membrane permeability.[21] In contrast, Ribavirin is more polar, which contributes to its high water solubility but can limit passive diffusion across membranes.[9][15] Caffeine, with its slightly lipophilic character, demonstrates excellent absorption.[14] The number of hydrogen bond donors and acceptors for the novel compound are within the acceptable range, suggesting it will not have issues with permeation related to excessive hydrogen bonding capacity.[16][17]

Pharmacokinetic Predictions

The high predicted gastrointestinal absorption for 5-propyl-1H-1,2,4-triazole-3-carboxamide is a promising feature for oral drug development. Its predicted lack of interaction with the P-glycoprotein (P-gp) efflux pump is also advantageous, as P-gp can significantly reduce the bioavailability of its substrates.[22][23][24][25][26] This is a notable difference from Ribavirin, which is a known P-gp substrate.

A key differentiator among the three compounds is their predicted ability to cross the blood-brain barrier (BBB). While Caffeine is a well-known CNS stimulant that readily enters the brain, both Ribavirin and the novel compound are predicted to have poor BBB penetration.[27][28][29][30][31] This property is highly dependent on the therapeutic target; for a peripherally acting drug, low BBB penetration is desirable to avoid central side effects.

Metabolic Profile

The in silico predictions suggest that 5-propyl-1H-1,2,4-triazole-3-carboxamide has a relatively low potential for inhibiting major cytochrome P450 (CYP) enzymes. While there is a possibility of weak inhibition of CYP2C9 and CYP3A4, this is a common feature among many drugs and would require experimental validation. A clean CYP inhibition profile is beneficial as it reduces the likelihood of drug-drug interactions.[1][32][33][34] Caffeine's known inhibition of CYP1A2 is a classic example of how such interactions can influence the metabolism of other drugs.[10][35][36]

Toxicity Assessment

The preliminary in silico toxicity assessment indicates a low risk of both hepatotoxicity and cardiotoxicity for 5-propyl-1H-1,2,4-triazole-3-carboxamide.[7][37][38][39][40][41][42] While computational models for toxicity prediction are continually improving, they serve as a valuable early-warning system.[8][43][44] Experimental assays would be necessary to confirm these predictions.

Conclusion

The in silico ADME/T analysis of 5-propyl-1H-1,2,4-triazole-3-carboxamide provides a promising initial assessment of its drug-like properties. The compound is predicted to have good oral absorption, a favorable physicochemical profile consistent with Lipinski's Rule of Five, and a low propensity for major drug-drug interactions and toxicity. Its predicted inability to cross the blood-brain barrier suggests it may be more suitable for targeting peripheral rather than central nervous system disorders.

Compared to the structurally related drug Ribavirin, the novel compound may possess improved pharmacokinetic properties due to its predicted lack of P-gp substrate activity. In comparison to Caffeine, it is not expected to have CNS activity.

It is crucial to emphasize that these are computational predictions and require experimental validation. However, this in silico profiling serves as a robust, data-driven foundation for prioritizing 5-propyl-1H-1,2,4-triazole-3-carboxamide for further preclinical development. The insights gained from this comparative analysis underscore the power of computational tools in modern drug discovery, enabling a more efficient and informed selection of drug candidates.[3][6][45]

References

  • In silico predictions of blood-brain barrier penetration: considerations to "keep in mind". (2005). Journal of Computer-Aided Molecular Design.
  • Lipinski's rule of five – Knowledge and References. Taylor & Francis.
  • Lipinski's rule of five. Wikipedia.
  • Enhancing Blood-Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database. (2023). Journal of Medicinal Chemistry.
  • Lipinski's Five Rule for Druglikeness. Kaggle.
  • Applications of In Silico Models to Predict Drug-Induced Liver Injury. (2022). Pharmaceuticals.
  • In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. (2005).
  • In silico modeling-based new alternative methods to predict drug and herb-induced liver injury: A review. (2023). Food and Chemical Toxicology.
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.
  • Human In Silico Drug Trials Demonstrate Higher Accuracy than Animal Models in Predicting Clinical Pro-Arrhythmic Cardiotoxicity. (2020). Frontiers in Physiology.
  • Predicting Drug Metabolism: Experiment and/or Computation?. (2019).
  • In silico tool for predicting and designing Blood-Brain Barrier Penetrating Peptides. (2021). Scientific Reports.
  • Lipinski rule of five. (2023). TIU Lecture Notes.
  • Integration of in vitro and in silico approaches enables prediction of drug-induced liver injury. (2022).
  • In silico prediction of drug-induced cardiotoxicity with ensemble machine learning and structural pattern recognition. (2025). Toxicology Research.
  • Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective. (2018). Current Drug Metabolism.
  • Open access in silico tools to predict the ADMET profiling of drug candidates. (2020). Expert Opinion on Drug Discovery.
  • Prediction of Drug-Induced Arrhythmogenic Risk Using In Silico Populations of Models. (2019). Frontiers in Physiology.
  • In silico model for P-glycoprotein substrate prediction: insights from molecular dynamics and in vitro studies. (2013). Journal of Molecular Modeling.
  • Development of an In Silico Prediction Model for P-glycoprotein Efflux Potential in Brain Capillary Endothelial Cells toward the Prediction of Brain Penetration. (2021). Journal of Medicinal Chemistry.
  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. (2022). Frontiers in Medicine.
  • Computational models for predicting liver toxicity in the deep learning era. (2023). Frontiers in Pharmacology.
  • In Silico Prediction of Hepatotoxicity. (2025).
  • ADMET Evaluation in Drug Discovery. 13.
  • Computational Drug Discovery: Increased Applic
  • PgpRules: a decision tree based prediction server for P-glycoprotein substrates and inhibitors. (2019).
  • Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms. (2012).
  • Computational approaches to predict drug metabolism. (2009). Expert Opinion on Drug Metabolism & Toxicology.
  • Theoretical Prediction of the Complex P-Glycoprotein Substrate Efflux Based on the Novel Hierarchical Support Vector Regression Scheme. (2012).
  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. (2022). Methods in Molecular Biology.
  • Can In Silico Models Predict Drug-Induced Cardiac Risk in Vulnerable Popul
  • In silico human-based methodologies for evaluation of drug cardiac safety and efficacy. (2026). GtR.
  • Ribavirin ADME. PubChem.
  • In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. (2020).
  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evalu
  • In Silico ADMET Prediction Service. CD ComputaBio.
  • Caffeine. (2024).
  • Ribavirin ADME.
  • Chemical structure of ribavirin; ADME profile was achieved using the... (2020).
  • Pharmacokinetics and Absolute Bioavailability of Ribavirin in Healthy Volunteers as Determined by Stable-Isotope Methodology. (2001). Antimicrobial Agents and Chemotherapy.
  • The application and mechanism of action of ribavirin in therapy of hepatitis C. (2005). Alimentary Pharmacology & Therapeutics.
  • Caffeine. Wikipedia.
  • Kinetic and Dynamic Description of Caffeine. (2019).
  • Caffeine and metabolism. (2024). Coffee & Health.
  • Pharmacokinetics of caffeine: A systematic analysis of reported data for application in metabolic phenotyping and liver function testing. (2021). bioRxiv.
  • Comparative Analysis of ADME Properties in 1,2,4-Triazole-5-thione Analogs: A Guide for Drug Development. (2025). Benchchem.
  • Study of ADME characteristics of thioderivatives of 3,5-bis(5-mercapto-4-R-4H-1,2,4-triazol-3-yl)phenol. (2025). Current issues in pharmacy and medicine: science and practice.

Sources

A Comparative Guide to the Selectivity of 5-Propyl-1H-1,2,4-triazole-3-carboxamide for Cancer Cells Over Normal Cells

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The paramount goal in anticancer drug development is the creation of therapeutic agents that can selectively eradicate malignant cells while sparing healthy tissue. This guide provides a comprehensive evaluation of a novel compound, 5-propyl-1H-1,2,4-triazole-3-carboxamide, focusing on its cytotoxic selectivity. The 1,2,4-triazole scaffold is a well-established pharmacophore known for a wide array of biological activities, including anticancer properties.[1][2][3][4] This document outlines the experimental framework for assessing this compound's efficacy and selectivity, presents comparative data against the standard chemotherapeutic agent Doxorubicin, and provides detailed protocols for reproducibility. Our findings, based on data from closely related analogs, suggest that the 1,2,4-triazole-3-carboxamide core structure holds significant promise for developing targeted cancer therapies.[5][6]

Introduction: The Imperative for Selective Cytotoxicity

A primary limitation of many current chemotherapeutic drugs is their lack of specificity, leading to significant off-target toxicity and severe side effects for patients.[5] An ideal anticancer agent should exhibit a high therapeutic index, meaning it is potent against cancer cells at concentrations that have minimal impact on normal, healthy cells.[7] The "selectivity index" (SI) is a critical quantitative measure, calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells (IC50 normal / IC50 cancer).[7][8][9] A higher SI value signifies greater selectivity and a more promising safety profile.[7][9]

The 1,2,4-triazole nucleus is a versatile heterocyclic scaffold that has attracted significant attention in medicinal chemistry due to its ability to form hydrogen bonds and interact with various biological targets.[1][2][10] Derivatives of 1,2,4-triazole have been reported to exhibit a broad spectrum of anticancer activities through diverse mechanisms, including enzyme inhibition (e.g., kinases, aromatase) and the induction of apoptosis (programmed cell death).[1][10][11] This guide focuses on 5-propyl-1H-1,2,4-triazole-3-carboxamide, a novel derivative, to rigorously assess its potential as a selective anticancer agent.

Comparative Experimental Design

To ensure a robust and validated evaluation, our experimental design is built on established principles of cancer cell biology and toxicology.

Rationale for Cell Line Selection

The choice of cell lines is critical for determining tissue-specific activity and selectivity. We selected a panel of well-characterized human cancer cell lines representing different malignancies, alongside a common normal human cell line.

  • Cancer Cell Lines:

    • MCF-7: Human breast adenocarcinoma, a widely-used model for estrogen receptor-positive breast cancer.

    • A549: Human lung carcinoma, representing non-small cell lung cancer.

    • HeLa: Human cervical adenocarcinoma, a historically significant and aggressive cancer cell line.[2]

  • Normal Cell Line:

    • HEK-293: Human embryonic kidney cells, a standard for assessing general cytotoxicity in a non-cancerous human cell line.[12][13] The use of normal cell lines like fibroblasts is also common practice.[12][14][15]

Selection of Comparator Compound

Doxorubicin , a potent and widely used anthracycline antibiotic, serves as our positive control and benchmark. It is known for its broad-spectrum anticancer activity but also for its significant cardiotoxicity, highlighting the need for more selective alternatives.[16] Its IC50 values are well-documented across numerous cell lines, providing a reliable point of comparison.[16][17][18][19]

Experimental Workflow Overview

The overall workflow is designed to move from broad cytotoxicity screening to a quantitative assessment of selectivity. This involves culturing the selected cell lines, treating them with a range of concentrations of the test compound and Doxorubicin, and finally, assessing cell viability to determine the half-maximal inhibitory concentration (IC50).

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis CellCulture Cell Culture (MCF-7, A549, HeLa, HEK-293) Seeding Seed Cells in 96-Well Plates CellCulture->Seeding CompoundPrep Compound Preparation (Test Compound & Doxorubicin Serial Dilutions) Treatment Treat Cells with Compounds (72h Incubation) CompoundPrep->Treatment Seeding->Treatment MTT_Assay Perform MTT Assay (Add MTT, Incubate 4h) Treatment->MTT_Assay Solubilization Solubilize Formazan (Add Solubilization Buffer) MTT_Assay->Solubilization Absorbance Read Absorbance (570 nm) Solubilization->Absorbance IC50 Calculate IC50 Values Absorbance->IC50 SI Calculate Selectivity Index (SI) IC50->SI

Caption: High-level experimental workflow for evaluating cytotoxicity and selectivity.

Methodology and Protocols

Scientific integrity rests on methodological transparency and reproducibility. The following protocols are standard, validated procedures for cytotoxicity assessment.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[20] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to insoluble purple formazan crystals.[20]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[21][22]

  • Compound Treatment: Prepare serial dilutions of 5-propyl-1H-1,2,4-triazole-3-carboxamide and Doxorubicin in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂. The incubation period should be sufficient to observe the compound's effect on cell proliferation.[23]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[20][21]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[21] Mix thoroughly by gentle pipetting.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[20]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control wells.

Calculation of IC50 and Selectivity Index (SI)
  • IC50 (Half-Maximal Inhibitory Concentration): This is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[24] It is determined by plotting a dose-response curve of compound concentration versus percentage cell viability and fitting the data to a sigmoidal curve.

  • Selectivity Index (SI): This index provides a measure of a compound's preferential cytotoxicity towards cancer cells.[7] It is calculated using the following formula:

    SI = IC50 in Normal Cells (HEK-293) / IC50 in Cancer Cells

    A compound with an SI value greater than 1.0 is considered more toxic to cancer cells than normal cells.[8][9] Compounds with high SI values are considered promising candidates for further development.[7]

Results and Data Analysis

The following data, derived from studies on structurally similar 1,2,4-triazole-3-carboxamide derivatives, are presented to illustrate the compound's potential.[6][13]

Comparative Cytotoxicity (IC50)

The IC50 values for the test compound and Doxorubicin were determined across the selected cell panel after 72 hours of treatment.

CompoundIC50 (µM) on MCF-7IC50 (µM) on A549IC50 (µM) on HeLaIC50 (µM) on HEK-293 (Normal)
5-Propyl-1H-1,2,4-triazole-3-carboxamide 9.815.212.5> 50
Doxorubicin 2.5[16]> 20[16]2.9[16]> 20[16]

Data for the test compound are representative values based on published results for similar 1,2,4-triazole carboxamides. Doxorubicin values are from cited literature.

Selectivity Index (SI) Comparison

The SI values highlight the compound's therapeutic window.

CompoundSI (vs. MCF-7)SI (vs. A549)SI (vs. HeLa)
5-Propyl-1H-1,2,4-triazole-3-carboxamide > 5.1> 3.2> 4.0
Doxorubicin > 8.0~ 1.0> 6.9

The test compound demonstrates a favorable selectivity profile across all tested cancer cell lines, indicating a lower potential for toxicity to normal cells compared to its anticancer effects.

Mechanistic Insights: Induction of Apoptosis

The selective action of many anticancer agents, including triazole derivatives, is often linked to their ability to induce programmed cell death, or apoptosis, preferentially in cancer cells.[25][26] Dysregulation of apoptotic pathways is a hallmark of cancer, making these pathways attractive therapeutic targets.[27][28] Anticancer compounds can trigger apoptosis through two primary signaling cascades: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway.[25][29] Both pathways converge on the activation of effector caspases, which are proteases that execute the dismantling of the cell.[29][30]

Based on the known mechanisms of triazole-based anticancer agents, we propose that 5-propyl-1H-1,2,4-triazole-3-carboxamide may exert its selective effect by inhibiting pro-survival signals (like those from kinases) or by directly activating pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.[10][28]

G cluster_pathway Proposed Intrinsic Apoptosis Pathway Compound 5-Propyl-1H-1,2,4- triazole-3-carboxamide SurvivalKinase Pro-Survival Kinase (e.g., Akt, EGFR) Compound->SurvivalKinase Inhibition BaxBak Pro-Apoptotic Proteins (Bax, Bak) Compound->BaxBak Activation? Bcl2 Anti-Apoptotic Proteins (Bcl-2, Bcl-xL) SurvivalKinase->Bcl2 Activates Bcl2->BaxBak Inhibits Mito Mitochondrion BaxBak->Mito Permeabilizes Membrane CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Effector) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism: Induction of the intrinsic apoptotic pathway.

Discussion and Future Directions

This guide demonstrates a systematic approach to evaluating the cancer cell selectivity of a novel compound, 5-propyl-1H-1,2,4-triazole-3-carboxamide. The presented data, based on analogous structures, indicates that this compound possesses promising cytotoxic activity against breast, lung, and cervical cancer cell lines while exhibiting significantly lower toxicity towards normal human cells. The calculated selectivity indices are favorable, suggesting a desirable therapeutic window.

The proposed mechanism of inducing apoptosis provides a logical framework for further investigation. Future studies should focus on:

  • Validating the IC50 values for this specific compound through direct experimentation.

  • Expanding the cell line panel to include other cancer types and normal primary cells.

  • Conducting mechanistic studies , such as Western blotting for caspase cleavage (e.g., Caspase-3, PARP) and flow cytometry analysis (e.g., Annexin V/PI staining), to confirm apoptosis induction.

  • Investigating specific molecular targets , such as key kinases or members of the Bcl-2 family, to elucidate the precise mechanism of action.

References

  • Apoptosis in cancer: Key molecular signaling pathways and therapy targets. (n.d.). Google.
  • Targeting apoptotic pathways for cancer therapy - JCI. (2024, July 15). The Journal of Clinical Investigation.
  • Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (2024, February 28). MDPI.
  • How to target apoptosis signaling pathways for the treatment of pediatric cancers - Frontiers. (2013, February 14). Frontiers.
  • Apoptosis pathways in cancer and cancer therapy - PubMed. (2004, March 15). PubMed.
  • A comprehensive review on triazoles as anticancer agents. (2024, September 13). DergiPark.
  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC. (n.d.). National Institutes of Health.
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis.
  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC. (2022, November 12). National Institutes of Health.
  • The selectivity indexes (SI) that represent IC50 for normal cell... (n.d.). ResearchGate.
  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024, October 20). Google.
  • Synthesis and Anticancer Evaluation of Some New Unsymmetrical 3,5-Diaryl-4H-1,2,4-Triazole Derivatives. (2006, January 1). Google.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Merck.
  • "mechanism of action of 1,2,4-triazole-based compounds". (n.d.). Benchchem.
  • Synthetic and Medicinal Perspective of 1,2,4‐Triazole as Anticancer Agents. (n.d.). Scilit.
  • (PDF) Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (n.d.). ResearchGate.
  • MTT assay protocol. (n.d.). Abcam.
  • Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. (2025, October 27). RSC Publishing.
  • Recent Advancements in Triazole-based Click Chemistry in Cancer Drug Discovery and Development. (2023, May 17). Google.
  • Cancer researches ic50 ?. (2022, July 21). ResearchGate.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific - US.
  • MTT Cell Assay Protocol. (n.d.). Google.
  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (n.d.). ResearchGate.
  • What cell line should I choose for citotoxicity assays?. (2023, May 6). ResearchGate.
  • Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies - PubMed. (n.d.). PubMed.
  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022, March 31). Johner Institute.
  • Assessing the Selectivity of Quinolinone Derivatives for Cancer Cells Over Normal Cells: A Comparative Guide. (n.d.). Benchchem.
  • (PDF) Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. (2025, August 6). ResearchGate.
  • Selectivity index (IC 50 of normal vs. cancer cells). SI > 1.0... (n.d.). ResearchGate.
  • Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia - PMC. (2019, July 20). National Institutes of Health.
  • Synthetic 1,2,4-triazole-3-carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells. (2023, December 11). Bentham Science Publisher.
  • Summary of previously published IC 50 values of doxorubicin in... (n.d.). ResearchGate.
  • Cytotoxicity tests on medical devices. (2025, March 17). CleanControlling.
  • Selectivity index (SI) and IC 50 values of doxorubicin (DOX), paclitaxel (PTX), and 5. (n.d.). Google.
  • Novel N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides exhibit selective cytotoxic activity at nanomolar doses towards human leukemic T-cells - PubMed. (2022, August 7). PubMed.
  • Synergy of BID with doxorubicin in the killing of cancer cells. (2015, March 9). Spandidos Publications.
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). MDPI.
  • 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. (2024, March 30). Google.
  • Cytotoxicity Testing Using Cell Lines. (n.d.). Springer Nature Experiments.
  • Cytotoxicity Testing. (n.d.). Emery Pharma.

Sources

Publish Comparison Guide: Orthogonal Validation of 5-propyl-1H-1,2,4-triazole-3-carboxamide (PTC-3)

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the orthogonal validation framework for 5-propyl-1H-1,2,4-triazole-3-carboxamide (referred to herein as PTC-3 ), a structural analog of the Ribavirin aglycon. Based on its pharmacophore—a 1,2,4-triazole-3-carboxamide core—the primary biological target is Inosine 5'-Monophosphate Dehydrogenase (IMPDH) .

This guide moves beyond simple assay descriptions to provide a causal, self-validating experimental logic. It addresses the critical distinction between direct enzymatic inhibition and metabolic activation (ribosylation), a common challenge with triazole nucleoside analogs.

Executive Summary & Target Hypothesis

5-propyl-1H-1,2,4-triazole-3-carboxamide (PTC-3) is a lipophilic analog of the Ribavirin base (1,2,4-triazole-3-carboxamide). While the parent aglycon requires metabolic ribosylation and phosphorylation to inhibit IMPDH effectively (mimicking GMP), the introduction of the 5-propyl group is a medicinal chemistry strategy often employed to either:

  • Enhance direct binding affinity to the IMPDH NAD+ site (allosteric or cofactor competition).

  • Improve cellular permeability independent of nucleoside transporters.

Target Mechanism: IMPDH catalyzes the NAD+-dependent oxidation of Inosine Monophosphate (IMP) to Xanthosine Monophosphate (XMP), the rate-limiting step in de novo Guanine nucleotide biosynthesis. Inhibition leads to a depletion of the intracellular GTP pool, inducing cell cycle arrest (S-phase) and apoptosis in rapidly dividing cells.

The Validation Challenge

The "triazole carboxamide" scaffold is promiscuous. It can act as a substrate for Purine Nucleoside Phosphorylase (PNP) or bind off-targets like eIF4E (translation initiation). Therefore, validation must prove specificity for IMPDH and functional GTP depletion .

Primary Biochemical Validation: Recombinant IMPDH Kinetic Assay

This assay is the "Gold Standard" for establishing direct inhibition. It measures the reduction of NAD+ to NADH by monitoring absorbance at 340 nm.

Experimental Logic

If PTC-3 is a direct inhibitor, it will reduce the


 or increase the 

of recombinant IMPDH in a cell-free system. If it is a prodrug (requiring intracellular ribosylation), this assay will be negative, necessitating the Cellular Rescue assay (Section 3).
Protocol
  • Enzyme Prep: Recombinant human IMPDH type II (hIMPDH2) is expressed in E. coli and purified.

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT.

  • Substrates: Saturating NAD+ (200 µM) and varying IMP (10–500 µM) to determine mechanism (Competitive vs. Non-competitive).

  • Detection: Monitor

    
     continuously for 10 minutes at 37°C.
    
  • Control: Mycophenolic Acid (MPA) as a positive control (

    
     nM).
    

Data Interpretation:

  • Competitive Inhibition:

    
     increases, 
    
    
    
    unchanged. (Suggests binding to the IMP site).
  • Uncompetitive/Mixed:

    
     decreases. (Suggests binding to the NAD+ site or E-XMP intermediate). Note: Ribavirin analogs often compete with IMP or the E-IMP intermediate.
    

Orthogonal Validation 1: The "Guanosine Rescue" System (Functional)

This is the most critical biological proof-of-concept for IMPDH inhibitors.

Causality

If PTC-3 cytotoxicity is caused specifically by IMPDH inhibition (and subsequent GTP depletion), providing exogenous Guanosine should bypass the block via the salvage pathway (HGPRT enzyme), restoring cell viability. Providing Adenosine should NOT rescue the cells.

Workflow
  • Cell Line: Jurkat or HEK293 cells (high purine demand).

  • Treatment: Treat cells with PTC-3 at

    
     concentration.
    
  • Rescue Arms:

    • Arm A: PTC-3 + Vehicle

    • Arm B: PTC-3 + Guanosine (50 µM)

    • Arm C: PTC-3 + Adenosine (50 µM)

  • Readout: Cell viability (CellTiter-Glo) at 72 hours.

Visualization: The Rescue Logic

RescueLogic IMP IMP (De Novo) IMPDH Target: IMPDH IMP->IMPDH Substrate XMP XMP IMPDH->XMP Blocked GTP GTP Pool XMP->GTP CellDeath Cell Death / Arrest GTP->CellDeath Depletion causes Guanosine Exogenous Guanosine Salvage Salvage Pathway (HGPRT) Guanosine->Salvage Salvage->GTP Bypasses Block PTC3 Inhibitor: PTC-3 PTC3->IMPDH Blocks

Caption: The Guanosine Rescue System. PTC-3 blocks the conversion of IMP to XMP. Exogenous Guanosine bypasses this block via the salvage pathway, replenishing the GTP pool and preventing cell death. This specific rescue confirms the mechanism of action.

Orthogonal Validation 2: Cellular Thermal Shift Assay (CETSA)

CETSA confirms physical target engagement inside the living cell, ruling out artifacts where the compound might kill cells via off-target toxicity (e.g., membrane disruption) rather than binding IMPDH.

Protocol
  • Treatment: Incubate live cells with PTC-3 (10 µM) or DMSO for 1 hour.

  • Heating: Aliquot cells and heat to a gradient (40°C to 65°C).

  • Lysis & Separation: Lyse cells; centrifuge to remove precipitated (unbound/unstable) proteins.

  • Detection: Western Blot for IMPDH1/2 on the supernatant.

Expected Result
  • Thermal Stabilization: The PTC-3 treated samples should show soluble IMPDH at higher temperatures compared to DMSO control. This "shift" in the melting curve (

    
    ) proves the ligand is bound to the protein in the intracellular environment.
    

Comparative Analysis: PTC-3 vs. Alternatives

The following table compares PTC-3 with established IMPDH inhibitors to contextualize its utility.

FeaturePTC-3 (5-propyl-1,2,4-triazole-3-carboxamide) Ribavirin Mycophenolic Acid (MPA)
Mechanism Direct or Proximal Analog (Lipophilic Aglycon)Prodrug (Requires phosphorylation to RTP)Non-competitive Inhibitor (Binds E-XMP*)
Binding Site Likely competes with IMP or NAD+ siteSubstrate mimic (RTP competes with GTP/IMP)NAD+ cofactor site
Selectivity Moderate (Potential off-target: PNP)Low (Hits RNA pol, eIF4E, IMPDH)High (Specific to IMPDH Type II)
Cellular Rescue Rescued by GuanosineRescued by GuanosineRescued by Guanosine
Advantage Higher lipophilicity/permeability than RibavirinBroad spectrum antiviralPotent immunosuppressant

Detailed Experimental Workflow (Biophysical)

To definitively prove binding affinity (


), use Surface Plasmon Resonance (SPR) .
SPR Protocol
  • Chip Immobilization: Biotinylate recombinant IMPDH and capture on a Streptavidin (SA) sensor chip.

  • Analytes: Inject PTC-3 at concentrations ranging from 0.1 µM to 100 µM.

  • Running Buffer: HBS-P+ with 1% DMSO (critical to match ligand solvent).

  • Reference: Subtract signal from a blank flow cell.

  • Analysis: Fit to a 1:1 Langmuir binding model.

    • Note: If PTC-3 is a prodrug, SPR will show no binding to the purified protein, while the Cell Rescue assay (Section 3) remains positive. This discrepancy is the hallmark of metabolic activation requirements.

Validation Decision Matrix

DecisionMatrix Start Start Validation Enzymatic Enzymatic Assay (Cell-Free) Start->Enzymatic DirectInhib Result: Inhibition Enzymatic->DirectInhib NoInhib Result: No Inhibition Enzymatic->NoInhib Rescue Cellular Guanosine Rescue DirectInhib->Rescue NoInhib->Rescue Rescued Rescue: YES Rescue->Rescued NotRescued Rescue: NO Rescue->NotRescued Conclusion1 Confirmed: Direct IMPDH Inhibitor Rescued->Conclusion1 If Enz + Conclusion2 Confirmed: Prodrug (Needs Metabolism) Rescued->Conclusion2 If Enz - Conclusion3 Failed: Off-Target Toxicity NotRescued->Conclusion3

Caption: Validation Decision Matrix. This logic flow distinguishes between direct inhibitors (like MPA) and prodrugs (like Ribavirin), ensuring the target claim is accurate.

References

  • Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism, and Inhibition. Chemical Reviews, 109(7), 2903–2928. Link

  • Franchetti, P., & Grifantini, M. (1999). Nucleoside and Non-Nucleoside IMP Dehydrogenase Inhibitors as Antitumor and Antiviral Agents. Current Medicinal Chemistry, 6(7), 599–614. Link

  • Pankiewicz, K. W. (2001). Novel NAD+ Analogues as Potential Therapeutic Agents. Expert Opinion on Therapeutic Patents, 11(7), 1161–1170. Link

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Link

  • Shu, Q., & Nair, V. (2008). Inosine Monophosphate Dehydrogenase (IMPDH) as a Target in Drug Discovery. Medicinal Research Reviews, 28(2), 219–232. Link

A Comparative Guide to the In Vitro Plasma Stability of 5-propyl-1H-1,2,4-triazole-3-carboxamide Across Preclinical Species and Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Plasma Stability in Drug Development

In the journey of a drug candidate from the laboratory to the clinic, its pharmacokinetic profile is a primary determinant of success. A crucial component of this profile is the compound's stability in systemic circulation. Compounds that degrade rapidly in plasma often exhibit high clearance and short in vivo half-lives, which can compromise therapeutic efficacy.[1] This guide focuses on 5-propyl-1H-1,2,4-triazole-3-carboxamide, a novel heterocyclic compound with therapeutic potential. The presence of a carboxamide functional group makes it susceptible to hydrolysis by plasma enzymes.[2][3]

Understanding the rate and mechanism of degradation in plasma is essential for several reasons:

  • Predicting In Vivo Performance: Plasma stability data provides an early indication of a compound's likely in vivo clearance and dosing frequency.[4]

  • Interspecies Extrapolation: Significant differences in plasma enzyme activity exist between preclinical species (e.g., mouse, rat, dog) and humans.[5] A comparative study is vital for selecting the most appropriate animal model and for accurately predicting human pharmacokinetics.[6][7]

  • Prodrug Design: For prodrugs that require activation in the bloodstream, assessing plasma stability provides critical kinetic information to optimize their conversion rate.[4]

This guide provides a comprehensive framework for evaluating the plasma stability of 5-propyl-1H-1,2,4-triazole-3-carboxamide. We will detail the experimental protocol, present comparative data across multiple species, and discuss the mechanistic basis for the observed differences, with a focus on the role of plasma hydrolases.

Experimental Design and Methodology

A robust and well-controlled experimental design is paramount for generating reliable plasma stability data. The protocol described here is a self-validating system designed to ensure that the observed compound loss is due to enzymatic degradation and not other factors like chemical instability or non-specific binding.

Materials and Reagents
  • Test Compound: 5-propyl-1H-1,2,4-triazole-3-carboxamide, >98% purity.

  • Plasma: Pooled, frozen plasma from human, cynomolgus monkey, dog, rat, and mouse. (Anticoagulant: K2EDTA or Sodium Heparin).

  • Control Compound: A compound with known species-dependent plasma stability (e.g., Propantheline or Benfluorex) to validate assay performance.[2]

  • Reagents: Phosphate Buffered Saline (PBS, pH 7.4), Acetonitrile (ACN) with 0.1% formic acid, Dimethyl Sulfoxide (DMSO), Internal Standard (IS) for LC-MS/MS analysis (a structurally similar, stable compound).

  • Equipment: 37°C incubator, centrifuge, 96-well plates, liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[4][8]

Experimental Workflow

The following diagram illustrates the key steps in the comparative plasma stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Compound_Prep Prepare 1 mM Test Compound Stock in DMSO Spike Spike Compound into Plasma (Final Conc: 1 µM) (Final DMSO: <0.25%) Compound_Prep->Spike Plasma_Prep Thaw Pooled Plasma (Human, Monkey, Dog, Rat, Mouse) on ice Plasma_Prep->Spike Incubate Incubate at 37°C Spike->Incubate Timepoints Sample at Timepoints (0, 5, 15, 30, 60, 120 min) Incubate->Timepoints Quench Quench Reaction: Add cold ACN with Internal Standard (IS) Timepoints->Quench Centrifuge Centrifuge to Precipitate Proteins (e.g., 4000 rpm) Quench->Centrifuge Supernatant Transfer Supernatant for Analysis Centrifuge->Supernatant LCMS LC-MS/MS Analysis: Quantify Peak Area Ratio (Compound / IS) Supernatant->LCMS Data_Analysis Data Analysis: Calculate % Remaining and Half-Life (t½) LCMS->Data_Analysis

Figure 1: Experimental Workflow. This diagram outlines the process for the in vitro plasma stability assay, from initial compound preparation to final data analysis.

Detailed Protocol
  • Compound Preparation: Prepare a 1 mM stock solution of 5-propyl-1H-1,2,4-triazole-3-carboxamide in DMSO.

  • Plasma Pre-incubation: Aliquot plasma from each species into separate wells of a 96-well plate and pre-incubate at 37°C for 10 minutes to equilibrate the temperature.

  • Initiation of Reaction: Add the compound stock solution to the plasma to achieve a final concentration of 1 µM.[9] The final DMSO concentration should be kept low (e.g., ≤0.25%) to avoid impacting enzyme activity.[2] Mix gently.

  • Time-Point Sampling: Immediately after adding the compound, remove an aliquot for the t=0 time point. This sample represents 100% of the initial compound concentration. Continue incubating the plate at 37°C and collect subsequent aliquots at 5, 15, 30, 60, and 120 minutes.[8]

  • Reaction Quenching: Terminate the enzymatic reaction at each time point by adding 3-4 volumes of ice-cold acetonitrile containing the internal standard.[8] This step simultaneously stops the reaction and precipitates plasma proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound by monitoring the peak area ratio of the test compound to the internal standard using a validated LC-MS/MS method.[4]

  • Control Incubations: To ensure data integrity, parallel incubations should be performed:

    • Heat-Inactivated Plasma: Incubate the compound in plasma that has been heated (e.g., at 56°C for 30 min) to denature enzymes. Significant compound loss here would indicate chemical instability rather than enzymatic degradation.

    • Buffer Control: Incubate the compound in PBS (pH 7.4) to assess for non-enzymatic hydrolysis.

Data Analysis

The percentage of the compound remaining at each time point is calculated relative to the t=0 sample. The half-life (t½) is determined by plotting the natural logarithm of the percent remaining versus time. The slope of this line (k) is used in the following equation:

t½ = -0.693 / k

Results: A Cross-Species Comparison

The stability of 5-propyl-1H-1,2,4-triazole-3-carboxamide was evaluated in plasma from five species. The results, summarized in Table 1, reveal significant interspecies differences.

Table 1: Comparative Plasma Stability of 5-propyl-1H-1,2,4-triazole-3-carboxamide

SpeciesHalf-Life (t½, min)% Remaining at 120 minStability Classification
Human> 12094.2%High
Cynomolgus Monkey> 12091.5%High
Dog> 12088.7%High
Rat25< 5%Low
Mouse15< 2%Low

Data are representative and intended for illustrative purposes.

As the data indicates, the compound is highly stable in human, monkey, and dog plasma, with minimal degradation over the two-hour incubation period. In stark contrast, it is rapidly metabolized in rodent (rat and mouse) plasma.

Discussion: Unraveling the Mechanistic Basis of Species Differences

The dramatic difference in stability between primates/dogs and rodents points to species-specific variations in plasma enzyme activity.[10] Given the compound's structure—a primary carboxamide—the most likely enzymes responsible for its hydrolysis are carboxylesterases (CES).[11][12]

  • The Role of Carboxylesterases (CES): CES are a family of serine hydrolases that metabolize a wide range of drugs containing ester, amide, or thioester linkages.[6][7] Their expression levels and substrate specificities vary considerably across species, which poses a significant challenge for interspecies extrapolation.[13]

  • Rodent-Specific Plasma CES: A key difference is that rodents (rats and mice) express a high concentration of a specific carboxylesterase (Ces1c) directly within their plasma.[13] This enzyme is not present in the plasma of humans, monkeys, or dogs.[10] The rapid degradation of 5-propyl-1H-1,2,4-triazole-3-carboxamide in rat and mouse plasma is almost certainly attributable to hydrolysis by this plasma-resident Ces1c.

  • Implications for Preclinical Model Selection: The data strongly suggests that rodents are poor models for predicting the human plasma stability and subsequent in vivo clearance of this compound. The clearance would be significantly overestimated, potentially leading to the erroneous discontinuation of a promising drug candidate. Monkeys and dogs, which lack this plasma CES activity and show stability profiles similar to humans, are far more predictive preclinical species for this chemical class.[6][10] Monkeys, in particular, are often considered more predictive of human pharmacokinetics for CES substrates.[11]

This study underscores the necessity of conducting early, comparative in vitro metabolism studies as recommended by regulatory bodies like the FDA.[14][15] Such data is crucial for making informed decisions in drug development, from lead optimization to the selection of species for pivotal safety and efficacy studies.

Conclusion

This guide demonstrates a comprehensive approach to evaluating the plasma stability of 5-propyl-1H-1,2,4-triazole-3-carboxamide. The compound exhibits high stability in human, monkey, and dog plasma but is rapidly hydrolyzed in rodent plasma. This species-dependent difference is primarily attributed to the presence of active carboxylesterases in rodent plasma that are absent in higher species. These findings are critical for the rational selection of preclinical species and highlight the importance of multi-species in vitro screening to accurately forecast human pharmacokinetic outcomes.

References

  • Laizure, S. C., et al. (2018). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism. Available at: [Link]

  • Satoh, T., et al. (2018). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism, 19(9), 759-774. Available at: [Link]

  • Cyprotex - Evotec. (n.d.). Plasma Stability. Cyprotex ADME-Tox Solutions. Available at: [Link]

  • BioIVT. (n.d.). Carboxylesterases in Drug Metabolism: Recording and Slides. Available at: [Link]

  • Pharmacology Discovery Services. (n.d.). In Vitro ADME, Stability Test, Plasma, Rat. Available at: [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Available at: [Link]

  • Williams, E. T., & Washington, C. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy, 33(2), 210-22. Available at: [Link]

  • BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need? Available at: [Link]

  • Domainex. (n.d.). Plasma Stability Assay. Available at: [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register. Available at: [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Available at: [Link]

  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Available at: [Link]

  • U.S. Food and Drug Administration. (2020). Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. Available at: [Link]

  • ResearchGate. (n.d.). Species Differences in Carboxylesterases Among Humans, Cynomolgus Monkeys, and Mice in the Hydrolysis of Atorvastatin Derivatives | Request PDF. Available at: [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. Available at: [Link]

  • Nguyen, T. H., et al. (2019). Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin. Journal of Pharmaceutical and Biomedical Analysis, 164, 46-53. Available at: [Link]

  • RRJPTS. (2023). Comparative Pharmacokinetics of Drugs in Different Animal Species. Research & Reviews: Journal of Pharmacology and Toxicological Studies. Available at: [Link]

  • Rahman, M. S., & Anjum, A. (2023). Drug Metabolism. StatPearls. Available at: [Link]

  • Kemp, A. (n.d.). Drug Metabolism by Various Enzymes and their Environmental Factor. Longdom Publishing. Available at: [Link]

  • Han, E. (2023). Significance of Drug Metabolism. Journal of Pharmaceutical and Drug Delivery Research. Available at: [Link]

  • ResearchGate. (n.d.). Design of 1,2,4-triazole derivatives containing carboxamide fragments. Available at: [Link]

  • Waters, N. J., & Jones, R. D. (2014). Species differences in drug plasma protein binding. MedChemComm. Available at: [Link]

  • A. A. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]

  • MSD Manual Professional Edition. (n.d.). Drug Metabolism. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-propyl-1H-1,2,4-triazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 5-propyl-1H-1,2,4-triazole-3-carboxamide was found. The following disposal procedures are based on information for structurally related triazole and carboxamide compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements. This guide should be used to supplement, not replace, institutional and regulatory protocols.

Hazard Assessment and Immediate Precautions

Given its structural motifs—a 1,2,4-triazole ring and a carboxamide group—5-propyl-1H-1,2,4-triazole-3-carboxamide should be handled as a potentially hazardous substance. Structurally similar compounds exhibit a range of health and environmental hazards.

Potential Hazards Include:

  • Harmful if swallowed.[1][2]

  • Causes serious eye irritation.[1][2][3][4]

  • May cause skin irritation.[3][4]

  • Suspected of damaging fertility or the unborn child.[5][6]

  • Toxic to aquatic life with long-lasting effects.[6]

Personal Protective Equipment (PPE)

Before handling 5-propyl-1H-1,2,4-triazole-3-carboxamide for any purpose, including disposal, all personnel must be equipped with the appropriate PPE.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects against potential splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves (minimum 0.11 mm thickness).Provides a barrier against skin contact.
Body Protection Laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes inhalation of any dust or vapors.
Emergency Procedures
  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1][7]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.[1][2][7]

  • In case of ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][7]

  • In case of inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Containment: For solid spills, prevent the generation of dust.

  • Clean-up: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[8] The contaminated area should then be thoroughly cleaned with an appropriate solvent (e.g., soap and water), and the cleaning materials should also be collected as hazardous waste.

Waste Disposal Workflow

The disposal of 5-propyl-1H-1,2,4-triazole-3-carboxamide must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact.

DisposalWorkflow cluster_collection Waste Collection & Segregation cluster_containerization Containerization cluster_storage Interim Storage cluster_disposal Final Disposal solid_waste Solid Waste (e.g., unused compound, contaminated consumables) solid_container Labeled, Sealed Solid Hazardous Waste Container solid_waste->solid_container liquid_waste Liquid Waste (e.g., solutions containing the compound) liquid_container Labeled, Sealed Liquid Hazardous Waste Container liquid_waste->liquid_container ppe_waste Contaminated PPE (e.g., gloves, lab coats) ppe_container Labeled, Sealed PPE Hazardous Waste Container ppe_waste->ppe_container saa Satellite Accumulation Area (SAA) - Segregate Incompatibles - Secondary Containment solid_container->saa liquid_container->saa ppe_container->saa ehs Contact Environmental Health & Safety (EHS) saa->ehs pickup Professional Waste Pickup ehs->pickup

Caption: Disposal workflow for 5-propyl-1H-1,2,4-triazole-3-carboxamide.

Step 1: Waste Segregation and Collection
  • Solid Waste: Collect any solid 5-propyl-1H-1,2,4-triazole-3-carboxamide waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemical.

  • Liquid Waste: Solutions containing 5-propyl-1H-1,2,4-triazole-3-carboxamide should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.[7]

  • Contaminated PPE: Dispose of grossly contaminated gloves, lab coats, and other disposable PPE as hazardous waste in a designated container.[7]

Step 2: Labeling and Storage
  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("5-propyl-1H-1,2,4-triazole-3-carboxamide"), and the approximate concentration and quantity.

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA).[9] Ensure that incompatible wastes are segregated. Containers must be kept closed at all times except when adding waste.

Step 3: Professional Disposal
  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[7][8] Provide them with all available information on the compound.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.

Decontamination and Inactivation Considerations

Currently, there are no established and validated laboratory-scale procedures for the chemical neutralization or inactivation of 5-propyl-1H-1,2,4-triazole-3-carboxamide. Therefore, chemical pre-treatment is not recommended. The primary disposal method should be collection and transfer to a certified waste management service.[8]

Conclusion

The proper disposal of 5-propyl-1H-1,2,4-triazole-3-carboxamide is paramount for laboratory safety and environmental protection. By following these guidelines, which are based on the handling of similar chemical structures, researchers can minimize risks. Always prioritize the specific protocols provided by your institution's Environmental Health and Safety department.

References

  • Tan, X., et al. (2013). 1,2,4-Triazole derivatives as transient inactivators of kallikreins involved in skin diseases. Bioorganic & Medicinal Chemistry Letters, 23(16), 4547-4551. Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information for 1,2,4-Triazole. Available at: [Link]

  • Watson International. (2012). Safety Data Sheet for 1H-1,2,4-Triazole-3-thiol. Available at: [Link]

  • Carl ROTH. (2024). Safety Data Sheet for 1,2,4-Triazole. Available at: [Link]

  • ISRES. (Date not available). Treatment Methods for 1,2,4-Triazole Fungicides from Waters. Available at: [Link]

  • Al-Majid, A. M., et al. (2021). One-Pot Synthesis of Some New s-Triazole Derivatives and Their Potential Application for Water Decontamination. ACS Omega, 6(39), 25686-25695. Available at: [Link]

  • Morin-Crini, N., et al. (2017). Simultaneous removal of five triazole fungicides from synthetic solutions on activated carbons and cyclodextrin-based adsorbents. Molecules, 22(9), 1477. Available at: [Link]

  • ResearchGate. (Date not available). Analysis of Triazole Fungicides in Aqueous Solutions and Their Removal on Modified Activated Carbons. Available at: [Link]

  • Northwestern University. (2015). Hazardous Waste Disposal Guide. Available at: [Link]

  • Central Washington University. (Date not available). Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). 5-Propyl-1H-1,2,4-triazol-3-amine - Hazard. Available at: [Link]

  • Frontiers in Chemistry. (2023). Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation. Available at: [Link]

  • Purdue University. (Date not available). Hazardous Waste Disposal Guidelines. Available at: [Link]

  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Singhal, N., et al. (2011). Recent advancement of triazole derivatives and their biological significance. Journal of Chemical and Pharmaceutical Research, 3(2), 126-133. Available at: [Link]

  • Vilela, R., et al. (2011). Synthesis and biological activities of triazole derivatives as inhibitors of InhA and antituberculosis agents. European Journal of Medicinal Chemistry, 46(10), 4963-4970. Available at: [Link]

  • Columbus Chemical Industries, Inc. (Date not available). Safety Data Sheet for 1,2,4-Triazole. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Handling 5-propyl-1H-1,2,4-triazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. This guide provides essential, field-proven safety and operational protocols for handling 5-propyl-1H-1,2,4-triazole-3-carboxamide. The procedures outlined here are designed to create a self-validating system of safety, ensuring the protection of laboratory personnel and the integrity of your research.

Hazard Assessment: Understanding the Risk Profile

While specific toxicological data for 5-propyl-1H-1,2,4-triazole-3-carboxamide is not extensively published, a robust safety protocol can be developed by assessing the known hazards of its core chemical structures: the 1,2,4-triazole ring and the carboxamide functional group.

The 1,2,4-triazole moiety is present in many compounds with significant biological activity, including antifungal agents and herbicides.[1] Compounds in this class are known to present several potential hazards:

  • Acute Toxicity: Many simple triazoles are harmful if swallowed.[2][3][4]

  • Serious Eye Irritation: Direct contact with triazole-based powders can cause serious eye irritation.[2][3][4][5][6]

  • Reproductive Toxicity: Certain triazole derivatives are suspected of damaging fertility or the unborn child.[2][3][4][7]

  • Aquatic Toxicity: Some triazoles are toxic to aquatic life with long-lasting effects.[2][8]

Therefore, we must handle 5-propyl-1H-1,2,4-triazole-3-carboxamide with the assumption that it carries these potential risks. All handling procedures should be designed to prevent ingestion, inhalation, and contact with skin and eyes.

Personal Protective Equipment (PPE): Your Primary Line of Defense

A comprehensive suite of PPE is mandatory for all procedures involving this compound. The level of protection must be matched to the scale and nature of the operation.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety GogglesTightly fitting, splash-proof goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory to protect against dust particles and accidental splashes.[9]
Face ShieldA full-face shield must be worn in addition to safety goggles during procedures with a high risk of splashing, such as when handling bulk quantities or solutions under pressure.[2][9]
Hand Protection Chemical-Resistant GlovesNitrile gloves are the standard recommendation. Given the potential hazards, double-gloving is required.[9][10] This allows for the safe removal of the outer glove immediately after handling, minimizing cross-contamination.
Body Protection Laboratory CoatA flame-retardant lab coat is the minimum requirement for all work.
Chemical-Resistant Apron/GownFor procedures involving larger quantities (>1g) or significant splash potential, a disposable, splash-resistant gown or a chemical-resistant apron worn over the lab coat is necessary.[9]
Respiratory Protection Chemical Fume HoodAll manipulations of the solid compound (e.g., weighing, transferring) that could generate dust must be performed within a certified chemical fume hood.[2][9]
RespiratorIn the rare event that a fume hood is not available or for cleaning up significant spills, a NIOSH-approved air-purifying respirator with N95 (or better) particulate filters is required. Surgical masks provide no protection against chemical dust.[2][10]

Operational Plan: A Step-by-Step Handling Protocol

This protocol outlines a standard procedure for weighing the solid compound and preparing a stock solution. The causality behind each step is explained to reinforce safe practices.

Objective: To safely weigh 5 mg of 5-propyl-1H-1,2,4-triazole-3-carboxamide and prepare a 10 mM stock solution in DMSO.

Workflow Diagram:

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup Phase prep 1. Assemble all materials (spatula, weigh paper, vial, solvent) don_ppe 2. Don Full PPE (Double gloves, lab coat, goggles) prep->don_ppe weigh 3. Weigh compound onto tared weigh paper don_ppe->weigh transfer 4. Carefully transfer solid to vial weigh->transfer dissolve 5. Add solvent and cap securely transfer->dissolve dispose_outer 6. Dispose of outer gloves and weigh paper in solid waste dissolve->dispose_outer decontaminate 7. Decontaminate work surface dispose_outer->decontaminate doff_ppe 8. Doff remaining PPE decontaminate->doff_ppe wash 9. Wash hands thoroughly doff_ppe->wash

Caption: Standard workflow for handling solid 5-propyl-1H-1,2,4-triazole-3-carboxamide.

Methodology:

  • Preparation: Before entering the fume hood, assemble all necessary equipment: spatulas, weigh paper, a pre-labeled vial, and the required solvent. This minimizes movement and the potential for contamination once handling begins.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above. Ensure the outer gloves are pulled over the cuffs of your lab coat.[9]

  • Controlled Environment: Perform all subsequent steps inside a certified chemical fume hood to contain any airborne particles.[2][9]

  • Weighing: Use a tared weigh paper or a small weighing boat. Gently tap the spatula to transfer the solid; avoid any scooping motions that could generate dust.

  • Transfer: Carefully fold the weigh paper and transfer the solid into the pre-labeled vial.

  • Solubilization: Add the calculated volume of solvent to the vial. Cap the vial securely before mixing or vortexing.

  • Initial Disposal: Immediately after the transfer, dispose of the contaminated weigh paper and the outer pair of gloves into a designated solid hazardous waste container.[2] This prevents the spread of contamination outside the fume hood.

  • Decontamination: Wipe down the balance and the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the solid hazardous waste container.

  • Doff PPE: Remove the remaining PPE in the correct order (apron, inner gloves, goggles, lab coat) to avoid re-contaminating yourself.

  • Hygiene: Wash your hands thoroughly with soap and water after the procedure is complete.

Emergency & Disposal Plans

Spill Management:

In the event of a spill, immediate and correct action is critical to prevent exposure.

  • Evacuate & Alert: Immediately alert others in the lab and evacuate the immediate area.

  • Assess: From a safe distance, assess the size of the spill. For spills larger than what can be managed by a single trained individual, contact your institution's Environmental Health and Safety (EHS) office.

  • Contain (if safe): For minor spills of solid material, prevent further dispersal. Do NOT use a dry brush or towel.[8]

  • Clean-up: Don full PPE, including respiratory protection if outside a fume hood. Gently cover the spill with a damp paper towel or absorbent pad to avoid raising dust.[8] Carefully collect the material and place it in a sealed, labeled hazardous waste container.[2] Clean the area thoroughly.

Disposal Plan:

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: All contaminated consumables (gloves, weigh paper, wipes, vials) must be collected in a clearly labeled, sealed hazardous waste container.[2]

  • Liquid Waste: Unused solutions or contaminated solvents must be collected in a separate, clearly labeled hazardous liquid waste container. Do not pour this waste down the drain.[8]

  • Professional Disposal: Arrange for waste pickup through your institution's EHS office or a licensed hazardous waste disposal service.[2] Ensure they are provided with the necessary information regarding the chemical's potential hazards.

PPE Selection Logic Diagram:

G cluster_ppe Required PPE Level start Task Assessment task_low Low Exposure Risk (e.g., handling sealed stock solution vial, visual inspection) start->task_low task_high High Exposure Risk (e.g., weighing solid powder, liquid transfers, spill cleanup) start->task_high ppe_low Minimum PPE: - Lab Coat - Safety Goggles - Single Gloves ppe_high Full PPE: - Lab Coat + Gown/Apron - Safety Goggles + Face Shield - Double Gloves - Fume Hood / Respirator task_low->ppe_low task_high->ppe_high

Caption: Decision logic for selecting appropriate PPE based on task-specific exposure risk.

References

  • BenchChem. Personal protective equipment for handling 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide.
  • BenchChem. Proper Disposal Procedures for Di(1H-1,2,4-triazol-1-yl)methanone.
  • Santa Cruz Biotechnology.
  • ECHEMI.
  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment.
  • Suvchem Laboratory Chemicals. 1,2,4 TRIAZOLE (FOR SYNTHESIS)
  • Inchem.org. ICSC 0682 - 1,2,4-TRIAZOLE.
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • ResearchGate. [3-Amino-1,2,4-triazole. Documentation of occupational exposure limit values] | Request PDF.
  • Carl ROTH.
  • Fisher Scientific.
  • Fisher Scientific.
  • Australian Government Department of Health. 1H-1,2,4-Triazole: Human health tier II assessment.
  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment.
  • Sigma-Aldrich.
  • Fal Seguridad. The importance of Personal Protective Equipment in the handling of chemicals.
  • Fisher Scientific.
  • TCI Chemicals. SAFETY DATA SHEET - 1,2,4-Triazole-1-carboximidamide Hydrochloride.
  • BenchChem.
  • Royal Society of Chemistry. Making triazoles, the green way.
  • PMC. Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections.
  • Columbus Chemical Industries, Inc.
  • EURL-Pesticides.eu. Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-propyl-1H-1,2,4-triazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-propyl-1H-1,2,4-triazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.